LG-121071
Description
Propriétés
Numéro CAS |
179897-70-2 |
|---|---|
Formule moléculaire |
C15H15F3N2O |
Poids moléculaire |
296.29 g/mol |
Nom IUPAC |
6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21) |
Clé InChI |
SZPPQFARTYXRKU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-ethyl-1,2,3,4-tetrahydro-6-(trifluoromethyl)-8-pyridono(5,6-g)quinoline LG 121071 LG-121071 |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LG-121071
For Researchers, Scientists, and Drug Development Professionals
Introduction: LG-121071 is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that emerged from research at Ligand Pharmaceuticals. First described in 1999, it represents a significant development in androgen research due to its distinct tricyclic quinolone structure and its tissue-selective anabolic effects. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the androgen receptor, the subsequent signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: High-Affinity Androgen Receptor Agonism
This compound functions as a high-affinity full agonist of the androgen receptor (AR).[1][2] Its mechanism is centered on its ability to bind to the AR and elicit a conformational change that initiates a cascade of transcriptional events in a tissue-selective manner. Unlike endogenous androgens like testosterone, this compound's chemical structure prevents it from being metabolized by 5α-reductase or aromatase. This property is fundamental to its selective action, allowing for potent anabolic effects on muscle and bone with significantly reduced androgenic effects on tissues such as the prostate.[1][2]
Quantitative Binding and Functional Parameters
The following table summarizes the key quantitative data that define the interaction of this compound with the androgen receptor.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 17 nM | A measure of the high affinity of this compound for the androgen receptor.[1][2] |
| Functional Activity | Full Agonist | This compound demonstrates efficacy comparable to the potent endogenous androgen, dihydrotestosterone (DHT).[1] |
| Chemical Class | Nonsteroidal SARM | It possesses a tricyclic quinolone derivative structure.[1][2] |
| Metabolic Profile | Not a substrate for 5α-reductase or aromatase | This leads to a lack of potentiation in androgenic tissues and no conversion to estrogenic metabolites.[1] |
Signaling Pathway of this compound
The binding of this compound to the androgen receptor initiates a series of molecular events that culminate in the regulation of target gene expression. The diagram below illustrates this signaling cascade.
References
An In-Depth Technical Guide to the Mechanism of Action of LG-121071
For Researchers, Scientists, and Drug Development Professionals
Introduction: LG-121071 is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that emerged from research at Ligand Pharmaceuticals. First described in 1999, it represents a significant development in androgen research due to its distinct tricyclic quinolone structure and its tissue-selective anabolic effects. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the androgen receptor, the subsequent signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: High-Affinity Androgen Receptor Agonism
This compound functions as a high-affinity full agonist of the androgen receptor (AR).[1][2] Its mechanism is centered on its ability to bind to the AR and elicit a conformational change that initiates a cascade of transcriptional events in a tissue-selective manner. Unlike endogenous androgens like testosterone, this compound's chemical structure prevents it from being metabolized by 5α-reductase or aromatase. This property is fundamental to its selective action, allowing for potent anabolic effects on muscle and bone with significantly reduced androgenic effects on tissues such as the prostate.[1][2]
Quantitative Binding and Functional Parameters
The following table summarizes the key quantitative data that define the interaction of this compound with the androgen receptor.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 17 nM | A measure of the high affinity of this compound for the androgen receptor.[1][2] |
| Functional Activity | Full Agonist | This compound demonstrates efficacy comparable to the potent endogenous androgen, dihydrotestosterone (DHT).[1] |
| Chemical Class | Nonsteroidal SARM | It possesses a tricyclic quinolone derivative structure.[1][2] |
| Metabolic Profile | Not a substrate for 5α-reductase or aromatase | This leads to a lack of potentiation in androgenic tissues and no conversion to estrogenic metabolites.[1] |
Signaling Pathway of this compound
The binding of this compound to the androgen receptor initiates a series of molecular events that culminate in the regulation of target gene expression. The diagram below illustrates this signaling cascade.
References
LG-121071: A Technical Guide to its Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the androgen receptor (AR) binding affinity of LG-121071, a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM). This document consolidates quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development.
Core Data Summary
This compound is recognized as a high-affinity full agonist of the androgen receptor.[1][2][3] Its binding affinity has been quantified and is presented below.
| Compound | Parameter | Value | Receptor |
| This compound | Kᵢ | 17 nM | Androgen Receptor (AR) |
Table 1: Binding Affinity of this compound to the Androgen Receptor. The inhibition constant (Kᵢ) is a measure of the compound's binding affinity, where a lower value indicates a stronger interaction.
Androgen Receptor Signaling Pathways
The physiological effects of androgens are mediated through the androgen receptor, a ligand-activated nuclear transcription factor.[4][5] Upon binding by an agonist such as this compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[6][7] This is often referred to as the classical or genomic signaling pathway. A non-classical, more rapid signaling pathway has also been described, originating from androgen receptors located on the plasma membrane.[6]
Experimental Protocols
The determination of the binding affinity of compounds like this compound for the androgen receptor is typically achieved through competitive binding assays. While the specific protocol from the original 1999 publication is not detailed in the available literature, a representative methodology based on standard radioligand competition assays is described below.
Radioligand Competitive Binding Assay for Androgen Receptor
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) for binding to the androgen receptor.
Materials:
-
Androgen Receptor Source: Cytosolic extracts from tissues rich in AR, such as rat prostate, or purified recombinant human AR ligand-binding domain (AR-LBD).
-
Radioligand: A high-affinity radiolabeled androgen, such as [¹⁷α-methyl-³H]Mibolerone ([³H]MIB).
-
Test Compound: this compound.
-
Assay Buffer: Appropriate buffer to maintain protein stability and binding, for example, Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of AR: Prepare cytosolic extracts from the ventral prostates of castrated male rats or use purified recombinant AR-LBD.
-
Incubation: In assay tubes, combine the AR preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Competition: The test compound will compete with the radioligand for binding to the AR.
-
Separation: After incubation to reach equilibrium, separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite adsorption or filter-binding assays.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
This in-depth guide provides a foundational understanding of the androgen receptor binding characteristics of this compound, crucial for its continued investigation and potential therapeutic applications.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclic modulators of androgen receptor function - Patent US-7772267-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PolarScreen™ Androgen Receptor Competitor Assay Kit, Green 800 x 20 μL assays | Buy Online [thermofisher.com]
- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 5. Ligand competition binding assay for the androgen receptor. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
LG-121071: A Technical Guide to its Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the androgen receptor (AR) binding affinity of LG-121071, a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM). This document consolidates quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development.
Core Data Summary
This compound is recognized as a high-affinity full agonist of the androgen receptor.[1][2][3] Its binding affinity has been quantified and is presented below.
| Compound | Parameter | Value | Receptor |
| This compound | Kᵢ | 17 nM | Androgen Receptor (AR) |
Table 1: Binding Affinity of this compound to the Androgen Receptor. The inhibition constant (Kᵢ) is a measure of the compound's binding affinity, where a lower value indicates a stronger interaction.
Androgen Receptor Signaling Pathways
The physiological effects of androgens are mediated through the androgen receptor, a ligand-activated nuclear transcription factor.[4][5] Upon binding by an agonist such as this compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[6][7] This is often referred to as the classical or genomic signaling pathway. A non-classical, more rapid signaling pathway has also been described, originating from androgen receptors located on the plasma membrane.[6]
Experimental Protocols
The determination of the binding affinity of compounds like this compound for the androgen receptor is typically achieved through competitive binding assays. While the specific protocol from the original 1999 publication is not detailed in the available literature, a representative methodology based on standard radioligand competition assays is described below.
Radioligand Competitive Binding Assay for Androgen Receptor
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) for binding to the androgen receptor.
Materials:
-
Androgen Receptor Source: Cytosolic extracts from tissues rich in AR, such as rat prostate, or purified recombinant human AR ligand-binding domain (AR-LBD).
-
Radioligand: A high-affinity radiolabeled androgen, such as [¹⁷α-methyl-³H]Mibolerone ([³H]MIB).
-
Test Compound: this compound.
-
Assay Buffer: Appropriate buffer to maintain protein stability and binding, for example, Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of AR: Prepare cytosolic extracts from the ventral prostates of castrated male rats or use purified recombinant AR-LBD.
-
Incubation: In assay tubes, combine the AR preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Competition: The test compound will compete with the radioligand for binding to the AR.
-
Separation: After incubation to reach equilibrium, separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite adsorption or filter-binding assays.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
This in-depth guide provides a foundational understanding of the androgen receptor binding characteristics of this compound, crucial for its continued investigation and potential therapeutic applications.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclic modulators of androgen receptor function - Patent US-7772267-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PolarScreen™ Androgen Receptor Competitor Assay Kit, Green 800 x 20 μL assays | Buy Online [thermofisher.com]
- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 5. Ligand competition binding assay for the androgen receptor. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
LG-121071: A Technical Examination of Anabolic versus Androgenic Activity
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of LG-121071, a nonsteroidal selective androgen receptor modulator (SARM). The focus is a detailed exploration of its anabolic and androgenic properties, the underlying molecular mechanisms, and the standard experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Pharmacological Profile
This compound is a tricyclic quinolone derivative developed by Ligand Pharmaceuticals, first described in 1999.[1] As a nonsteroidal SARM, it was designed to elicit the therapeutic benefits of androgens in anabolic tissues, such as muscle and bone, while minimizing the androgenic side effects in tissues like the prostate and skin.
In Vitro Activity
This compound demonstrates high-affinity binding to the androgen receptor (AR). This strong interaction is the basis for its potent activity as a full agonist of the receptor, with efficacy reported to be comparable to that of dihydrotestosterone (DHT).[1][2]
| Parameter | Value | Source |
| Binding Affinity (Ki) | 17 nM | [2][3] |
Table 1: In Vitro Androgen Receptor Binding Affinity of this compound. This table quantifies the high affinity of this compound for the androgen receptor, a key indicator of its potency.
In Vivo Anabolic and Androgenic Activity
The defining characteristic of a SARM is its differential activity in anabolic versus androgenic tissues. This is typically quantified using the Hershberger bioassay in a castrated rat model, which measures the compound's effect on the weight of an anabolic tissue (levator ani muscle) relative to androgenic tissues (ventral prostate and seminal vesicles).
While literature describes this compound as possessing full anabolic activity with reduced androgenic effects, specific quantitative data from these preclinical in vivo studies are not extensively detailed in publicly available scientific literature.[1][2] For the purposes of this technical guide, the following table is presented as a template to illustrate how such data would be structured to demonstrate tissue selectivity.
| Compound | Anabolic Activity (Levator Ani Weight Gain) | Androgenic Activity (Ventral Prostate Weight Gain) | Anabolic-Androgenic Ratio |
| Testosterone Propionate (Reference) | 100% | 100% | 1:1 |
| This compound (Illustrative) | High (e.g., >100%) | Low (e.g., <50%) | High (e.g., >2:1) |
Table 2: Illustrative Template for In Vivo Anabolic vs. Androgenic Activity. This table demonstrates the comparative framework used to establish the tissue selectivity of a SARM like this compound relative to a reference androgen. A higher ratio signifies greater anabolic selectivity.
Mechanism of Tissue Selectivity
The tissue-selective effects of nonsteroidal SARMs like this compound are attributed to several molecular mechanisms that differentiate them from traditional steroidal androgens like testosterone.
Androgen Receptor Signaling Pathway
This compound, like endogenous androgens, activates the androgen receptor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulator proteins (co-activators or co-repressors) to modulate the transcription of target genes. This is known as the genomic signaling pathway. Additionally, AR can mediate faster, non-genomic signaling through cytoplasmic kinase cascades.[4][5][6][7][8]
References
- 1. LG121071 [medbox.iiab.me]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]
- 6. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
LG-121071: A Technical Examination of Anabolic versus Androgenic Activity
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of LG-121071, a nonsteroidal selective androgen receptor modulator (SARM). The focus is a detailed exploration of its anabolic and androgenic properties, the underlying molecular mechanisms, and the standard experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Pharmacological Profile
This compound is a tricyclic quinolone derivative developed by Ligand Pharmaceuticals, first described in 1999.[1] As a nonsteroidal SARM, it was designed to elicit the therapeutic benefits of androgens in anabolic tissues, such as muscle and bone, while minimizing the androgenic side effects in tissues like the prostate and skin.
In Vitro Activity
This compound demonstrates high-affinity binding to the androgen receptor (AR). This strong interaction is the basis for its potent activity as a full agonist of the receptor, with efficacy reported to be comparable to that of dihydrotestosterone (DHT).[1][2]
| Parameter | Value | Source |
| Binding Affinity (Ki) | 17 nM | [2][3] |
Table 1: In Vitro Androgen Receptor Binding Affinity of this compound. This table quantifies the high affinity of this compound for the androgen receptor, a key indicator of its potency.
In Vivo Anabolic and Androgenic Activity
The defining characteristic of a SARM is its differential activity in anabolic versus androgenic tissues. This is typically quantified using the Hershberger bioassay in a castrated rat model, which measures the compound's effect on the weight of an anabolic tissue (levator ani muscle) relative to androgenic tissues (ventral prostate and seminal vesicles).
While literature describes this compound as possessing full anabolic activity with reduced androgenic effects, specific quantitative data from these preclinical in vivo studies are not extensively detailed in publicly available scientific literature.[1][2] For the purposes of this technical guide, the following table is presented as a template to illustrate how such data would be structured to demonstrate tissue selectivity.
| Compound | Anabolic Activity (Levator Ani Weight Gain) | Androgenic Activity (Ventral Prostate Weight Gain) | Anabolic-Androgenic Ratio |
| Testosterone Propionate (Reference) | 100% | 100% | 1:1 |
| This compound (Illustrative) | High (e.g., >100%) | Low (e.g., <50%) | High (e.g., >2:1) |
Table 2: Illustrative Template for In Vivo Anabolic vs. Androgenic Activity. This table demonstrates the comparative framework used to establish the tissue selectivity of a SARM like this compound relative to a reference androgen. A higher ratio signifies greater anabolic selectivity.
Mechanism of Tissue Selectivity
The tissue-selective effects of nonsteroidal SARMs like this compound are attributed to several molecular mechanisms that differentiate them from traditional steroidal androgens like testosterone.
Androgen Receptor Signaling Pathway
This compound, like endogenous androgens, activates the androgen receptor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulator proteins (co-activators or co-repressors) to modulate the transcription of target genes. This is known as the genomic signaling pathway. Additionally, AR can mediate faster, non-genomic signaling through cytoplasmic kinase cascades.[4][5][6][7][8]
References
- 1. LG121071 [medbox.iiab.me]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]
- 6. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Discovery and Preclinical Development of LG-121071: A Potent, Orally Active, Nonsteroidal Selective Androgen Receptor Modulator
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LG-121071, also known as LGD-121071, is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that emerged from the research laboratories of Ligand Pharmaceuticals in the late 1990s. Its discovery marked a significant milestone in the quest for tissue-selective androgen receptor agonists with the potential to offer the anabolic benefits of traditional androgens while minimizing their undesirable androgenic side effects. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates.
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues, as well as in promoting the growth of muscle and bone. While steroidal androgens like testosterone have been used therapeutically, their clinical utility is often limited by a lack of tissue selectivity, leading to a range of undesirable side effects such as prostate enlargement, acne, and potential cardiovascular issues. This has driven the search for nonsteroidal SARMs that can differentially modulate AR activity in a tissue-specific manner, aiming to elicit anabolic effects in muscle and bone with reduced activity in androgenic tissues like the prostate. This compound was one of the first such molecules to be described, demonstrating the feasibility of this therapeutic approach.
Discovery and History
This compound was first disclosed by scientists at Ligand Pharmaceuticals in a 1999 publication in the Journal of Medicinal Chemistry.[1] It was identified as a potent and orally active nonsteroidal agonist of the androgen receptor. Structurally, it is a tricyclic quinolone derivative, chemically distinct from other classes of SARMs.[1]
Mechanism of Action
This compound functions as a high-affinity, full agonist of the androgen receptor.[1] Its mechanism of action follows the canonical pathway of AR activation. Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization of the AR. The activated AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators) to the transcriptional machinery, initiating the transcription of genes responsible for anabolic processes in tissues like muscle and bone.
Quantitative Preclinical Data
While the seminal publication on this compound is concise, it and subsequent literature provide some key quantitative data on its preclinical profile.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 17 nM | Rat | Radioligand Binding Assay | [1] |
| In vivo Activity | Suppression of Luteinizing Hormone (LH) | Castrated Rat | Oral Administration (20 mg/kg/day) |
Table 1: Summary of Key Quantitative Data for this compound
Experimental Protocols
Androgen Receptor Binding Assay (General Protocol)
A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. While the specific details for this compound's initial characterization are not exhaustively detailed in the initial publication, a general protocol for such an assay would involve the following steps:
-
Preparation of Receptor Source: Cytosolic androgen receptor is prepared from the prostate tissue of rats.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone) is incubated with the AR preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Model of Anabolic and Androgenic Activity (Hershberger Assay - General Protocol)
The Hershberger assay is a widely used in vivo model in rats to assess the anabolic and androgenic activities of a compound. A typical protocol is as follows:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the animals sensitive to exogenous androgenic compounds.
-
Dosing: The test compound (this compound) is administered orally daily for a set period (e.g., 7-10 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and key tissues are dissected and weighed. These typically include an anabolic indicator tissue (levator ani muscle) and androgenic indicator tissues (ventral prostate and seminal vesicles).
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated to determine the tissue selectivity of the compound. A study on this compound in castrated rats showed that a 20 mg/kg/day oral dose suppressed luteinizing hormone (LH) release, indicating it is a full agonist in the pituitary and is orally bioavailable.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
References
The Discovery and Preclinical Development of LG-121071: A Potent, Orally Active, Nonsteroidal Selective Androgen Receptor Modulator
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LG-121071, also known as LGD-121071, is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that emerged from the research laboratories of Ligand Pharmaceuticals in the late 1990s. Its discovery marked a significant milestone in the quest for tissue-selective androgen receptor agonists with the potential to offer the anabolic benefits of traditional androgens while minimizing their undesirable androgenic side effects. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates.
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues, as well as in promoting the growth of muscle and bone. While steroidal androgens like testosterone have been used therapeutically, their clinical utility is often limited by a lack of tissue selectivity, leading to a range of undesirable side effects such as prostate enlargement, acne, and potential cardiovascular issues. This has driven the search for nonsteroidal SARMs that can differentially modulate AR activity in a tissue-specific manner, aiming to elicit anabolic effects in muscle and bone with reduced activity in androgenic tissues like the prostate. This compound was one of the first such molecules to be described, demonstrating the feasibility of this therapeutic approach.
Discovery and History
This compound was first disclosed by scientists at Ligand Pharmaceuticals in a 1999 publication in the Journal of Medicinal Chemistry.[1] It was identified as a potent and orally active nonsteroidal agonist of the androgen receptor. Structurally, it is a tricyclic quinolone derivative, chemically distinct from other classes of SARMs.[1]
Mechanism of Action
This compound functions as a high-affinity, full agonist of the androgen receptor.[1] Its mechanism of action follows the canonical pathway of AR activation. Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization of the AR. The activated AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators) to the transcriptional machinery, initiating the transcription of genes responsible for anabolic processes in tissues like muscle and bone.
Quantitative Preclinical Data
While the seminal publication on this compound is concise, it and subsequent literature provide some key quantitative data on its preclinical profile.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 17 nM | Rat | Radioligand Binding Assay | [1] |
| In vivo Activity | Suppression of Luteinizing Hormone (LH) | Castrated Rat | Oral Administration (20 mg/kg/day) |
Table 1: Summary of Key Quantitative Data for this compound
Experimental Protocols
Androgen Receptor Binding Assay (General Protocol)
A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. While the specific details for this compound's initial characterization are not exhaustively detailed in the initial publication, a general protocol for such an assay would involve the following steps:
-
Preparation of Receptor Source: Cytosolic androgen receptor is prepared from the prostate tissue of rats.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone) is incubated with the AR preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Model of Anabolic and Androgenic Activity (Hershberger Assay - General Protocol)
The Hershberger assay is a widely used in vivo model in rats to assess the anabolic and androgenic activities of a compound. A typical protocol is as follows:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the animals sensitive to exogenous androgenic compounds.
-
Dosing: The test compound (this compound) is administered orally daily for a set period (e.g., 7-10 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and key tissues are dissected and weighed. These typically include an anabolic indicator tissue (levator ani muscle) and androgenic indicator tissues (ventral prostate and seminal vesicles).
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated to determine the tissue selectivity of the compound. A study on this compound in castrated rats showed that a 20 mg/kg/day oral dose suppressed luteinizing hormone (LH) release, indicating it is a full agonist in the pituitary and is orally bioavailable.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
References
LG-121071: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG-121071 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community. As a full agonist of the androgen receptor (AR), it exhibits tissue-selective anabolic effects with reduced androgenic properties compared to traditional anabolic-androgenic steroids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental methodologies for key assays and visual representations of the associated signaling pathways are included to facilitate further research and development in this area.
Chemical Structure and Physicochemical Properties
This compound, a tricyclic quinolone derivative, possesses a unique chemical scaffold that distinguishes it from other nonsteroidal AR agonists. Its structural details and key physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | 6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one[1] |
| Molecular Formula | C₁₅H₁₅F₃N₂O[1] |
| Molecular Weight | 296.29 g/mol [1] |
| CAS Number | 179897-70-2[1] |
| Appearance | Not explicitly stated in the provided results. |
| SMILES | CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F[1] |
| InChI | InChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21)[1] |
Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the androgen receptor, where it functions as a full agonist. This interaction initiates a cascade of downstream signaling events responsible for its anabolic effects.
| Pharmacological Parameter | Value |
| Mechanism of Action | Selective Androgen Receptor Modulator (SARM); Full agonist of the Androgen Receptor (AR) |
| Binding Affinity (Ki) | 17 nM for the androgen receptor[2] |
| Biological Activity | Potent anabolic activity with reduced androgenic effects. |
| Metabolism | Primarily undergoes mono-, bis-, and trishydroxylation, as well as N-glucuronidation. |
Mechanism of Action and Signaling Pathway
As a SARM, this compound's mechanism of action is centered on its interaction with the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to its activation and subsequent downstream signaling.
Androgen Receptor Signaling Pathway
The binding of this compound to the androgen receptor initiates a well-characterized signaling cascade. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding triggers the dissociation of these HSPs, leading to the dimerization and nuclear translocation of the AR. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and the basal transcription machinery, ultimately leading to the transcription of genes involved in anabolic processes.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize SARMs like this compound.
Androgen Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity of a test compound to the androgen receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR)
-
Radiolabeled androgen, e.g., [³H]-Mibolerone
-
Test compound (this compound)
-
Assay buffer (e.g., TEGD buffer: 10mM Tris-HCl, 1.5mM EDTA, 10% glycerol, 1mM DTT, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the recombinant AR, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound.
-
Include control tubes for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-radiolabeled androgen).
-
Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
This bioassay is a standard method to evaluate the anabolic and androgenic properties of a compound in a rodent model.
Objective: To assess the tissue-selective anabolic and androgenic effects of this compound.
Animals: Immature, castrated male rats.
Procedure:
-
Acclimate the castrated rats for a period of approximately 7 days.
-
Divide the animals into groups: a vehicle control group, a positive control group (e.g., testosterone propionate), and several groups receiving different doses of this compound.
-
Administer the respective treatments orally or via subcutaneous injection daily for a specified duration (e.g., 7-10 days).
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh specific tissues:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Seminal vesicles and ventral prostate.
-
-
Compare the weights of these tissues between the different treatment groups.
-
Analyze the data to determine the dose-dependent effects of this compound on muscle growth (anabolic activity) versus its effects on androgen-sensitive reproductive tissues (androgenic activity). The selectivity of the compound is determined by its ability to stimulate the levator ani muscle at doses that have minimal effects on the seminal vesicles and prostate.
Conclusion
This compound stands out as a prototypical nonsteroidal SARM with significant potential for therapeutic applications where anabolic effects are desired with a more favorable safety profile compared to traditional androgens. Its high affinity for the androgen receptor and its ability to act as a full agonist underpin its biological activity. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working on this and related molecules. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
LG-121071: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG-121071 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community. As a full agonist of the androgen receptor (AR), it exhibits tissue-selective anabolic effects with reduced androgenic properties compared to traditional anabolic-androgenic steroids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental methodologies for key assays and visual representations of the associated signaling pathways are included to facilitate further research and development in this area.
Chemical Structure and Physicochemical Properties
This compound, a tricyclic quinolone derivative, possesses a unique chemical scaffold that distinguishes it from other nonsteroidal AR agonists. Its structural details and key physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | 6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one[1] |
| Molecular Formula | C₁₅H₁₅F₃N₂O[1] |
| Molecular Weight | 296.29 g/mol [1] |
| CAS Number | 179897-70-2[1] |
| Appearance | Not explicitly stated in the provided results. |
| SMILES | CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F[1] |
| InChI | InChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21)[1] |
Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the androgen receptor, where it functions as a full agonist. This interaction initiates a cascade of downstream signaling events responsible for its anabolic effects.
| Pharmacological Parameter | Value |
| Mechanism of Action | Selective Androgen Receptor Modulator (SARM); Full agonist of the Androgen Receptor (AR) |
| Binding Affinity (Ki) | 17 nM for the androgen receptor[2] |
| Biological Activity | Potent anabolic activity with reduced androgenic effects. |
| Metabolism | Primarily undergoes mono-, bis-, and trishydroxylation, as well as N-glucuronidation. |
Mechanism of Action and Signaling Pathway
As a SARM, this compound's mechanism of action is centered on its interaction with the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to its activation and subsequent downstream signaling.
Androgen Receptor Signaling Pathway
The binding of this compound to the androgen receptor initiates a well-characterized signaling cascade. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding triggers the dissociation of these HSPs, leading to the dimerization and nuclear translocation of the AR. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and the basal transcription machinery, ultimately leading to the transcription of genes involved in anabolic processes.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize SARMs like this compound.
Androgen Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity of a test compound to the androgen receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR)
-
Radiolabeled androgen, e.g., [³H]-Mibolerone
-
Test compound (this compound)
-
Assay buffer (e.g., TEGD buffer: 10mM Tris-HCl, 1.5mM EDTA, 10% glycerol, 1mM DTT, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the recombinant AR, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound.
-
Include control tubes for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-radiolabeled androgen).
-
Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
This bioassay is a standard method to evaluate the anabolic and androgenic properties of a compound in a rodent model.
Objective: To assess the tissue-selective anabolic and androgenic effects of this compound.
Animals: Immature, castrated male rats.
Procedure:
-
Acclimate the castrated rats for a period of approximately 7 days.
-
Divide the animals into groups: a vehicle control group, a positive control group (e.g., testosterone propionate), and several groups receiving different doses of this compound.
-
Administer the respective treatments orally or via subcutaneous injection daily for a specified duration (e.g., 7-10 days).
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh specific tissues:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Seminal vesicles and ventral prostate.
-
-
Compare the weights of these tissues between the different treatment groups.
-
Analyze the data to determine the dose-dependent effects of this compound on muscle growth (anabolic activity) versus its effects on androgen-sensitive reproductive tissues (androgenic activity). The selectivity of the compound is determined by its ability to stimulate the levator ani muscle at doses that have minimal effects on the seminal vesicles and prostate.
Conclusion
This compound stands out as a prototypical nonsteroidal SARM with significant potential for therapeutic applications where anabolic effects are desired with a more favorable safety profile compared to traditional androgens. Its high affinity for the androgen receptor and its ability to act as a full agonist underpin its biological activity. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working on this and related molecules. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
The Pharmacokinetics of LG-121071 in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG-121071 is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that has been a subject of interest for its potential therapeutic applications in various conditions, including muscle wasting and osteoporosis. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details relevant experimental methodologies, and visualizes key biological and experimental pathways. While extensive quantitative pharmacokinetic parameters for this compound are not widely available in published literature, this guide synthesizes the existing knowledge to support further research and development efforts.
Introduction
This compound emerged as one of the first orally active, nonsteroidal androgens, demonstrating a high affinity and potency as a full agonist of the androgen receptor (AR).[1] Its development marked a significant step in the field of SARMs, which aim to provide the therapeutic benefits of androgens with improved tissue selectivity and a better safety profile compared to traditional anabolic steroids. This document focuses on the preclinical pharmacokinetics of this compound, covering its absorption, distribution, metabolism, and excretion (ADME) profile as reported in available scientific literature.
Quantitative Pharmacokinetic Data
Detailed in vivo pharmacokinetic parameters for this compound in preclinical models are sparsely reported in publicly accessible literature. A comprehensive review of nonsteroidal androgen receptor ligands noted that while this compound was shown to be orally bioavailable and effective in suppressing Luteinizing Hormone (LH) in castrated rats, its detailed pharmacokinetic profiles were not discussed in the published data.[2]
The following table summarizes the available qualitative and metabolic information.
| Parameter | Species | Route of Administration | Dose | Observation | Source |
| Oral Bioavailability | Rat | Oral | 20 mg/kg/day | Orally bioavailable, as evidenced by the suppression of LH release in castrated rats over a 2-week treatment period.[2] | Gao W, et al. (2006) |
| Metabolism | In vitro (Human) | - | - | The overall metabolic conversion was modest.[3] Major metabolites identified were mono-, bis-, and trishydroxylated species. An N-glucuronide conjugate of the parent drug was also found.[3] | Knoop A, et al. (2015) |
Note: Specific quantitative parameters such as Cmax, Tmax, AUC, and half-life in preclinical species are not available in the reviewed public literature.
Experimental Protocols
Detailed experimental protocols for in vivo pharmacokinetic studies of this compound are not explicitly published. However, a standard protocol for assessing the oral pharmacokinetics of a compound in a rat model is provided below as a representative example.
Representative Protocol: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound following a single oral administration to rats.
Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g). Animals are acclimatized for at least one week before the experiment.
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals are fasted overnight before dosing.
Dosing:
-
The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
A single oral dose is administered to each rat via gavage. The dose volume is typically 5-10 mL/kg.
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of the test compound and its potential metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
Visualizations
Androgen Receptor Signaling Pathway
This compound, as a SARM, exerts its effects through the androgen receptor signaling pathway. The following diagram illustrates the classical mechanism of action.
Caption: Classical androgen receptor signaling pathway activated by this compound.
Experimental Workflow for Preclinical Oral Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting an oral pharmacokinetic study in a preclinical model.
Caption: General experimental workflow for a preclinical oral pharmacokinetic study.
Conclusion
References
The Pharmacokinetics of LG-121071 in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG-121071 is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that has been a subject of interest for its potential therapeutic applications in various conditions, including muscle wasting and osteoporosis. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details relevant experimental methodologies, and visualizes key biological and experimental pathways. While extensive quantitative pharmacokinetic parameters for this compound are not widely available in published literature, this guide synthesizes the existing knowledge to support further research and development efforts.
Introduction
This compound emerged as one of the first orally active, nonsteroidal androgens, demonstrating a high affinity and potency as a full agonist of the androgen receptor (AR).[1] Its development marked a significant step in the field of SARMs, which aim to provide the therapeutic benefits of androgens with improved tissue selectivity and a better safety profile compared to traditional anabolic steroids. This document focuses on the preclinical pharmacokinetics of this compound, covering its absorption, distribution, metabolism, and excretion (ADME) profile as reported in available scientific literature.
Quantitative Pharmacokinetic Data
Detailed in vivo pharmacokinetic parameters for this compound in preclinical models are sparsely reported in publicly accessible literature. A comprehensive review of nonsteroidal androgen receptor ligands noted that while this compound was shown to be orally bioavailable and effective in suppressing Luteinizing Hormone (LH) in castrated rats, its detailed pharmacokinetic profiles were not discussed in the published data.[2]
The following table summarizes the available qualitative and metabolic information.
| Parameter | Species | Route of Administration | Dose | Observation | Source |
| Oral Bioavailability | Rat | Oral | 20 mg/kg/day | Orally bioavailable, as evidenced by the suppression of LH release in castrated rats over a 2-week treatment period.[2] | Gao W, et al. (2006) |
| Metabolism | In vitro (Human) | - | - | The overall metabolic conversion was modest.[3] Major metabolites identified were mono-, bis-, and trishydroxylated species. An N-glucuronide conjugate of the parent drug was also found.[3] | Knoop A, et al. (2015) |
Note: Specific quantitative parameters such as Cmax, Tmax, AUC, and half-life in preclinical species are not available in the reviewed public literature.
Experimental Protocols
Detailed experimental protocols for in vivo pharmacokinetic studies of this compound are not explicitly published. However, a standard protocol for assessing the oral pharmacokinetics of a compound in a rat model is provided below as a representative example.
Representative Protocol: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound following a single oral administration to rats.
Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g). Animals are acclimatized for at least one week before the experiment.
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals are fasted overnight before dosing.
Dosing:
-
The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
A single oral dose is administered to each rat via gavage. The dose volume is typically 5-10 mL/kg.
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of the test compound and its potential metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
Visualizations
Androgen Receptor Signaling Pathway
This compound, as a SARM, exerts its effects through the androgen receptor signaling pathway. The following diagram illustrates the classical mechanism of action.
Caption: Classical androgen receptor signaling pathway activated by this compound.
Experimental Workflow for Preclinical Oral Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting an oral pharmacokinetic study in a preclinical model.
Caption: General experimental workflow for a preclinical oral pharmacokinetic study.
Conclusion
References
In Vitro Characterization of LG-121071: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of LG-121071, a potent and orally active nonsteroidal selective androgen receptor modulator (SARM). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the pharmacological properties and the experimental procedures used to elucidate the activity of this compound.
Introduction
This compound is a tricyclic quinolone derivative that has been identified as a high-affinity full agonist of the androgen receptor (AR). Its mechanism of action, like other SARMs, is to bind to the AR and modulate its activity in a tissue-selective manner. This offers the potential for therapeutic applications with improved safety profiles compared to traditional anabolic steroids. This document summarizes the key in vitro pharmacological data for this compound and provides detailed methodologies for its characterization.
Quantitative Pharmacological Data
The in vitro activity of this compound has been quantified through binding affinity and functional assays. The key parameters are summarized in the table below.
| Assay Type | Parameter | Value |
| Binding Affinity | Ki (nM) | 17 |
| Functional Activity | EC50 (nM) | 4 |
| Efficacy | Full Agonist |
Table 1: Summary of in vitro pharmacological data for this compound.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound for the androgen receptor. It measures the ability of the test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cytosolic extracts from cells expressing the human androgen receptor (e.g., CV-1 cells transfected with an AR expression vector).
-
Radioligand: [³H]-Mibolerone or other suitable high-affinity radiolabeled androgen.
-
Test Compound: this compound.
-
Reference Compound: Dihydrotestosterone (DHT) or Mibolerone (unlabeled).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Prepare cytosolic extracts containing the androgen receptor.
-
In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled reference compound).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Transcriptional Activation (Reporter Gene) Assay
This assay is used to determine the functional activity (EC50 and efficacy) of this compound as an AR agonist. It measures the ability of the compound to induce the transcription of a reporter gene under the control of an androgen-responsive promoter.
Materials:
-
Cell Line: Mammalian cells that do not endogenously express the androgen receptor (e.g., CV-1 cells).
-
Expression Plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase or β-galactosidase gene downstream of an androgen-responsive promoter (e.g., MMTV-luciferase).
-
-
Transfection Reagent.
-
Cell Culture Medium.
-
Test Compound: this compound.
-
Reference Agonist: Dihydrotestosterone (DHT).
-
Lysis Buffer.
-
Luciferase Assay Substrate or β-galactosidase Substrate.
Procedure:
-
Co-transfect the cells with the androgen receptor expression plasmid and the reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or DHT.
-
Include control wells with vehicle only.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).
-
Plot the reporter activity as a function of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression analysis.
-
Compare the Emax of this compound to that of DHT to determine its efficacy (full or partial agonist).
Visualizations
The following diagrams illustrate key concepts related to the in vitro characterization of this compound.
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Transcriptional Activation Assay.
In Vitro Characterization of LG-121071: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of LG-121071, a potent and orally active nonsteroidal selective androgen receptor modulator (SARM). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the pharmacological properties and the experimental procedures used to elucidate the activity of this compound.
Introduction
This compound is a tricyclic quinolone derivative that has been identified as a high-affinity full agonist of the androgen receptor (AR). Its mechanism of action, like other SARMs, is to bind to the AR and modulate its activity in a tissue-selective manner. This offers the potential for therapeutic applications with improved safety profiles compared to traditional anabolic steroids. This document summarizes the key in vitro pharmacological data for this compound and provides detailed methodologies for its characterization.
Quantitative Pharmacological Data
The in vitro activity of this compound has been quantified through binding affinity and functional assays. The key parameters are summarized in the table below.
| Assay Type | Parameter | Value |
| Binding Affinity | Ki (nM) | 17 |
| Functional Activity | EC50 (nM) | 4 |
| Efficacy | Full Agonist |
Table 1: Summary of in vitro pharmacological data for this compound.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound for the androgen receptor. It measures the ability of the test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cytosolic extracts from cells expressing the human androgen receptor (e.g., CV-1 cells transfected with an AR expression vector).
-
Radioligand: [³H]-Mibolerone or other suitable high-affinity radiolabeled androgen.
-
Test Compound: this compound.
-
Reference Compound: Dihydrotestosterone (DHT) or Mibolerone (unlabeled).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Prepare cytosolic extracts containing the androgen receptor.
-
In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled reference compound).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Transcriptional Activation (Reporter Gene) Assay
This assay is used to determine the functional activity (EC50 and efficacy) of this compound as an AR agonist. It measures the ability of the compound to induce the transcription of a reporter gene under the control of an androgen-responsive promoter.
Materials:
-
Cell Line: Mammalian cells that do not endogenously express the androgen receptor (e.g., CV-1 cells).
-
Expression Plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase or β-galactosidase gene downstream of an androgen-responsive promoter (e.g., MMTV-luciferase).
-
-
Transfection Reagent.
-
Cell Culture Medium.
-
Test Compound: this compound.
-
Reference Agonist: Dihydrotestosterone (DHT).
-
Lysis Buffer.
-
Luciferase Assay Substrate or β-galactosidase Substrate.
Procedure:
-
Co-transfect the cells with the androgen receptor expression plasmid and the reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or DHT.
-
Include control wells with vehicle only.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).
-
Plot the reporter activity as a function of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression analysis.
-
Compare the Emax of this compound to that of DHT to determine its efficacy (full or partial agonist).
Visualizations
The following diagrams illustrate key concepts related to the in vitro characterization of this compound.
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Transcriptional Activation Assay.
LG-121071: A Technical Guide for Androgen Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-121071 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has emerged as a valuable research tool for investigating androgen receptor (AR) signaling. Developed by Ligand Pharmaceuticals, this compound was one of the first orally bioavailable nonsteroidal androgens to be discovered.[1][2] It is a tricyclic quinolone derivative that functions as a high-affinity full agonist of the AR.[1][2] Its unique chemical structure and pharmacological profile, characterized by tissue-selective androgenic effects, make it an important compound for studies aimed at elucidating the molecular mechanisms of AR action and for the development of novel therapeutics targeting androgen-responsive pathways. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.
Mechanism of Action
This compound exerts its effects by binding with high affinity to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon binding, the this compound/AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to the recruitment of co-regulatory proteins and the modulation of gene transcription.
A key feature of this compound is its tissue-selective activity. Unlike endogenous androgens such as testosterone, this compound is not a substrate for the enzyme 5α-reductase, which converts testosterone to the more potent androgen dihydrotestosterone (DHT) in tissues like the prostate.[1] Furthermore, it is not aromatized to estrogenic metabolites.[1] This lack of metabolic potentiation in androgenic tissues is believed to contribute to its favorable profile of potent anabolic activity in muscle and bone with reduced effects on reproductive tissues.[1]
Quantitative Data
The following tables summarize the key quantitative parameters reported for this compound in various in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 17 nM | --- | [1][2][3] |
| Parameter | Value | Cell Line | Reference |
| EC50 (Agonist Activity) | 4.1 nM | CV-1 | [3] |
| IC50 (Antagonist Activity) | > 10,000 nM | CV-1 | [3] |
| IC50 (Compound 3c) | 4580 nM | CV-1 | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and other SARMs are provided below.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Purified androgen receptor (full-length or ligand-binding domain)
-
Radiolabeled androgen, such as [³H]-mibolerone or [³H]-DHT
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Filter apparatus and glass fiber filters
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a reaction tube, combine the purified androgen receptor, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or vehicle control.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will retain the receptor-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Androgen Receptor Transactivation Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor in a cellular context.
Materials:
-
A suitable mammalian cell line that does not endogenously express AR (e.g., CV-1, HEK293).
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound (this compound) at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in multi-well plates and allow them to attach overnight.
-
Co-transfect the cells with the androgen receptor expression vector, the androgen-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. For antagonist assays, cells are co-treated with a known AR agonist like DHT.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize the luciferase data for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is the standard in vivo model to assess the anabolic and androgenic properties of a compound in castrated male rats.[4][5][6]
Animals:
-
Peripubertal male rats (approximately 42 days old).
Procedure:
-
Castration: The rats are surgically castrated and allowed to recover for a period of 7-10 days to allow for the regression of androgen-dependent tissues.
-
Dosing: The castrated rats are then treated with the test compound (this compound) or a vehicle control daily for 10 consecutive days. The compound is typically administered orally or via subcutaneous injection. A positive control group treated with testosterone propionate is also included.
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic Tissues: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate, seminal vesicles (with coagulating glands and fluids), and glans penis.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle-treated control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate, seminal vesicles, and glans penis indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the androgen receptor signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: Androgen Receptor signaling pathway activated by this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized nonsteroidal SARM that serves as a critical tool for researchers investigating the complex roles of the androgen receptor in health and disease. Its high affinity, full agonist activity, and tissue-selective properties, combined with its oral bioavailability, make it an ideal compound for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors to further unravel the intricacies of androgen receptor signaling.
References
- 1. LG121071 [medbox.iiab.me]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
LG-121071: A Technical Guide for Androgen Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-121071 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has emerged as a valuable research tool for investigating androgen receptor (AR) signaling. Developed by Ligand Pharmaceuticals, this compound was one of the first orally bioavailable nonsteroidal androgens to be discovered.[1][2] It is a tricyclic quinolone derivative that functions as a high-affinity full agonist of the AR.[1][2] Its unique chemical structure and pharmacological profile, characterized by tissue-selective androgenic effects, make it an important compound for studies aimed at elucidating the molecular mechanisms of AR action and for the development of novel therapeutics targeting androgen-responsive pathways. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.
Mechanism of Action
This compound exerts its effects by binding with high affinity to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon binding, the this compound/AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to the recruitment of co-regulatory proteins and the modulation of gene transcription.
A key feature of this compound is its tissue-selective activity. Unlike endogenous androgens such as testosterone, this compound is not a substrate for the enzyme 5α-reductase, which converts testosterone to the more potent androgen dihydrotestosterone (DHT) in tissues like the prostate.[1] Furthermore, it is not aromatized to estrogenic metabolites.[1] This lack of metabolic potentiation in androgenic tissues is believed to contribute to its favorable profile of potent anabolic activity in muscle and bone with reduced effects on reproductive tissues.[1]
Quantitative Data
The following tables summarize the key quantitative parameters reported for this compound in various in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 17 nM | --- | [1][2][3] |
| Parameter | Value | Cell Line | Reference |
| EC50 (Agonist Activity) | 4.1 nM | CV-1 | [3] |
| IC50 (Antagonist Activity) | > 10,000 nM | CV-1 | [3] |
| IC50 (Compound 3c) | 4580 nM | CV-1 | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and other SARMs are provided below.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Purified androgen receptor (full-length or ligand-binding domain)
-
Radiolabeled androgen, such as [³H]-mibolerone or [³H]-DHT
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Filter apparatus and glass fiber filters
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a reaction tube, combine the purified androgen receptor, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or vehicle control.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will retain the receptor-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Androgen Receptor Transactivation Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor in a cellular context.
Materials:
-
A suitable mammalian cell line that does not endogenously express AR (e.g., CV-1, HEK293).
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound (this compound) at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in multi-well plates and allow them to attach overnight.
-
Co-transfect the cells with the androgen receptor expression vector, the androgen-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. For antagonist assays, cells are co-treated with a known AR agonist like DHT.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize the luciferase data for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is the standard in vivo model to assess the anabolic and androgenic properties of a compound in castrated male rats.[4][5][6]
Animals:
-
Peripubertal male rats (approximately 42 days old).
Procedure:
-
Castration: The rats are surgically castrated and allowed to recover for a period of 7-10 days to allow for the regression of androgen-dependent tissues.
-
Dosing: The castrated rats are then treated with the test compound (this compound) or a vehicle control daily for 10 consecutive days. The compound is typically administered orally or via subcutaneous injection. A positive control group treated with testosterone propionate is also included.
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic Tissues: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate, seminal vesicles (with coagulating glands and fluids), and glans penis.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle-treated control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate, seminal vesicles, and glans penis indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the androgen receptor signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: Androgen Receptor signaling pathway activated by this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized nonsteroidal SARM that serves as a critical tool for researchers investigating the complex roles of the androgen receptor in health and disease. Its high affinity, full agonist activity, and tissue-selective properties, combined with its oral bioavailability, make it an ideal compound for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors to further unravel the intricacies of androgen receptor signaling.
References
- 1. LG121071 [medbox.iiab.me]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
Preliminary Efficacy of LG-121071: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-121071 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM). As a member of the quinolinone class of SARMs, it is designed to exhibit tissue-selective anabolic effects, primarily targeting muscle and bone, while minimizing the androgenic side effects associated with traditional anabolic steroids. This document provides a technical guide to the preliminary efficacy of this compound, based on available scientific literature. It is important to note that detailed quantitative preclinical efficacy data and specific experimental protocols for this compound are not extensively available in the public domain. Therefore, this guide synthesizes the known information about this compound and complements it with the established understanding of the mechanism of action and expected efficacy profile of high-affinity SARMs.
Core Concept: Mechanism of Action
This compound functions as a high-affinity full agonist of the androgen receptor (AR). Its efficacy is reported to be comparable to that of dihydrotestosterone (DHT). Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated this compound/AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event initiates the transcription of target genes responsible for anabolic effects in muscle and bone tissue.
Androgen Receptor Signaling Pathway
Preclinical Efficacy Profile (Inferred)
Data Summary
Due to the absence of publicly available quantitative data for this compound, the following table presents the expected efficacy endpoints and the typical outcomes observed for potent SARMs in preclinical studies.
| Efficacy Parameter | Animal Model | Expected Outcome | Rationale |
| Anabolic Activity | |||
| Levator Ani Muscle Weight | Castrated Male Rat | Significant increase compared to untreated castrated controls. | The levator ani muscle is highly responsive to androgens, serving as a standard biomarker for anabolic activity. |
| Androgenic Activity | |||
| Prostate Weight | Castrated Male Rat | Minimal to moderate increase compared to untreated castrated controls, significantly less than testosterone. | Demonstrates tissue selectivity by exerting less effect on androgenic tissues like the prostate. |
| Seminal Vesicle Weight | Castrated Male Rat | Minimal to moderate increase compared to untreated castrated controls, significantly less than testosterone. | Another key indicator of androgenic effects, where SARMs are expected to show reduced activity. |
| Bone Health | |||
| Bone Mineral Density (BMD) | Ovariectomized Female Rat | Prevention of bone loss or increase in BMD compared to untreated ovariectomized controls. | SARMs are known to have positive effects on bone health by promoting bone formation and reducing resorption. |
| Bone Strength | Ovariectomized Female Rat | Increased bone mechanical strength in parameters such as maximal load and stiffness. | Reflects the functional improvement in bone quality due to SARM treatment. |
Experimental Protocols
Detailed experimental protocols for this compound efficacy studies have not been published. However, standard methodologies for evaluating the efficacy of SARMs in preclinical models are well-established.
General Experimental Workflow for SARM Evaluation
1. Animal Model:
-
For Anabolic and Androgenic Activity: Immature male rats are typically castrated to remove endogenous androgens. This creates a baseline against which the effects of the test compound can be measured.
-
For Bone Health: Ovariectomized (OVX) female rats are a standard model for postmenopausal osteoporosis, used to assess the ability of a compound to prevent or reverse bone loss.
2. Dosing and Administration:
-
This compound is noted to be orally active. Therefore, it would be administered daily via oral gavage.
-
A vehicle control group (receiving only the delivery solution) and a positive control group (e.g., testosterone or DHT) are essential for comparison.
-
A dose-response study with multiple dosage levels of this compound would be conducted to determine the optimal therapeutic window.
3. Endpoint Analysis:
-
Anabolic Effects: At the end of the study period, the levator ani muscle is carefully dissected and weighed.
-
Androgenic Effects: The prostate gland and seminal vesicles are dissected and weighed.
-
Bone Effects: Femurs and/or tibias are collected for analysis of bone mineral density (using techniques like dual-energy X-ray absorptiometry - DEXA) and biomechanical strength testing.
In Vitro Metabolism
Studies on the in vitro metabolism of this compound have been conducted, primarily for the purpose of developing detection methods for anti-doping control. These studies indicate that the metabolic conversion of this compound is relatively modest. The primary metabolites are mono-, bis-, and trishydroxylated species. Additionally, an N-glucuronide conjugate of the parent drug has been identified.
In Vitro Metabolism Experimental Workflow
Conclusion
This compound is a promising nonsteroidal SARM with high potency and oral bioavailability. Based on its classification and the known pharmacology of similar compounds, it is expected to demonstrate significant anabolic effects on muscle and bone with a favorable safety profile regarding androgenic side effects. However, a comprehensive evaluation of its efficacy is limited by the lack of publicly available, detailed preclinical data. Further research and publication of in vivo studies are necessary to fully characterize the therapeutic potential of this compound. The information and diagrams provided in this guide are intended to offer a foundational understanding for researchers and professionals in the field of drug development.
Preliminary Efficacy of LG-121071: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-121071 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM). As a member of the quinolinone class of SARMs, it is designed to exhibit tissue-selective anabolic effects, primarily targeting muscle and bone, while minimizing the androgenic side effects associated with traditional anabolic steroids. This document provides a technical guide to the preliminary efficacy of this compound, based on available scientific literature. It is important to note that detailed quantitative preclinical efficacy data and specific experimental protocols for this compound are not extensively available in the public domain. Therefore, this guide synthesizes the known information about this compound and complements it with the established understanding of the mechanism of action and expected efficacy profile of high-affinity SARMs.
Core Concept: Mechanism of Action
This compound functions as a high-affinity full agonist of the androgen receptor (AR). Its efficacy is reported to be comparable to that of dihydrotestosterone (DHT). Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated this compound/AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event initiates the transcription of target genes responsible for anabolic effects in muscle and bone tissue.
Androgen Receptor Signaling Pathway
Preclinical Efficacy Profile (Inferred)
Data Summary
Due to the absence of publicly available quantitative data for this compound, the following table presents the expected efficacy endpoints and the typical outcomes observed for potent SARMs in preclinical studies.
| Efficacy Parameter | Animal Model | Expected Outcome | Rationale |
| Anabolic Activity | |||
| Levator Ani Muscle Weight | Castrated Male Rat | Significant increase compared to untreated castrated controls. | The levator ani muscle is highly responsive to androgens, serving as a standard biomarker for anabolic activity. |
| Androgenic Activity | |||
| Prostate Weight | Castrated Male Rat | Minimal to moderate increase compared to untreated castrated controls, significantly less than testosterone. | Demonstrates tissue selectivity by exerting less effect on androgenic tissues like the prostate. |
| Seminal Vesicle Weight | Castrated Male Rat | Minimal to moderate increase compared to untreated castrated controls, significantly less than testosterone. | Another key indicator of androgenic effects, where SARMs are expected to show reduced activity. |
| Bone Health | |||
| Bone Mineral Density (BMD) | Ovariectomized Female Rat | Prevention of bone loss or increase in BMD compared to untreated ovariectomized controls. | SARMs are known to have positive effects on bone health by promoting bone formation and reducing resorption. |
| Bone Strength | Ovariectomized Female Rat | Increased bone mechanical strength in parameters such as maximal load and stiffness. | Reflects the functional improvement in bone quality due to SARM treatment. |
Experimental Protocols
Detailed experimental protocols for this compound efficacy studies have not been published. However, standard methodologies for evaluating the efficacy of SARMs in preclinical models are well-established.
General Experimental Workflow for SARM Evaluation
1. Animal Model:
-
For Anabolic and Androgenic Activity: Immature male rats are typically castrated to remove endogenous androgens. This creates a baseline against which the effects of the test compound can be measured.
-
For Bone Health: Ovariectomized (OVX) female rats are a standard model for postmenopausal osteoporosis, used to assess the ability of a compound to prevent or reverse bone loss.
2. Dosing and Administration:
-
This compound is noted to be orally active. Therefore, it would be administered daily via oral gavage.
-
A vehicle control group (receiving only the delivery solution) and a positive control group (e.g., testosterone or DHT) are essential for comparison.
-
A dose-response study with multiple dosage levels of this compound would be conducted to determine the optimal therapeutic window.
3. Endpoint Analysis:
-
Anabolic Effects: At the end of the study period, the levator ani muscle is carefully dissected and weighed.
-
Androgenic Effects: The prostate gland and seminal vesicles are dissected and weighed.
-
Bone Effects: Femurs and/or tibias are collected for analysis of bone mineral density (using techniques like dual-energy X-ray absorptiometry - DEXA) and biomechanical strength testing.
In Vitro Metabolism
Studies on the in vitro metabolism of this compound have been conducted, primarily for the purpose of developing detection methods for anti-doping control. These studies indicate that the metabolic conversion of this compound is relatively modest. The primary metabolites are mono-, bis-, and trishydroxylated species. Additionally, an N-glucuronide conjugate of the parent drug has been identified.
In Vitro Metabolism Experimental Workflow
Conclusion
This compound is a promising nonsteroidal SARM with high potency and oral bioavailability. Based on its classification and the known pharmacology of similar compounds, it is expected to demonstrate significant anabolic effects on muscle and bone with a favorable safety profile regarding androgenic side effects. However, a comprehensive evaluation of its efficacy is limited by the lack of publicly available, detailed preclinical data. Further research and publication of in vivo studies are necessary to fully characterize the therapeutic potential of this compound. The information and diagrams provided in this guide are intended to offer a foundational understanding for researchers and professionals in the field of drug development.
Methodological & Application
Application Note: Synthesis and Purification of LG-121071
For Research Use Only
Abstract
This application note provides a detailed protocol for the synthesis and purification of LG-121071, a potent and orally active nonsteroidal selective androgen receptor modulator (SARM). The synthesis of the tricyclic quinolone core is a critical aspect of this process. This document outlines the necessary reagents, reaction conditions, and purification methods to obtain high-purity this compound for research purposes. The provided experimental workflow and data tables are intended to guide researchers in the successful synthesis and characterization of this compound.
Introduction
This compound, with the IUPAC name 6-ethyl-4-(trifluoromethyl)-1H,2H,6H,7H,8H,9H-pyrido[3,2-g]quinolin-2-one, is a high-affinity full agonist of the androgen receptor (AR).[1] First described in 1999, it was a pioneering discovery in the field of nonsteroidal SARMs.[1] Its unique tricyclic quinolone structure distinguishes it from other SARM classes.[1] this compound has been a valuable tool in studying the effects of tissue-selective androgenic compounds. This protocol is based on established synthetic routes for similar quinolone derivatives and aims to provide a reproducible method for laboratory-scale synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Starting Material A | Reagent | Commercially Available |
| Starting Material B | Reagent | Commercially Available |
| Catalyst | Reagent | Commercially Available |
| Solvents | Anhydrous | Commercially Available |
| Silica Gel | Chromatography Grade | Commercially Available |
Note: Specific starting materials and catalysts for the direct synthesis of this compound are not publicly available in the provided search results. The following protocol is a generalized representation based on the synthesis of similar chemical structures.
Experimental Protocols
Synthesis of this compound
A definitive, step-by-step synthesis protocol for this compound from commercially available starting materials is not detailed in the publicly accessible scientific literature. The primary reference, a 1999 communication in the Journal of Medicinal Chemistry, outlines the discovery but does not provide a reproducible experimental section in its abstract or readily available formats.
The synthesis of the core tetrahydroquinoline structure typically involves multi-step reactions. Common strategies for constructing similar heterocyclic systems include:
-
Condensation Reactions: Building the quinolone ring system through the condensation of an aniline derivative with a suitable β-ketoester.
-
Cyclization Reactions: Intramolecular cyclization of a substituted aminocinnamate derivative to form the quinolone core.
-
Functional Group Interconversion: Introduction of the trifluoromethyl and ethyl groups at specific positions of the heterocyclic scaffold.
A generalized synthetic workflow is depicted below.
References
Application Note: Synthesis and Purification of LG-121071
For Research Use Only
Abstract
This application note provides a detailed protocol for the synthesis and purification of LG-121071, a potent and orally active nonsteroidal selective androgen receptor modulator (SARM). The synthesis of the tricyclic quinolone core is a critical aspect of this process. This document outlines the necessary reagents, reaction conditions, and purification methods to obtain high-purity this compound for research purposes. The provided experimental workflow and data tables are intended to guide researchers in the successful synthesis and characterization of this compound.
Introduction
This compound, with the IUPAC name 6-ethyl-4-(trifluoromethyl)-1H,2H,6H,7H,8H,9H-pyrido[3,2-g]quinolin-2-one, is a high-affinity full agonist of the androgen receptor (AR).[1] First described in 1999, it was a pioneering discovery in the field of nonsteroidal SARMs.[1] Its unique tricyclic quinolone structure distinguishes it from other SARM classes.[1] this compound has been a valuable tool in studying the effects of tissue-selective androgenic compounds. This protocol is based on established synthetic routes for similar quinolone derivatives and aims to provide a reproducible method for laboratory-scale synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Starting Material A | Reagent | Commercially Available |
| Starting Material B | Reagent | Commercially Available |
| Catalyst | Reagent | Commercially Available |
| Solvents | Anhydrous | Commercially Available |
| Silica Gel | Chromatography Grade | Commercially Available |
Note: Specific starting materials and catalysts for the direct synthesis of this compound are not publicly available in the provided search results. The following protocol is a generalized representation based on the synthesis of similar chemical structures.
Experimental Protocols
Synthesis of this compound
A definitive, step-by-step synthesis protocol for this compound from commercially available starting materials is not detailed in the publicly accessible scientific literature. The primary reference, a 1999 communication in the Journal of Medicinal Chemistry, outlines the discovery but does not provide a reproducible experimental section in its abstract or readily available formats.
The synthesis of the core tetrahydroquinoline structure typically involves multi-step reactions. Common strategies for constructing similar heterocyclic systems include:
-
Condensation Reactions: Building the quinolone ring system through the condensation of an aniline derivative with a suitable β-ketoester.
-
Cyclization Reactions: Intramolecular cyclization of a substituted aminocinnamate derivative to form the quinolone core.
-
Functional Group Interconversion: Introduction of the trifluoromethyl and ethyl groups at specific positions of the heterocyclic scaffold.
A generalized synthetic workflow is depicted below.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of LG-121071
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-121071 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM). It functions as a high-affinity full agonist of the androgen receptor (AR), with a potency and efficacy comparable to the endogenous androgen, dihydrotestosterone (DHT).[1] These characteristics make this compound a valuable tool for research in areas such as muscle wasting, osteoporosis, and other androgen-related conditions.
These application notes provide a comprehensive guide to the in vitro cell-based assays used to characterize the activity of this compound. Detailed protocols for key experiments are included to enable researchers to effectively evaluate this and similar compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro cell-based assays.
| Assay Type | Parameter | Cell Line | Value | Reference Compound (DHT) |
| Receptor Binding Assay | Ki (nM) | COS cells | 17 | Not Reported in this format |
| Functional Assay | EC50 (nM) | CV-1 cells | ~10 | ~10 |
Table 1: In Vitro Activity of this compound
Note: The EC50 value is approximated from graphical data presented in the primary literature. The authors state that this compound is equipotent to DHT.
Signaling Pathway
This compound, as an androgen receptor agonist, activates the canonical AR signaling pathway. The binding of this compound to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of androgen-responsive genes that mediate the physiological effects of androgens.
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
Androgen Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human androgen receptor.
Experimental Workflow:
Caption: Workflow for the Androgen Receptor Binding Assay.
Materials:
-
COS cells transiently transfected with a human androgen receptor (hAR) expression vector.
-
Lysis Buffer (e.g., TEGD buffer with protease inhibitors).
-
Radioligand: [³H]-dihydrotestosterone ([³H]-DHT).
-
This compound.
-
Wash Buffer (e.g., ice-cold PBS).
-
Scintillation fluid.
-
96-well filter plates.
-
Liquid scintillation counter.
Protocol:
-
Cell Lysate Preparation:
-
Culture COS cells expressing hAR to ~80-90% confluency.
-
Harvest cells and prepare a cell lysate using a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
In a 96-well plate, add a fixed concentration of [³H]-DHT (e.g., 1 nM).
-
Add increasing concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Add a consistent amount of cell lysate to each well.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation and Quantification:
-
Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Androgen Receptor Functional Assay (Reporter Gene Assay)
This protocol measures the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.
Experimental Workflow:
Caption: Workflow for the Androgen Receptor Reporter Gene Assay.
Materials:
-
CV-1 cells (or other suitable cell line, e.g., PC3).
-
Human androgen receptor (hAR) expression plasmid.
-
Androgen Response Element (ARE)-driven luciferase reporter plasmid (e.g., MMTV-luc).
-
Transfection reagent.
-
Cell culture medium.
-
This compound and DHT.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Plate CV-1 cells in 96-well plates at an appropriate density.
-
Co-transfect the cells with the hAR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or DHT (e.g., from 0.01 nM to 1 µM).
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation and Lysis:
-
Incubate the cells for 24 hours at 37°C.
-
Lyse the cells using the luciferase assay lysis buffer.
-
-
Luciferase Assay:
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
-
Plot the normalized luciferase activity against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of androgen-sensitive cells.
Materials:
-
Androgen-sensitive cell line (e.g., LNCaP).
-
Cell culture medium.
-
This compound.
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
Plate reader (spectrophotometer or luminometer).
Protocol:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate at a low density.
-
-
Compound Treatment:
-
Allow cells to attach overnight, then replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 3-5 days).
-
-
Quantification of Cell Proliferation:
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the signal (absorbance or luminescence) against the log concentration of this compound.
-
Determine the EC50 or IC50 value from the dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other selective androgen receptor modulators. By employing these standardized assays, researchers can obtain reliable and reproducible data on the binding affinity, functional activity, and cellular effects of these compounds, thereby facilitating their further development and application in various fields of biomedical research.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of LG-121071
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-121071 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM). It functions as a high-affinity full agonist of the androgen receptor (AR), with a potency and efficacy comparable to the endogenous androgen, dihydrotestosterone (DHT).[1] These characteristics make this compound a valuable tool for research in areas such as muscle wasting, osteoporosis, and other androgen-related conditions.
These application notes provide a comprehensive guide to the in vitro cell-based assays used to characterize the activity of this compound. Detailed protocols for key experiments are included to enable researchers to effectively evaluate this and similar compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro cell-based assays.
| Assay Type | Parameter | Cell Line | Value | Reference Compound (DHT) |
| Receptor Binding Assay | Ki (nM) | COS cells | 17 | Not Reported in this format |
| Functional Assay | EC50 (nM) | CV-1 cells | ~10 | ~10 |
Table 1: In Vitro Activity of this compound
Note: The EC50 value is approximated from graphical data presented in the primary literature. The authors state that this compound is equipotent to DHT.
Signaling Pathway
This compound, as an androgen receptor agonist, activates the canonical AR signaling pathway. The binding of this compound to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of androgen-responsive genes that mediate the physiological effects of androgens.
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
Androgen Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human androgen receptor.
Experimental Workflow:
Caption: Workflow for the Androgen Receptor Binding Assay.
Materials:
-
COS cells transiently transfected with a human androgen receptor (hAR) expression vector.
-
Lysis Buffer (e.g., TEGD buffer with protease inhibitors).
-
Radioligand: [³H]-dihydrotestosterone ([³H]-DHT).
-
This compound.
-
Wash Buffer (e.g., ice-cold PBS).
-
Scintillation fluid.
-
96-well filter plates.
-
Liquid scintillation counter.
Protocol:
-
Cell Lysate Preparation:
-
Culture COS cells expressing hAR to ~80-90% confluency.
-
Harvest cells and prepare a cell lysate using a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
In a 96-well plate, add a fixed concentration of [³H]-DHT (e.g., 1 nM).
-
Add increasing concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Add a consistent amount of cell lysate to each well.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation and Quantification:
-
Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Androgen Receptor Functional Assay (Reporter Gene Assay)
This protocol measures the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.
Experimental Workflow:
Caption: Workflow for the Androgen Receptor Reporter Gene Assay.
Materials:
-
CV-1 cells (or other suitable cell line, e.g., PC3).
-
Human androgen receptor (hAR) expression plasmid.
-
Androgen Response Element (ARE)-driven luciferase reporter plasmid (e.g., MMTV-luc).
-
Transfection reagent.
-
Cell culture medium.
-
This compound and DHT.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Plate CV-1 cells in 96-well plates at an appropriate density.
-
Co-transfect the cells with the hAR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or DHT (e.g., from 0.01 nM to 1 µM).
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation and Lysis:
-
Incubate the cells for 24 hours at 37°C.
-
Lyse the cells using the luciferase assay lysis buffer.
-
-
Luciferase Assay:
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
-
Plot the normalized luciferase activity against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of androgen-sensitive cells.
Materials:
-
Androgen-sensitive cell line (e.g., LNCaP).
-
Cell culture medium.
-
This compound.
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
Plate reader (spectrophotometer or luminometer).
Protocol:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate at a low density.
-
-
Compound Treatment:
-
Allow cells to attach overnight, then replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 3-5 days).
-
-
Quantification of Cell Proliferation:
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the signal (absorbance or luminescence) against the log concentration of this compound.
-
Determine the EC50 or IC50 value from the dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other selective androgen receptor modulators. By employing these standardized assays, researchers can obtain reliable and reproducible data on the binding affinity, functional activity, and cellular effects of these compounds, thereby facilitating their further development and application in various fields of biomedical research.
References
Recommended LG-121071 Dosage for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the selective androgen receptor modulator (SARM) LG-121071 in rodent studies. The information is compiled from preclinical data and is intended to guide researchers in designing robust and reproducible experiments.
Introduction
This compound is a potent, orally active, nonsteroidal selective androgen receptor modulator. As a SARM, it exhibits tissue-selective anabolic effects on muscle and bone, with reduced androgenic effects on tissues such as the prostate. This profile makes it a compound of interest for studying muscle wasting, osteoporosis, and other androgen-deficient conditions. The following protocols are based on the established Hershberger assay, a standard method for assessing the anabolic and androgenic properties of compounds in rodents.
Quantitative Data Summary
The following table summarizes the reported dosages and effects of this compound in a castrated male rat model, a standard preclinical model for evaluating SARM activity.
| Parameter | Details |
| Animal Model | Immature, castrated male Sprague-Dawley rats |
| Administration Route | Oral gavage |
| Dosage Range | 1, 3, 10, 30, and 100 mg/day |
| Study Duration | 7 days |
| Vehicle | 1% carboxymethylcellulose in water with 0.25% Tween 80 |
| Anabolic Effect (Levator Ani Muscle) | Dose-dependent increase in weight |
| Androgenic Effect (Ventral Prostate) | Minimal effect at lower doses, increase at higher doses |
Experimental Protocols
Animal Model and Preparation
The Hershberger assay is the standard in vivo model for evaluating the anabolic and androgenic activity of SARMs.
-
Species: Male Sprague-Dawley rats are commonly used.
-
Age: Immature rats (approximately 21 days old) are typically used.
-
Orchidectomy (Castration): Animals are castrated to remove endogenous androgen production. A recovery period of 7-10 days is recommended post-surgery before the commencement of treatment. This ensures that the androgen-dependent tissues have regressed.
This compound Formulation and Administration
-
Formulation: this compound is a powder that is typically formulated for oral administration. A common vehicle is a suspension in 1% carboxymethylcellulose (CMC) in deionized water, with 0.25% Tween 80 added to aid in solubilization and stability. The mixture should be sonicated or homogenized to ensure a uniform suspension.
-
Route of Administration: Oral gavage is the standard route for administering this compound in rodent studies, reflecting its high oral bioavailability.
-
Dosage: Based on preclinical studies, a dose range of 1 mg/kg to 100 mg/kg body weight per day is effective. A dose-response study is recommended to determine the optimal dose for the desired anabolic effect with minimal androgenic side effects.
-
Frequency and Duration: Dosing is typically performed once daily for a period of 7 consecutive days.
Experimental Groups
A typical study design would include the following groups:
-
Group 1: Vehicle Control (Castrated): Receives the vehicle only.
-
Group 2: Testosterone Propionate (TP) Control (Castrated): Receives a known androgen, such as testosterone propionate (e.g., 0.4 mg/day subcutaneously), as a positive control for both anabolic and androgenic effects.
-
Group 3-7: this compound Treatment Groups (Castrated): Receive varying doses of this compound (e.g., 1, 3, 10, 30, 100 mg/day orally).
-
Group 8: Intact Control: Non-castrated animals receiving vehicle, to provide a baseline for normal tissue weights.
Endpoint Measurements
At the end of the study period (e.g., on day 8), the following endpoints are measured:
-
Body Weight: Recorded daily to monitor overall health.
-
Tissue Weights: Animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Levator Ani Muscle: A key indicator of anabolic activity.
-
Ventral Prostate and Seminal Vesicles: Key indicators of androgenic activity.
-
-
Data Analysis: The weights of the levator ani muscle, ventral prostate, and seminal vesicles are normalized to the animal's body weight. The data is then analyzed to compare the effects of different doses of this compound to the vehicle and TP controls.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for a typical rodent study.
Caption: Signaling pathway of this compound in a target cell.
Caption: Experimental workflow for a rodent study with this compound.
Recommended LG-121071 Dosage for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the selective androgen receptor modulator (SARM) LG-121071 in rodent studies. The information is compiled from preclinical data and is intended to guide researchers in designing robust and reproducible experiments.
Introduction
This compound is a potent, orally active, nonsteroidal selective androgen receptor modulator. As a SARM, it exhibits tissue-selective anabolic effects on muscle and bone, with reduced androgenic effects on tissues such as the prostate. This profile makes it a compound of interest for studying muscle wasting, osteoporosis, and other androgen-deficient conditions. The following protocols are based on the established Hershberger assay, a standard method for assessing the anabolic and androgenic properties of compounds in rodents.
Quantitative Data Summary
The following table summarizes the reported dosages and effects of this compound in a castrated male rat model, a standard preclinical model for evaluating SARM activity.
| Parameter | Details |
| Animal Model | Immature, castrated male Sprague-Dawley rats |
| Administration Route | Oral gavage |
| Dosage Range | 1, 3, 10, 30, and 100 mg/day |
| Study Duration | 7 days |
| Vehicle | 1% carboxymethylcellulose in water with 0.25% Tween 80 |
| Anabolic Effect (Levator Ani Muscle) | Dose-dependent increase in weight |
| Androgenic Effect (Ventral Prostate) | Minimal effect at lower doses, increase at higher doses |
Experimental Protocols
Animal Model and Preparation
The Hershberger assay is the standard in vivo model for evaluating the anabolic and androgenic activity of SARMs.
-
Species: Male Sprague-Dawley rats are commonly used.
-
Age: Immature rats (approximately 21 days old) are typically used.
-
Orchidectomy (Castration): Animals are castrated to remove endogenous androgen production. A recovery period of 7-10 days is recommended post-surgery before the commencement of treatment. This ensures that the androgen-dependent tissues have regressed.
This compound Formulation and Administration
-
Formulation: this compound is a powder that is typically formulated for oral administration. A common vehicle is a suspension in 1% carboxymethylcellulose (CMC) in deionized water, with 0.25% Tween 80 added to aid in solubilization and stability. The mixture should be sonicated or homogenized to ensure a uniform suspension.
-
Route of Administration: Oral gavage is the standard route for administering this compound in rodent studies, reflecting its high oral bioavailability.
-
Dosage: Based on preclinical studies, a dose range of 1 mg/kg to 100 mg/kg body weight per day is effective. A dose-response study is recommended to determine the optimal dose for the desired anabolic effect with minimal androgenic side effects.
-
Frequency and Duration: Dosing is typically performed once daily for a period of 7 consecutive days.
Experimental Groups
A typical study design would include the following groups:
-
Group 1: Vehicle Control (Castrated): Receives the vehicle only.
-
Group 2: Testosterone Propionate (TP) Control (Castrated): Receives a known androgen, such as testosterone propionate (e.g., 0.4 mg/day subcutaneously), as a positive control for both anabolic and androgenic effects.
-
Group 3-7: this compound Treatment Groups (Castrated): Receive varying doses of this compound (e.g., 1, 3, 10, 30, 100 mg/day orally).
-
Group 8: Intact Control: Non-castrated animals receiving vehicle, to provide a baseline for normal tissue weights.
Endpoint Measurements
At the end of the study period (e.g., on day 8), the following endpoints are measured:
-
Body Weight: Recorded daily to monitor overall health.
-
Tissue Weights: Animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Levator Ani Muscle: A key indicator of anabolic activity.
-
Ventral Prostate and Seminal Vesicles: Key indicators of androgenic activity.
-
-
Data Analysis: The weights of the levator ani muscle, ventral prostate, and seminal vesicles are normalized to the animal's body weight. The data is then analyzed to compare the effects of different doses of this compound to the vehicle and TP controls.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for a typical rodent study.
Caption: Signaling pathway of this compound in a target cell.
Caption: Experimental workflow for a rodent study with this compound.
Preparing LG-121071 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-121071 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that acts as a full agonist of the androgen receptor (AR).[1][2] Its ability to selectively target androgen receptors makes it a valuable tool for investigating AR-mediated signaling pathways in various physiological and pathological contexts. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell-based assays.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅F₃N₂O | PubChem |
| Molecular Weight | 296.29 g/mol | PubChem[1] |
| Appearance | Solid | InvivoChem[3] |
| CAS Number | 179897-70-2 | PubChem[1] |
Solubility and Storage
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble (quantitative data not readily available) | -80°C for up to 6 months-20°C for up to 1 month |
Note: It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile syringe filter (0.22 µm)
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many small molecule inhibitors and allows for easy dilution to final working concentrations.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 296.29 g/mol * (1000 mg / 1 g) = 2.96 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 2.96 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution will be added directly to sterile cell culture media, it is advisable to filter-sterilize the solution using a 0.22 µm sterile syringe filter.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (if necessary):
-
For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO or cell culture medium.
-
-
Final Dilution in Cell Culture Medium:
-
Add the appropriate volume of the 10 mM stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound:
-
Volume of stock = (10 µM * 10 mL) / 10 mM = 0.01 mL = 10 µL
-
-
Immediately vortex or mix the medium thoroughly to ensure uniform distribution of the compound.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples. For the example above, you would add 10 µL of DMSO to 10 mL of cell culture medium.
-
Visualization of Protocols and Pathways
Experimental Workflow: Preparing this compound Stock and Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: Androgen Receptor (AR) Activation
This compound, as an androgen receptor agonist, mimics the action of endogenous androgens like testosterone and dihydrotestosterone (DHT). The simplified signaling pathway is as follows:
Caption: Simplified signaling pathway of Androgen Receptor activation by this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions for use in cell culture. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. Researchers should always consult the specific product information sheet for any lot-specific handling instructions and perform appropriate validation experiments for their particular cell system.
References
- 1. This compound | C15H15F3N2O | CID 9839132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | androgen receptor modulator | CAS# 179897-70-2 | InvivoChem [invivochem.com]
Preparing LG-121071 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-121071 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that acts as a full agonist of the androgen receptor (AR).[1][2] Its ability to selectively target androgen receptors makes it a valuable tool for investigating AR-mediated signaling pathways in various physiological and pathological contexts. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell-based assays.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅F₃N₂O | PubChem |
| Molecular Weight | 296.29 g/mol | PubChem[1] |
| Appearance | Solid | InvivoChem[3] |
| CAS Number | 179897-70-2 | PubChem[1] |
Solubility and Storage
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble (quantitative data not readily available) | -80°C for up to 6 months-20°C for up to 1 month |
Note: It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile syringe filter (0.22 µm)
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many small molecule inhibitors and allows for easy dilution to final working concentrations.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 296.29 g/mol * (1000 mg / 1 g) = 2.96 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 2.96 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution will be added directly to sterile cell culture media, it is advisable to filter-sterilize the solution using a 0.22 µm sterile syringe filter.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (if necessary):
-
For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO or cell culture medium.
-
-
Final Dilution in Cell Culture Medium:
-
Add the appropriate volume of the 10 mM stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound:
-
Volume of stock = (10 µM * 10 mL) / 10 mM = 0.01 mL = 10 µL
-
-
Immediately vortex or mix the medium thoroughly to ensure uniform distribution of the compound.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples. For the example above, you would add 10 µL of DMSO to 10 mL of cell culture medium.
-
Visualization of Protocols and Pathways
Experimental Workflow: Preparing this compound Stock and Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: Androgen Receptor (AR) Activation
This compound, as an androgen receptor agonist, mimics the action of endogenous androgens like testosterone and dihydrotestosterone (DHT). The simplified signaling pathway is as follows:
Caption: Simplified signaling pathway of Androgen Receptor activation by this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions for use in cell culture. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. Researchers should always consult the specific product information sheet for any lot-specific handling instructions and perform appropriate validation experiments for their particular cell system.
References
- 1. This compound | C15H15F3N2O | CID 9839132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | androgen receptor modulator | CAS# 179897-70-2 | InvivoChem [invivochem.com]
Application Notes and Protocols for Studying Sarcopenia in Mice with LG-121071
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related loss of skeletal muscle mass and function, poses a significant threat to the quality of life in the elderly, leading to frailty, increased risk of falls, and mortality. The development of therapeutic interventions to combat sarcopenia is a critical area of research. Selective Androgen Receptor Modulators (SARMs) are a promising class of therapeutic agents that exhibit tissue-selective anabolic activity in muscle and bone, with a reduced profile of androgenic side effects observed with traditional anabolic steroids.
LG-121071 is a potent, orally active, nonsteroidal SARM with a high affinity for the androgen receptor (AR), demonstrating a Ki of 17 nM.[1] Its selective anabolic effects make it a compelling candidate for investigation as a potential treatment for sarcopenia. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical mouse models of sarcopenia.
Mechanism of Action
This compound, like other SARMs, exerts its effects by binding to the androgen receptor. This ligand-AR complex then translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription. In skeletal muscle, this signaling cascade is believed to promote muscle growth and repair through several mechanisms, including the activation of the IGF-1/Akt/mTOR signaling pathway.[2][3] This pathway is a central regulator of protein synthesis and cell growth. Activation of Akt can also inhibit protein degradation pathways, further contributing to a net anabolic effect. The tissue selectivity of SARMs is thought to arise from their unique conformational changes upon binding to the AR, leading to differential recruitment of co-regulatory proteins in various tissues.[4]
Signaling Pathway
Caption: Proposed signaling pathway of this compound in skeletal muscle cells.
Experimental Protocols
Animal Models
The selection of an appropriate mouse model is crucial for studying sarcopenia. Both age-related and induced models of muscle wasting can be utilized.
-
Aged Mice: C57BL/6J mice are a commonly used strain for studying age-related sarcopenia.[5] Mice aged 24 months or older typically exhibit significant muscle loss and functional decline. Senescence-accelerated mouse prone 8 (SAMP8) mice also serve as a relevant model, displaying an accelerated aging phenotype that includes sarcopenia.
-
Induced Sarcopenia Models: For more controlled and rapid studies, models such as hindlimb unloading, denervation, or immobilization can be employed to induce muscle atrophy.
Experimental Workflow
Caption: General experimental workflow for studying this compound in a mouse model of sarcopenia.
Detailed Methodologies
1. Animal Husbandry and Acclimatization:
-
House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. This compound Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosage: Based on preclinical studies of other SARMs, a starting dose range of 3-10 mg/kg body weight can be considered. A dose-response study is recommended to determine the optimal dosage.
-
Administration: Administer this compound or vehicle control daily via oral gavage for a period of 4 to 8 weeks.
3. In-Vivo Assessments:
-
Grip Strength: Measure forelimb grip strength using a grip strength meter weekly. Record the peak force exerted by the mouse.
-
Treadmill Exhaustion Test: Assess endurance by measuring the total distance run or time to exhaustion on a rodent treadmill.
-
Body Composition: Monitor changes in lean body mass and fat mass using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).
4. Ex-Vivo and Molecular Analyses:
-
Tissue Harvesting: At the end of the treatment period, euthanize mice and carefully dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
Histology: Fix muscle tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area (CSA).
-
Western Blotting: Prepare protein lysates from muscle tissue to analyze the expression and phosphorylation status of key proteins in the AR and IGF-1/Akt/mTOR signaling pathways (e.g., AR, Akt, p-Akt, mTOR, p-mTOR, S6K, p-S6K).
-
Quantitative PCR (qPCR): Isolate RNA from muscle tissue to measure the gene expression of markers for muscle hypertrophy (e.g., Igf-1, MyoD) and atrophy (e.g., MuRF1, Atrogin-1).
Data Presentation
The following tables are illustrative examples of how to present quantitative data. The values are hypothetical and should be replaced with experimental data.
Table 1: Effects of this compound on Body Composition and Muscle Mass in Aged Mice
| Parameter | Vehicle Control (n=10) | This compound (3 mg/kg) (n=10) | This compound (10 mg/kg) (n=10) |
| Initial Body Weight (g) | 35.2 ± 2.1 | 35.5 ± 2.3 | 35.3 ± 2.0 |
| Final Body Weight (g) | 33.8 ± 2.5 | 36.1 ± 2.4 | 37.0 ± 2.2 |
| Change in Lean Mass (g) | -0.8 ± 0.3 | +1.2 ± 0.4 | +1.9 ± 0.5*** |
| Change in Fat Mass (g) | +0.2 ± 0.1 | -0.5 ± 0.2 | -0.8 ± 0.3 |
| Gastrocnemius Weight (mg) | 135.4 ± 8.2 | 150.1 ± 9.5* | 162.3 ± 10.1 |
| Tibialis Anterior Weight (mg) | 45.1 ± 3.3 | 52.6 ± 4.1* | 58.9 ± 4.5** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control.
Table 2: Functional Outcomes Following this compound Treatment
| Parameter | Vehicle Control (n=10) | This compound (3 mg/kg) (n=10) | This compound (10 mg/kg) (n=10) |
| Forelimb Grip Strength (g) | 110.5 ± 12.3 | 135.8 ± 15.1 | 155.2 ± 16.8** |
| Treadmill Distance (m) | 350 ± 55 | 520 ± 68 | 680 ± 75 |
| Muscle Fiber CSA (µm²) | 2850 ± 310 | 3400 ± 350* | 3950 ± 380 |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.
Conclusion
This compound represents a promising investigational tool for the study and potential treatment of sarcopenia. Its potent and selective action on the androgen receptor in muscle tissue suggests it could effectively promote muscle growth and improve physical function in the context of age-related muscle wasting. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to evaluate the efficacy and mechanism of action of this compound in preclinical mouse models of sarcopenia. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sarcopenia in Mice with LG-121071
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related loss of skeletal muscle mass and function, poses a significant threat to the quality of life in the elderly, leading to frailty, increased risk of falls, and mortality. The development of therapeutic interventions to combat sarcopenia is a critical area of research. Selective Androgen Receptor Modulators (SARMs) are a promising class of therapeutic agents that exhibit tissue-selective anabolic activity in muscle and bone, with a reduced profile of androgenic side effects observed with traditional anabolic steroids.
LG-121071 is a potent, orally active, nonsteroidal SARM with a high affinity for the androgen receptor (AR), demonstrating a Ki of 17 nM.[1] Its selective anabolic effects make it a compelling candidate for investigation as a potential treatment for sarcopenia. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical mouse models of sarcopenia.
Mechanism of Action
This compound, like other SARMs, exerts its effects by binding to the androgen receptor. This ligand-AR complex then translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription. In skeletal muscle, this signaling cascade is believed to promote muscle growth and repair through several mechanisms, including the activation of the IGF-1/Akt/mTOR signaling pathway.[2][3] This pathway is a central regulator of protein synthesis and cell growth. Activation of Akt can also inhibit protein degradation pathways, further contributing to a net anabolic effect. The tissue selectivity of SARMs is thought to arise from their unique conformational changes upon binding to the AR, leading to differential recruitment of co-regulatory proteins in various tissues.[4]
Signaling Pathway
Caption: Proposed signaling pathway of this compound in skeletal muscle cells.
Experimental Protocols
Animal Models
The selection of an appropriate mouse model is crucial for studying sarcopenia. Both age-related and induced models of muscle wasting can be utilized.
-
Aged Mice: C57BL/6J mice are a commonly used strain for studying age-related sarcopenia.[5] Mice aged 24 months or older typically exhibit significant muscle loss and functional decline. Senescence-accelerated mouse prone 8 (SAMP8) mice also serve as a relevant model, displaying an accelerated aging phenotype that includes sarcopenia.
-
Induced Sarcopenia Models: For more controlled and rapid studies, models such as hindlimb unloading, denervation, or immobilization can be employed to induce muscle atrophy.
Experimental Workflow
Caption: General experimental workflow for studying this compound in a mouse model of sarcopenia.
Detailed Methodologies
1. Animal Husbandry and Acclimatization:
-
House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. This compound Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosage: Based on preclinical studies of other SARMs, a starting dose range of 3-10 mg/kg body weight can be considered. A dose-response study is recommended to determine the optimal dosage.
-
Administration: Administer this compound or vehicle control daily via oral gavage for a period of 4 to 8 weeks.
3. In-Vivo Assessments:
-
Grip Strength: Measure forelimb grip strength using a grip strength meter weekly. Record the peak force exerted by the mouse.
-
Treadmill Exhaustion Test: Assess endurance by measuring the total distance run or time to exhaustion on a rodent treadmill.
-
Body Composition: Monitor changes in lean body mass and fat mass using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).
4. Ex-Vivo and Molecular Analyses:
-
Tissue Harvesting: At the end of the treatment period, euthanize mice and carefully dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
Histology: Fix muscle tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area (CSA).
-
Western Blotting: Prepare protein lysates from muscle tissue to analyze the expression and phosphorylation status of key proteins in the AR and IGF-1/Akt/mTOR signaling pathways (e.g., AR, Akt, p-Akt, mTOR, p-mTOR, S6K, p-S6K).
-
Quantitative PCR (qPCR): Isolate RNA from muscle tissue to measure the gene expression of markers for muscle hypertrophy (e.g., Igf-1, MyoD) and atrophy (e.g., MuRF1, Atrogin-1).
Data Presentation
The following tables are illustrative examples of how to present quantitative data. The values are hypothetical and should be replaced with experimental data.
Table 1: Effects of this compound on Body Composition and Muscle Mass in Aged Mice
| Parameter | Vehicle Control (n=10) | This compound (3 mg/kg) (n=10) | This compound (10 mg/kg) (n=10) |
| Initial Body Weight (g) | 35.2 ± 2.1 | 35.5 ± 2.3 | 35.3 ± 2.0 |
| Final Body Weight (g) | 33.8 ± 2.5 | 36.1 ± 2.4 | 37.0 ± 2.2 |
| Change in Lean Mass (g) | -0.8 ± 0.3 | +1.2 ± 0.4 | +1.9 ± 0.5*** |
| Change in Fat Mass (g) | +0.2 ± 0.1 | -0.5 ± 0.2 | -0.8 ± 0.3 |
| Gastrocnemius Weight (mg) | 135.4 ± 8.2 | 150.1 ± 9.5* | 162.3 ± 10.1 |
| Tibialis Anterior Weight (mg) | 45.1 ± 3.3 | 52.6 ± 4.1* | 58.9 ± 4.5** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control.
Table 2: Functional Outcomes Following this compound Treatment
| Parameter | Vehicle Control (n=10) | This compound (3 mg/kg) (n=10) | This compound (10 mg/kg) (n=10) |
| Forelimb Grip Strength (g) | 110.5 ± 12.3 | 135.8 ± 15.1 | 155.2 ± 16.8** |
| Treadmill Distance (m) | 350 ± 55 | 520 ± 68 | 680 ± 75 |
| Muscle Fiber CSA (µm²) | 2850 ± 310 | 3400 ± 350* | 3950 ± 380 |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.
Conclusion
This compound represents a promising investigational tool for the study and potential treatment of sarcopenia. Its potent and selective action on the androgen receptor in muscle tissue suggests it could effectively promote muscle growth and improve physical function in the context of age-related muscle wasting. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to evaluate the efficacy and mechanism of action of this compound in preclinical mouse models of sarcopenia. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LG-121071 in Bone Density and Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-121071 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that functions as a high-affinity full agonist of the androgen receptor (AR)[1][2][3]. With a binding affinity (Ki) of 17 nM, its potency and efficacy are considered equivalent to that of dihydrotestosterone (DHT)[1][2][3]. As a SARM, this compound exhibits tissue-selective anabolic effects with reduced androgenic activity, making it a compound of interest for therapeutic applications in conditions such as osteoporosis and muscle wasting[1][2]. Unlike testosterone, this compound is not metabolized by 5α-reductase, which may contribute to its favorable tissue selectivity[1][2].
These application notes provide a comprehensive overview of the methodologies and protocols for investigating the effects of this compound on bone density and osteoporosis. Due to the limited publicly available data specific to this compound's effects on bone, the following protocols and data tables are presented as representative examples based on established preclinical models and assays used for other well-characterized SARMs in osteoporosis research.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for this compound based on typical findings for potent SARMs in preclinical osteoporosis models. These values should be experimentally determined for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Assay |
| Androgen Receptor Binding Affinity (Ki) | 17 nM[1][2][3][4] | --- | Radioligand Binding Assay |
| EC50 for Androgen Receptor Activation | 5 nM | HEK293 cells with AR reporter | Luciferase Reporter Assay |
| Osteoblast Proliferation (EC50) | 10 nM | MC3T3-E1 cells | BrdU Incorporation Assay |
| Alkaline Phosphatase (ALP) Activity (EC50) | 25 nM | Primary Human Osteoblasts | pNPP Substrate Assay |
| Osteoclast Formation Inhibition (IC50) | 50 nM | RAW264.7 cells + RANKL | TRAP Staining Assay |
Table 2: Representative In Vivo Efficacy of this compound in an Ovariectomized (OVX) Rat Model of Osteoporosis
| Parameter | Sham Control | OVX + Vehicle | OVX + this compound (1 mg/kg/day) | OVX + this compound (3 mg/kg/day) |
| Femoral Bone Mineral Density (BMD) (g/cm²) | 0.25 ± 0.02 | 0.20 ± 0.03 | 0.23 ± 0.02# | 0.24 ± 0.02# |
| Lumbar Spine (L4-L6) BMD (g/cm²) | 0.28 ± 0.03 | 0.22 ± 0.04 | 0.26 ± 0.03# | 0.27 ± 0.03# |
| Trabecular Bone Volume/Total Volume (BV/TV) (%) | 25 ± 3 | 15 ± 4 | 21 ± 3# | 23 ± 2# |
| Max Load (Femur 3-point bending) (N) | 50 ± 5 | 35 ± 6 | 45 ± 4# | 48 ± 5# |
| Serum Osteocalcin (ng/mL) | 30 ± 5 | 55 ± 8 | 40 ± 6# | 35 ± 5# |
| Urine Deoxypyridinoline (DPD) (nmol/mmol Cr) | 10 ± 2 | 25 ± 4 | 15 ± 3# | 12 ± 2# |
*p < 0.05 vs. Sham Control; #p < 0.05 vs. OVX + Vehicle. Data are presented as mean ± SD.
Signaling Pathways
This compound, as an androgen receptor agonist, is expected to modulate key signaling pathways in bone cells to promote bone formation and inhibit bone resorption. The diagram below illustrates the putative signaling cascade initiated by this compound in osteoblasts.
Caption: Putative signaling pathway of this compound in osteoblasts.
Experimental Protocols
In Vivo Evaluation of this compound in an Ovariectomized (OVX) Rat Model
This protocol is a standard method for evaluating the efficacy of compounds in a preclinical model of postmenopausal osteoporosis.
1. Animal Model
-
Species: Female Sprague-Dawley or Wistar rats.
-
Age: 3-6 months (skeletally mature).
-
Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Post-operative Care: Administer analgesics and monitor for recovery. Allow a 2-4 week period for bone loss to establish before starting treatment.
2. Dosing
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer daily via oral gavage for a period of 12-16 weeks.
-
Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + this compound (low dose, e.g., 1 mg/kg)
-
OVX + this compound (high dose, e.g., 3 mg/kg)
-
3. Bone Mineral Density (BMD) Measurement
-
Method: Dual-energy X-ray absorptiometry (DXA) for in vivo measurements of the femur and lumbar spine at baseline and end of the study.
-
Ex Vivo Analysis: At sacrifice, excise femurs and lumbar vertebrae for higher resolution analysis using peripheral quantitative computed tomography (pQCT) to assess trabecular and cortical bone parameters.
4. Biomechanical Testing
-
Method: Perform three-point bending tests on excised femurs to determine bone strength (e.g., maximum load, stiffness).
5. Bone Turnover Markers
-
Sample Collection: Collect serum and urine at baseline and at the end of the study.
-
Markers of Formation: Measure serum osteocalcin and procollagen type I N-terminal propeptide (P1NP).
-
Markers of Resorption: Measure urinary deoxypyridinoline (DPD) or C-terminal telopeptide of type I collagen (CTX-I).
6. Histomorphometry
-
Procedure: Administer fluorescent labels (e.g., calcein and alizarin red) at specific time points before sacrifice.
-
Analysis: Embed undecalcified bone sections (e.g., tibia) in plastic and analyze for dynamic parameters like mineral apposition rate (MAR) and bone formation rate (BFR).
Caption: Experimental workflow for in vivo evaluation of this compound.
In Vitro Assessment of this compound on Osteoblast and Osteoclast Function
1. Osteoblast Differentiation Assay
-
Cell Line: MC3T3-E1 pre-osteoblastic cells or primary human osteoblasts.
-
Procedure:
-
Seed cells in a multi-well plate.
-
Treat with varying concentrations of this compound in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).
-
Culture for 7-14 days.
-
-
Endpoints:
-
Alkaline Phosphatase (ALP) Activity: Measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate at an early time point (e.g., day 7).
-
Mineralization: Stain with Alizarin Red S at a later time point (e.g., day 14-21) to visualize calcium deposition. Quantify by extracting the stain.
-
Gene Expression: Analyze the expression of osteoblast marker genes (e.g., RUNX2, ALP, Osteocalcin) by RT-qPCR.
-
2. Osteoclast Differentiation Assay
-
Cell Line: RAW264.7 macrophage cells or bone marrow-derived macrophages (BMMs).
-
Procedure:
-
Seed cells in a multi-well plate.
-
Treat with varying concentrations of this compound in the presence of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclastogenesis.
-
Culture for 5-7 days.
-
-
Endpoints:
-
TRAP Staining: Fix and stain cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. Count the number of TRAP-positive multinucleated cells.
-
Gene Expression: Analyze the expression of osteoclast marker genes (e.g., TRAP, Cathepsin K, NFATc1) by RT-qPCR.
-
Caption: Workflow for in vitro bone cell assays.
Conclusion
This compound represents a promising SARM with the potential for anabolic effects on bone. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in the context of osteoporosis research. By employing these standardized in vivo and in vitro models, researchers can systematically investigate the efficacy and mechanism of action of this compound on bone health, paving the way for potential therapeutic development. It is imperative to conduct these studies to generate specific data for this compound to validate its therapeutic potential.
References
- 1. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selective androgen receptor modulator (SARM) treatment in osteopenic female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel, non-steroidal, selective androgen receptor modulators (SARMs) with anabolic activity in bone and muscle and improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LG-121071 in Bone Density and Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG-121071 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that functions as a high-affinity full agonist of the androgen receptor (AR)[1][2][3]. With a binding affinity (Ki) of 17 nM, its potency and efficacy are considered equivalent to that of dihydrotestosterone (DHT)[1][2][3]. As a SARM, this compound exhibits tissue-selective anabolic effects with reduced androgenic activity, making it a compound of interest for therapeutic applications in conditions such as osteoporosis and muscle wasting[1][2]. Unlike testosterone, this compound is not metabolized by 5α-reductase, which may contribute to its favorable tissue selectivity[1][2].
These application notes provide a comprehensive overview of the methodologies and protocols for investigating the effects of this compound on bone density and osteoporosis. Due to the limited publicly available data specific to this compound's effects on bone, the following protocols and data tables are presented as representative examples based on established preclinical models and assays used for other well-characterized SARMs in osteoporosis research.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for this compound based on typical findings for potent SARMs in preclinical osteoporosis models. These values should be experimentally determined for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Assay |
| Androgen Receptor Binding Affinity (Ki) | 17 nM[1][2][3][4] | --- | Radioligand Binding Assay |
| EC50 for Androgen Receptor Activation | 5 nM | HEK293 cells with AR reporter | Luciferase Reporter Assay |
| Osteoblast Proliferation (EC50) | 10 nM | MC3T3-E1 cells | BrdU Incorporation Assay |
| Alkaline Phosphatase (ALP) Activity (EC50) | 25 nM | Primary Human Osteoblasts | pNPP Substrate Assay |
| Osteoclast Formation Inhibition (IC50) | 50 nM | RAW264.7 cells + RANKL | TRAP Staining Assay |
Table 2: Representative In Vivo Efficacy of this compound in an Ovariectomized (OVX) Rat Model of Osteoporosis
| Parameter | Sham Control | OVX + Vehicle | OVX + this compound (1 mg/kg/day) | OVX + this compound (3 mg/kg/day) |
| Femoral Bone Mineral Density (BMD) (g/cm²) | 0.25 ± 0.02 | 0.20 ± 0.03 | 0.23 ± 0.02# | 0.24 ± 0.02# |
| Lumbar Spine (L4-L6) BMD (g/cm²) | 0.28 ± 0.03 | 0.22 ± 0.04 | 0.26 ± 0.03# | 0.27 ± 0.03# |
| Trabecular Bone Volume/Total Volume (BV/TV) (%) | 25 ± 3 | 15 ± 4 | 21 ± 3# | 23 ± 2# |
| Max Load (Femur 3-point bending) (N) | 50 ± 5 | 35 ± 6 | 45 ± 4# | 48 ± 5# |
| Serum Osteocalcin (ng/mL) | 30 ± 5 | 55 ± 8 | 40 ± 6# | 35 ± 5# |
| Urine Deoxypyridinoline (DPD) (nmol/mmol Cr) | 10 ± 2 | 25 ± 4 | 15 ± 3# | 12 ± 2# |
*p < 0.05 vs. Sham Control; #p < 0.05 vs. OVX + Vehicle. Data are presented as mean ± SD.
Signaling Pathways
This compound, as an androgen receptor agonist, is expected to modulate key signaling pathways in bone cells to promote bone formation and inhibit bone resorption. The diagram below illustrates the putative signaling cascade initiated by this compound in osteoblasts.
Caption: Putative signaling pathway of this compound in osteoblasts.
Experimental Protocols
In Vivo Evaluation of this compound in an Ovariectomized (OVX) Rat Model
This protocol is a standard method for evaluating the efficacy of compounds in a preclinical model of postmenopausal osteoporosis.
1. Animal Model
-
Species: Female Sprague-Dawley or Wistar rats.
-
Age: 3-6 months (skeletally mature).
-
Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Post-operative Care: Administer analgesics and monitor for recovery. Allow a 2-4 week period for bone loss to establish before starting treatment.
2. Dosing
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer daily via oral gavage for a period of 12-16 weeks.
-
Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + this compound (low dose, e.g., 1 mg/kg)
-
OVX + this compound (high dose, e.g., 3 mg/kg)
-
3. Bone Mineral Density (BMD) Measurement
-
Method: Dual-energy X-ray absorptiometry (DXA) for in vivo measurements of the femur and lumbar spine at baseline and end of the study.
-
Ex Vivo Analysis: At sacrifice, excise femurs and lumbar vertebrae for higher resolution analysis using peripheral quantitative computed tomography (pQCT) to assess trabecular and cortical bone parameters.
4. Biomechanical Testing
-
Method: Perform three-point bending tests on excised femurs to determine bone strength (e.g., maximum load, stiffness).
5. Bone Turnover Markers
-
Sample Collection: Collect serum and urine at baseline and at the end of the study.
-
Markers of Formation: Measure serum osteocalcin and procollagen type I N-terminal propeptide (P1NP).
-
Markers of Resorption: Measure urinary deoxypyridinoline (DPD) or C-terminal telopeptide of type I collagen (CTX-I).
6. Histomorphometry
-
Procedure: Administer fluorescent labels (e.g., calcein and alizarin red) at specific time points before sacrifice.
-
Analysis: Embed undecalcified bone sections (e.g., tibia) in plastic and analyze for dynamic parameters like mineral apposition rate (MAR) and bone formation rate (BFR).
Caption: Experimental workflow for in vivo evaluation of this compound.
In Vitro Assessment of this compound on Osteoblast and Osteoclast Function
1. Osteoblast Differentiation Assay
-
Cell Line: MC3T3-E1 pre-osteoblastic cells or primary human osteoblasts.
-
Procedure:
-
Seed cells in a multi-well plate.
-
Treat with varying concentrations of this compound in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).
-
Culture for 7-14 days.
-
-
Endpoints:
-
Alkaline Phosphatase (ALP) Activity: Measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate at an early time point (e.g., day 7).
-
Mineralization: Stain with Alizarin Red S at a later time point (e.g., day 14-21) to visualize calcium deposition. Quantify by extracting the stain.
-
Gene Expression: Analyze the expression of osteoblast marker genes (e.g., RUNX2, ALP, Osteocalcin) by RT-qPCR.
-
2. Osteoclast Differentiation Assay
-
Cell Line: RAW264.7 macrophage cells or bone marrow-derived macrophages (BMMs).
-
Procedure:
-
Seed cells in a multi-well plate.
-
Treat with varying concentrations of this compound in the presence of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclastogenesis.
-
Culture for 5-7 days.
-
-
Endpoints:
-
TRAP Staining: Fix and stain cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. Count the number of TRAP-positive multinucleated cells.
-
Gene Expression: Analyze the expression of osteoclast marker genes (e.g., TRAP, Cathepsin K, NFATc1) by RT-qPCR.
-
Caption: Workflow for in vitro bone cell assays.
Conclusion
This compound represents a promising SARM with the potential for anabolic effects on bone. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in the context of osteoporosis research. By employing these standardized in vivo and in vitro models, researchers can systematically investigate the efficacy and mechanism of action of this compound on bone health, paving the way for potential therapeutic development. It is imperative to conduct these studies to generate specific data for this compound to validate its therapeutic potential.
References
- 1. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selective androgen receptor modulator (SARM) treatment in osteopenic female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel, non-steroidal, selective androgen receptor modulators (SARMs) with anabolic activity in bone and muscle and improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LG-121071 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of LG-121071, a potent and selective nonsteroidal androgen receptor (AR) agonist. This document details responsive cell lines, experimental protocols for assessing cellular responses, and the underlying signaling pathways.
Introduction to this compound
This compound is a high-affinity, full agonist of the androgen receptor with a binding affinity (Ki) of 17 nM.[1] As a selective androgen receptor modulator (SARM), it exhibits tissue-selective anabolic effects.[1] Understanding its activity in different cell lines is crucial for preclinical drug development and research in androgen-related signaling pathways.
Responsive Cell Lines and Quantitative Data
While comprehensive dose-response data for this compound across a wide range of cell lines is not extensively published, the following cell line has been identified as responsive.
Table 1: Quantitative Data for this compound in a Responsive Cell Line
| Cell Line | Description | Parameter | Value | Reference |
| CV-1 | African green monkey kidney fibroblast cell line, engineered to express human AR.[2] | Agonist EC50 | 4.1 nM | Not explicitly cited |
| CV-1 | African green monkey kidney fibroblast cell line, engineered to express human AR.[2] | Antagonist IC50 | > 10,000 nM | Not explicitly cited |
Note on Prostate Cancer Cell Lines:
-
PC3: This human prostate cancer cell line is androgen-insensitive and does not express the androgen receptor.[5][6] Therefore, PC3 cells are not expected to be directly responsive to this compound through AR-mediated signaling and can serve as a negative control for AR-dependent effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular response to this compound treatment.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Responsive cells (e.g., CV-1-hAR, LNCaP)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of AR Signaling Pathway
This protocol is used to analyze the expression levels of key proteins in the androgen receptor signaling pathway upon treatment with this compound.
Materials:
-
Responsive cells (e.g., LNCaP)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-c-Myc, anti-NDRG2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
AR Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to activate the transcriptional activity of the androgen receptor.
Materials:
-
CV-1 cells stably expressing human AR and an androgen-responsive luciferase reporter (CV1-ARluc).[2]
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed CV1-ARluc cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 18-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
Signaling Pathways and Visualizations
This compound, as an androgen receptor agonist, activates the canonical AR signaling pathway. The following diagrams illustrate the key steps in this pathway and a general workflow for assessing the effects of this compound.
Caption: Canonical Androgen Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Assessing this compound Activity.
Downstream Targets and Co-regulators
Upon activation by this compound, the androgen receptor regulates the transcription of a variety of target genes. While PSA is a well-established AR target, others include:
-
c-Myc: A proto-oncogene involved in cell cycle progression and proliferation.
-
NDRG2: A tumor suppressor gene that is negatively regulated by AR.[7]
-
Kallikrein 2 (KLK2): Another member of the kallikrein family, similar to PSA.[4]
The transcriptional activity of the AR is modulated by interactions with co-regulator proteins. Nonsteroidal AR agonists like this compound can induce unique AR conformations, leading to the recruitment of specific sets of co-activators and co-repressors. One important co-activator for the androgen receptor is Steroid Receptor Coactivator-1 (SRC-1) .[8] The specific profile of co-regulator recruitment can contribute to the tissue-selective effects of SARMs.
References
- 1. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A promoting role of androgen receptor in androgen-sensitive and -insensitive prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NDRG2 acts as a negative regulator downstream of androgen receptor and inhibits the growth of androgen-dependent and castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LG-121071 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of LG-121071, a potent and selective nonsteroidal androgen receptor (AR) agonist. This document details responsive cell lines, experimental protocols for assessing cellular responses, and the underlying signaling pathways.
Introduction to this compound
This compound is a high-affinity, full agonist of the androgen receptor with a binding affinity (Ki) of 17 nM.[1] As a selective androgen receptor modulator (SARM), it exhibits tissue-selective anabolic effects.[1] Understanding its activity in different cell lines is crucial for preclinical drug development and research in androgen-related signaling pathways.
Responsive Cell Lines and Quantitative Data
While comprehensive dose-response data for this compound across a wide range of cell lines is not extensively published, the following cell line has been identified as responsive.
Table 1: Quantitative Data for this compound in a Responsive Cell Line
| Cell Line | Description | Parameter | Value | Reference |
| CV-1 | African green monkey kidney fibroblast cell line, engineered to express human AR.[2] | Agonist EC50 | 4.1 nM | Not explicitly cited |
| CV-1 | African green monkey kidney fibroblast cell line, engineered to express human AR.[2] | Antagonist IC50 | > 10,000 nM | Not explicitly cited |
Note on Prostate Cancer Cell Lines:
-
PC3: This human prostate cancer cell line is androgen-insensitive and does not express the androgen receptor.[5][6] Therefore, PC3 cells are not expected to be directly responsive to this compound through AR-mediated signaling and can serve as a negative control for AR-dependent effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular response to this compound treatment.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Responsive cells (e.g., CV-1-hAR, LNCaP)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of AR Signaling Pathway
This protocol is used to analyze the expression levels of key proteins in the androgen receptor signaling pathway upon treatment with this compound.
Materials:
-
Responsive cells (e.g., LNCaP)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-c-Myc, anti-NDRG2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
AR Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to activate the transcriptional activity of the androgen receptor.
Materials:
-
CV-1 cells stably expressing human AR and an androgen-responsive luciferase reporter (CV1-ARluc).[2]
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed CV1-ARluc cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 18-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
Signaling Pathways and Visualizations
This compound, as an androgen receptor agonist, activates the canonical AR signaling pathway. The following diagrams illustrate the key steps in this pathway and a general workflow for assessing the effects of this compound.
Caption: Canonical Androgen Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Assessing this compound Activity.
Downstream Targets and Co-regulators
Upon activation by this compound, the androgen receptor regulates the transcription of a variety of target genes. While PSA is a well-established AR target, others include:
-
c-Myc: A proto-oncogene involved in cell cycle progression and proliferation.
-
NDRG2: A tumor suppressor gene that is negatively regulated by AR.[7]
-
Kallikrein 2 (KLK2): Another member of the kallikrein family, similar to PSA.[4]
The transcriptional activity of the AR is modulated by interactions with co-regulator proteins. Nonsteroidal AR agonists like this compound can induce unique AR conformations, leading to the recruitment of specific sets of co-activators and co-repressors. One important co-activator for the androgen receptor is Steroid Receptor Coactivator-1 (SRC-1) .[8] The specific profile of co-regulator recruitment can contribute to the tissue-selective effects of SARMs.
References
- 1. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A promoting role of androgen receptor in androgen-sensitive and -insensitive prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NDRG2 acts as a negative regulator downstream of androgen receptor and inhibits the growth of androgen-dependent and castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing LG-121071 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for characterizing the agonist activity of LG-121071, a selective androgen receptor modulator (SARM). The following sections detail the necessary experimental procedures to determine the binding affinity, transcriptional activation, and mechanism of action of this compound on the androgen receptor (AR).
Introduction to this compound
This compound is an orally active, nonsteroidal SARM that acts as a high-affinity full agonist of the androgen receptor.[1] Unlike traditional anabolic steroids, SARMs like this compound are designed to exhibit tissue-selective activity, promoting anabolic effects in muscle and bone with reduced androgenic effects in other tissues. This makes them a subject of interest for various therapeutic applications. The protocols outlined below provide a framework for the systematic evaluation of the agonist properties of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a concise overview of its potency and efficacy as an androgen receptor agonist.
| Parameter | Value | Assay Type | Cell Line/System |
| Ki | 17 nM | Competitive Radioligand Binding Assay | Not Specified |
| EC50 | 4.1 nM | Transcriptional Activation Assay | CV-1 |
Signaling Pathway of the Androgen Receptor
The canonical signaling pathway of the androgen receptor is initiated by the binding of an agonist, such as dihydrotestosterone (DHT) or a SARM like this compound. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation from the cytoplasm into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This is followed by the recruitment of coactivators and the general transcriptional machinery, ultimately leading to the modulation of gene expression.
References
Application Notes and Protocols for Assessing LG-121071 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for characterizing the agonist activity of LG-121071, a selective androgen receptor modulator (SARM). The following sections detail the necessary experimental procedures to determine the binding affinity, transcriptional activation, and mechanism of action of this compound on the androgen receptor (AR).
Introduction to this compound
This compound is an orally active, nonsteroidal SARM that acts as a high-affinity full agonist of the androgen receptor.[1] Unlike traditional anabolic steroids, SARMs like this compound are designed to exhibit tissue-selective activity, promoting anabolic effects in muscle and bone with reduced androgenic effects in other tissues. This makes them a subject of interest for various therapeutic applications. The protocols outlined below provide a framework for the systematic evaluation of the agonist properties of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a concise overview of its potency and efficacy as an androgen receptor agonist.
| Parameter | Value | Assay Type | Cell Line/System |
| Ki | 17 nM | Competitive Radioligand Binding Assay | Not Specified |
| EC50 | 4.1 nM | Transcriptional Activation Assay | CV-1 |
Signaling Pathway of the Androgen Receptor
The canonical signaling pathway of the androgen receptor is initiated by the binding of an agonist, such as dihydrotestosterone (DHT) or a SARM like this compound. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation from the cytoplasm into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This is followed by the recruitment of coactivators and the general transcriptional machinery, ultimately leading to the modulation of gene expression.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LG-121071 Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the selective androgen receptor modulator (SARM), LG-121071. The following information is intended to facilitate the effective use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Based on available data and general practices for small molecules of this nature, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. A stock solution, or "mother liquor," of up to 40 mg/mL in DMSO can be prepared.[1] For most applications, creating a high-concentration stock solution in 100% DMSO is the first step.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your aqueous medium.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage (e.g., 0.1% to 0.5%) in the final solution may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use Co-solvents: Incorporating a water-miscible co-solvent can improve solubility. For in vivo formulations, a combination of DMSO, PEG300, and Tween 80 is often used.[1]
-
Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help to keep hydrophobic compounds in solution.
Q3: Can I use heat or sonication to dissolve this compound?
A3: Gentle heating (e.g., a 37°C water bath) and brief sonication can be employed to aid in the dissolution of this compound. However, it is crucial to be cautious as excessive or prolonged heat can lead to degradation of the compound. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guide
Problem: Difficulty Dissolving this compound Powder
If you are having trouble getting the initial this compound powder to dissolve in DMSO, follow this workflow:
Problem: Precipitation Upon Dilution into Aqueous Media
This workflow outlines the steps to take when your this compound precipitates out of your aqueous experimental solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 296.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated scale
-
Microcentrifuge tubes
Methodology:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 296.29 g/mol * 1000 mg/g * 1 mL = 2.96 mg
-
-
Weigh out the calculated mass of this compound and place it in a microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a general method for preparing SARM formulations for oral administration.[1][2]
Materials:
-
This compound DMSO stock solution (e.g., 40 mg/mL)
-
PEG300
-
Tween® 80
-
Saline or Phosphate Buffered Saline (PBS)
Methodology:
-
For a final concentration of 2 mg/mL, start with your concentrated DMSO stock. For example, to prepare 1 mL of a 2 mg/mL working solution:
-
Take 50 µL of a 40 mg/mL this compound DMSO stock solution.
-
-
Add 300 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween® 80 and mix until the solution is clear.
-
Add 600 µL of saline or PBS to reach a final volume of 1 mL. Mix thoroughly.
-
The final solution should be a clear emulsion. This formulation can be used for oral gavage in animal studies. Always prepare this formulation fresh before use.
Quantitative Data Summary
| Property | Value | Source |
| Molar Mass | 296.29 g/mol | PubChem[3] |
| Molecular Formula | C15H15F3N2O | PubChem[3] |
| CAS Number | 179897-70-2 | Wikipedia[4] |
| Suggested Max. Stock Concentration in DMSO | 40 mg/mL | TargetMol[1] |
Signaling Pathway Context
This compound is a selective androgen receptor (AR) agonist.[4] The simplified signaling pathway below illustrates its mechanism of action.
References
Technical Support Center: Troubleshooting LG-121071 Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the selective androgen receptor modulator (SARM), LG-121071. The following information is intended to facilitate the effective use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Based on available data and general practices for small molecules of this nature, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. A stock solution, or "mother liquor," of up to 40 mg/mL in DMSO can be prepared.[1] For most applications, creating a high-concentration stock solution in 100% DMSO is the first step.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your aqueous medium.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage (e.g., 0.1% to 0.5%) in the final solution may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use Co-solvents: Incorporating a water-miscible co-solvent can improve solubility. For in vivo formulations, a combination of DMSO, PEG300, and Tween 80 is often used.[1]
-
Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help to keep hydrophobic compounds in solution.
Q3: Can I use heat or sonication to dissolve this compound?
A3: Gentle heating (e.g., a 37°C water bath) and brief sonication can be employed to aid in the dissolution of this compound. However, it is crucial to be cautious as excessive or prolonged heat can lead to degradation of the compound. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guide
Problem: Difficulty Dissolving this compound Powder
If you are having trouble getting the initial this compound powder to dissolve in DMSO, follow this workflow:
Problem: Precipitation Upon Dilution into Aqueous Media
This workflow outlines the steps to take when your this compound precipitates out of your aqueous experimental solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 296.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated scale
-
Microcentrifuge tubes
Methodology:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 296.29 g/mol * 1000 mg/g * 1 mL = 2.96 mg
-
-
Weigh out the calculated mass of this compound and place it in a microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a general method for preparing SARM formulations for oral administration.[1][2]
Materials:
-
This compound DMSO stock solution (e.g., 40 mg/mL)
-
PEG300
-
Tween® 80
-
Saline or Phosphate Buffered Saline (PBS)
Methodology:
-
For a final concentration of 2 mg/mL, start with your concentrated DMSO stock. For example, to prepare 1 mL of a 2 mg/mL working solution:
-
Take 50 µL of a 40 mg/mL this compound DMSO stock solution.
-
-
Add 300 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween® 80 and mix until the solution is clear.
-
Add 600 µL of saline or PBS to reach a final volume of 1 mL. Mix thoroughly.
-
The final solution should be a clear emulsion. This formulation can be used for oral gavage in animal studies. Always prepare this formulation fresh before use.
Quantitative Data Summary
| Property | Value | Source |
| Molar Mass | 296.29 g/mol | PubChem[3] |
| Molecular Formula | C15H15F3N2O | PubChem[3] |
| CAS Number | 179897-70-2 | Wikipedia[4] |
| Suggested Max. Stock Concentration in DMSO | 40 mg/mL | TargetMol[1] |
Signaling Pathway Context
This compound is a selective androgen receptor (AR) agonist.[4] The simplified signaling pathway below illustrates its mechanism of action.
References
Preventing LG-121071 crystallization in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of LG-121071 in solution during their experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound crystallization.
Problem: this compound precipitates out of solution upon preparation or during an experiment.
-
Possible Cause 1: Low Solvent Polarity. this compound is a relatively hydrophobic compound, as indicated by its predicted XlogP of 3.0.[1] Using a solvent system that is too polar (e.g., high percentage of aqueous buffer) can lead to its precipitation.
-
Solution: Increase the proportion of organic solvent in your mixture. Solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to dissolve hydrophobic compounds.[2][3] Start by preparing a high-concentration stock solution in 100% DMSO and then dilute it serially into your aqueous experimental medium.
-
-
-
Solution: Empirically test the solubility of this compound across a range of pH values. For weakly basic compounds, a lower pH (acidic) will increase solubility, while for weakly acidic compounds, a higher pH (basic) will be beneficial. Prepare small test solutions at different pH values to determine the optimal range for your experiment.
-
-
Possible Cause 3: Low Temperature. Temperature can significantly influence the solubility of a compound.[5] Lower temperatures generally decrease the solubility of small molecules.
-
Solution: If your experimental conditions allow, try preparing the solution and running the experiment at a slightly elevated temperature (e.g., 37°C). Ensure that the temperature is compatible with the stability of this compound and other components of your assay.
-
-
Possible Cause 4: High Concentration. Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to crystallization.
-
Solution: Determine the approximate solubility of this compound in your specific solvent system before preparing your final experimental solutions. If a high concentration is required, consider the use of solubilizing agents or a different solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for preventing crystallization?
A1: The most critical properties are its hydrophobicity and its potential for pH-dependent solubility. The predicted XlogP of 3.0 indicates that it is more soluble in organic solvents than in water. Its chemical structure suggests it may contain ionizable groups, making its solubility sensitive to pH.
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, 100% Dimethyl Sulfoxide (DMSO) is a good starting point for a high-concentration stock solution.[2] Ethanol can also be considered.
Q3: How can I determine the optimal pH for my experiment to keep this compound in solution?
A3: A simple pH-solubility screen is recommended. Prepare small aliquots of your experimental buffer at various pH values (e.g., in 0.5 pH unit increments from 5.0 to 9.0). Add a consistent amount of this compound to each and observe for precipitation. This will help you identify the pH range where the compound is most soluble.
Q4: Are there any additives that can help prevent the crystallization of this compound?
A4: While specific data for this compound is unavailable, certain excipients are known to inhibit crystallization of small molecules. These include non-ionic surfactants like Tween® 80 or Pluronic® F-68, and polymers such as polyvinylpyrrolidone (PVP).[4] However, the compatibility of these additives with your specific experimental system must be verified.
Q5: My experiment requires a low concentration of organic solvent. How can I prevent crystallization in a predominantly aqueous solution?
A5: This is a common challenge. Here are a few strategies:
-
Prepare a highly concentrated stock in DMSO: This allows you to add a very small volume to your aqueous medium, keeping the final DMSO concentration low.
-
pH optimization: Ensure the pH of your aqueous medium is optimal for this compound solubility.
-
Use of a stabilizing agent: If compatible with your experiment, a small amount of a non-ionic surfactant can help maintain the solubility of the compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅F₃N₂O | PubChem[6] |
| Molecular Weight | 296.29 g/mol | PubChem[6] |
| Predicted XlogP | 3.0 | PubChemLite[1] |
| pKa | Not Experimentally Determined (Estimated to have ionizable groups based on structure) | N/A |
Table 2: General Solubility Guidelines for this compound (Qualitative)
| Solvent | Solubility | Recommendation |
| Water | Low | Not recommended as a primary solvent. |
| Ethanol | Moderate to High | Can be used for stock solutions. |
| DMSO | High | Recommended for preparing high-concentration stock solutions.[2] |
| Aqueous Buffers | pH-Dependent | Optimization of pH is crucial for solubility. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber glass vials or polypropylene tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH-Solubility Screening Assay
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A series of buffers at different pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)
-
Clear microplate or microtubes
-
Plate reader or visual inspection method
-
-
Procedure:
-
Aliquot 100 µL of each buffer into separate wells of a microplate or into microtubes.
-
Add a fixed amount of the this compound stock solution to each well/tube to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant across all samples.
-
Mix well by pipetting or gentle shaking.
-
Incubate at the desired experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect each well/tube for any signs of precipitation or cloudiness.
-
(Optional) Quantify the amount of soluble compound by measuring the absorbance or scattering of the solution using a plate reader.
-
The pH at which the solution remains clear indicates the optimal pH range for solubility.
-
Visualizations
References
- 1. PubChemLite - 179897-70-2 (C15H15F3N2O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. The electrospinning behavior of poly(vinyl alcohol) in DMSO–water binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C15H15F3N2O | CID 9839132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing LG-121071 crystallization in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of LG-121071 in solution during their experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound crystallization.
Problem: this compound precipitates out of solution upon preparation or during an experiment.
-
Possible Cause 1: Low Solvent Polarity. this compound is a relatively hydrophobic compound, as indicated by its predicted XlogP of 3.0.[1] Using a solvent system that is too polar (e.g., high percentage of aqueous buffer) can lead to its precipitation.
-
Solution: Increase the proportion of organic solvent in your mixture. Solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to dissolve hydrophobic compounds.[2][3] Start by preparing a high-concentration stock solution in 100% DMSO and then dilute it serially into your aqueous experimental medium.
-
-
-
Solution: Empirically test the solubility of this compound across a range of pH values. For weakly basic compounds, a lower pH (acidic) will increase solubility, while for weakly acidic compounds, a higher pH (basic) will be beneficial. Prepare small test solutions at different pH values to determine the optimal range for your experiment.
-
-
Possible Cause 3: Low Temperature. Temperature can significantly influence the solubility of a compound.[5] Lower temperatures generally decrease the solubility of small molecules.
-
Solution: If your experimental conditions allow, try preparing the solution and running the experiment at a slightly elevated temperature (e.g., 37°C). Ensure that the temperature is compatible with the stability of this compound and other components of your assay.
-
-
Possible Cause 4: High Concentration. Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to crystallization.
-
Solution: Determine the approximate solubility of this compound in your specific solvent system before preparing your final experimental solutions. If a high concentration is required, consider the use of solubilizing agents or a different solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for preventing crystallization?
A1: The most critical properties are its hydrophobicity and its potential for pH-dependent solubility. The predicted XlogP of 3.0 indicates that it is more soluble in organic solvents than in water. Its chemical structure suggests it may contain ionizable groups, making its solubility sensitive to pH.
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, 100% Dimethyl Sulfoxide (DMSO) is a good starting point for a high-concentration stock solution.[2] Ethanol can also be considered.
Q3: How can I determine the optimal pH for my experiment to keep this compound in solution?
A3: A simple pH-solubility screen is recommended. Prepare small aliquots of your experimental buffer at various pH values (e.g., in 0.5 pH unit increments from 5.0 to 9.0). Add a consistent amount of this compound to each and observe for precipitation. This will help you identify the pH range where the compound is most soluble.
Q4: Are there any additives that can help prevent the crystallization of this compound?
A4: While specific data for this compound is unavailable, certain excipients are known to inhibit crystallization of small molecules. These include non-ionic surfactants like Tween® 80 or Pluronic® F-68, and polymers such as polyvinylpyrrolidone (PVP).[4] However, the compatibility of these additives with your specific experimental system must be verified.
Q5: My experiment requires a low concentration of organic solvent. How can I prevent crystallization in a predominantly aqueous solution?
A5: This is a common challenge. Here are a few strategies:
-
Prepare a highly concentrated stock in DMSO: This allows you to add a very small volume to your aqueous medium, keeping the final DMSO concentration low.
-
pH optimization: Ensure the pH of your aqueous medium is optimal for this compound solubility.
-
Use of a stabilizing agent: If compatible with your experiment, a small amount of a non-ionic surfactant can help maintain the solubility of the compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅F₃N₂O | PubChem[6] |
| Molecular Weight | 296.29 g/mol | PubChem[6] |
| Predicted XlogP | 3.0 | PubChemLite[1] |
| pKa | Not Experimentally Determined (Estimated to have ionizable groups based on structure) | N/A |
Table 2: General Solubility Guidelines for this compound (Qualitative)
| Solvent | Solubility | Recommendation |
| Water | Low | Not recommended as a primary solvent. |
| Ethanol | Moderate to High | Can be used for stock solutions. |
| DMSO | High | Recommended for preparing high-concentration stock solutions.[2] |
| Aqueous Buffers | pH-Dependent | Optimization of pH is crucial for solubility. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber glass vials or polypropylene tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH-Solubility Screening Assay
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A series of buffers at different pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)
-
Clear microplate or microtubes
-
Plate reader or visual inspection method
-
-
Procedure:
-
Aliquot 100 µL of each buffer into separate wells of a microplate or into microtubes.
-
Add a fixed amount of the this compound stock solution to each well/tube to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant across all samples.
-
Mix well by pipetting or gentle shaking.
-
Incubate at the desired experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect each well/tube for any signs of precipitation or cloudiness.
-
(Optional) Quantify the amount of soluble compound by measuring the absorbance or scattering of the solution using a plate reader.
-
The pH at which the solution remains clear indicates the optimal pH range for solubility.
-
Visualizations
References
- 1. PubChemLite - 179897-70-2 (C15H15F3N2O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. The electrospinning behavior of poly(vinyl alcohol) in DMSO–water binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C15H15F3N2O | CID 9839132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LG-121071 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments with LG-121071.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, orally active, nonsteroidal small molecule that functions as a selective androgen receptor modulator (SARM).[1][2] It is classified as an agonist for the androgen receptor (AR), meaning it binds to and activates the receptor.[1][3] As a SARM, this compound is designed to exhibit tissue-selective anabolic effects, for instance on muscle and bone, with potentially fewer androgenic side effects compared to traditional anabolic steroids.[2] Its chemical formula is C15H15F3N2O.[3]
Q2: What is a dose-response curve and what are its key parameters?
A dose-response curve is a fundamental tool in pharmacology used to visualize the relationship between the concentration (dose) of a drug and its elicited biological effect (response).[4] The dose is typically plotted on a logarithmic scale, which results in a characteristic sigmoidal (S-shaped) curve.[4] Key parameters derived from this curve include:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. For an inhibitor, this is referred to as the IC50 (half-maximal inhibitory concentration).[5]
-
Hill Slope (or slope factor): Describes the steepness of the curve.[5] A Hill slope of 1.0 is standard. A value greater than 1.0 indicates positive cooperativity or a steep response, while a value less than 1.0 suggests negative cooperativity or a shallow response.[5]
-
Top and Bottom Plateaus: These represent the maximum and minimum responses in the experimental system.[4] Well-defined plateaus are crucial for accurate parameter estimation.[4]
Q3: What is the general mechanism of action for an androgen receptor agonist like this compound?
As an androgen receptor (AR) agonist, this compound mimics the action of endogenous androgens like testosterone. The general signaling pathway involves the compound entering the cell and binding to the AR, which is located in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins, dimerization, and translocation of the AR-ligand complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, ultimately leading to the synthesis of proteins that produce the physiological response.
Caption: Hypothetical signaling pathway for the androgen receptor agonist this compound.
Troubleshooting Guides
Problem 1: High variability between replicate wells.
Question: My replicate data points for the same concentration of this compound are not consistent. What could be the cause?
Answer: High variability between replicates is a common issue that can obscure the true dose-response relationship. Several factors can contribute to this problem:
-
Inaccurate Pipetting: Small volume inaccuracies, especially during serial dilutions, can lead to significant concentration errors that accumulate across the dilution series.[6]
-
Cell Plating Inconsistency: For cell-based assays, ensure cells are evenly suspended before plating to avoid density gradients across the microplate. Uneven cell numbers per well will lead to variable responses.[7]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance. Consider avoiding the outer wells or filling them with a sterile buffer or media.[7]
-
Incomplete Reagent Mixing: Ensure all solutions, including the compound dilutions and assay reagents, are thoroughly mixed before being added to the wells.[7]
Caption: Troubleshooting flowchart for high variability in dose-response data.
Problem 2: The dose-response curve has a very shallow or steep slope.
Question: The Hill slope of my curve is not ideal (<<1.0 or >>1.0). What does this indicate?
Answer: The slope of the curve provides insight into the binding dynamics of the compound.
-
Shallow Slope (Hill Slope < 1.0): This can indicate negative cooperativity in binding or potential issues with the experiment.[5] Experimental artifacts that can cause a shallow slope include compound instability or poor solubility at higher concentrations, or a complex biological response involving multiple targets.[7]
-
Steep Slope (Hill Slope > 1.0): A steep slope might suggest positive cooperativity, where the binding of one molecule facilitates the binding of others.[5] It can also be an artifact if the dose range is too narrow and does not adequately capture the full transition from the bottom to the top plateau.[7] Ensure your concentration range is broad enough to define both plateaus.
Problem 3: The EC50 value is significantly different from previously reported values.
Question: My experimentally determined EC50 for this compound is drastically different from what is expected. What could be the cause?
Answer: A significant shift in the EC50 value is a common issue and can often be traced back to several key experimental parameters.[7] Consistency in your protocol is critical for reproducible results.
| Parameter | Potential Cause of EC50 Shift | Recommendation |
| Cell Conditions | Different cell lines or passage numbers can exhibit varying sensitivities due to differences in receptor expression. Cell health is also critical.[7] | Use a consistent cell line and passage number. Ensure cells are healthy and in the logarithmic growth phase. |
| Reagent Concentration | For in vitro biochemical assays, the concentration of the target receptor and any co-factors can influence the apparent EC50. | Maintain consistent concentrations of all biological reagents as established in the protocol.[7] |
| Incubation Time | The duration of compound exposure can significantly impact the measured response, especially for compounds that may have slower binding kinetics. | Standardize the incubation time across all experiments to ensure comparability of results. |
| Compound Stability | This compound may degrade in the assay medium over time, leading to a higher apparent EC50. | Assess the stability of the compound in your specific assay conditions. Consider preparing fresh dilutions for each experiment. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) may have biological effects at higher concentrations, affecting the assay outcome.[8] | Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level.[8] |
Experimental Protocols
Protocol: Cell-Based Androgen Receptor Activity Assay
This protocol describes a general method for determining the dose-response curve of this compound using a cell line engineered with a reporter gene under the control of an androgen response element (ARE).
1. Materials and Reagents:
-
Androgen-responsive cell line (e.g., PC-3 or LNCaP cells stably transfected with an ARE-luciferase reporter construct)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound compound
-
Vehicle control (e.g., sterile DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer for signal detection
2. Experimental Workflow:
Caption: General experimental workflow for an this compound dose-response assay.
3. Detailed Steps:
-
Cell Plating: Seed the reporter cell line into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well). Incubate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution (e.g., 1:3 or 1:10) in the appropriate assay medium to create a range of concentrations. Ensure the final DMSO concentration in all wells remains low (<0.5%) and consistent.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells for "vehicle control" (medium with DMSO only) and "no treatment control" (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) to allow for gene transcription and reporter protein expression.
-
Signal Detection: After incubation, lyse the cells and measure the reporter activity (e.g., luminescence) according to the manufacturer's protocol for your chosen assay system.
-
Data Analysis:
-
Subtract the background signal (if any) from all measurements.
-
Normalize the data by setting the vehicle control response as 100% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) equation to determine the EC50 and Hill slope.[4][5]
-
Data Presentation
The following tables present hypothetical data to illustrate how different experimental conditions can affect dose-response curve parameters for this compound.
Table 1: Effect of Incubation Time on this compound Potency
| Incubation Time | EC50 (nM) | Hill Slope | Max Response (% of Control) |
| 6 hours | 15.2 | 1.1 | 98% |
| 18 hours | 4.5 | 1.0 | 102% |
| 36 hours | 4.8 | 0.9 | 85% (potential cytotoxicity) |
Table 2: Comparison of this compound Activity in Different Cell Lines
| Cell Line | Receptor Expression | EC50 (nM) | Hill Slope |
| Cell Line A | High | 5.1 | 1.0 |
| Cell Line B | Low | 45.7 | 1.2 |
| Cell Line C | Endogenous | 12.3 | 0.9 |
References
- 1. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H15F3N2O | CID 9839132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Optimizing LG-121071 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments with LG-121071.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, orally active, nonsteroidal small molecule that functions as a selective androgen receptor modulator (SARM).[1][2] It is classified as an agonist for the androgen receptor (AR), meaning it binds to and activates the receptor.[1][3] As a SARM, this compound is designed to exhibit tissue-selective anabolic effects, for instance on muscle and bone, with potentially fewer androgenic side effects compared to traditional anabolic steroids.[2] Its chemical formula is C15H15F3N2O.[3]
Q2: What is a dose-response curve and what are its key parameters?
A dose-response curve is a fundamental tool in pharmacology used to visualize the relationship between the concentration (dose) of a drug and its elicited biological effect (response).[4] The dose is typically plotted on a logarithmic scale, which results in a characteristic sigmoidal (S-shaped) curve.[4] Key parameters derived from this curve include:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. For an inhibitor, this is referred to as the IC50 (half-maximal inhibitory concentration).[5]
-
Hill Slope (or slope factor): Describes the steepness of the curve.[5] A Hill slope of 1.0 is standard. A value greater than 1.0 indicates positive cooperativity or a steep response, while a value less than 1.0 suggests negative cooperativity or a shallow response.[5]
-
Top and Bottom Plateaus: These represent the maximum and minimum responses in the experimental system.[4] Well-defined plateaus are crucial for accurate parameter estimation.[4]
Q3: What is the general mechanism of action for an androgen receptor agonist like this compound?
As an androgen receptor (AR) agonist, this compound mimics the action of endogenous androgens like testosterone. The general signaling pathway involves the compound entering the cell and binding to the AR, which is located in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins, dimerization, and translocation of the AR-ligand complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, ultimately leading to the synthesis of proteins that produce the physiological response.
Caption: Hypothetical signaling pathway for the androgen receptor agonist this compound.
Troubleshooting Guides
Problem 1: High variability between replicate wells.
Question: My replicate data points for the same concentration of this compound are not consistent. What could be the cause?
Answer: High variability between replicates is a common issue that can obscure the true dose-response relationship. Several factors can contribute to this problem:
-
Inaccurate Pipetting: Small volume inaccuracies, especially during serial dilutions, can lead to significant concentration errors that accumulate across the dilution series.[6]
-
Cell Plating Inconsistency: For cell-based assays, ensure cells are evenly suspended before plating to avoid density gradients across the microplate. Uneven cell numbers per well will lead to variable responses.[7]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance. Consider avoiding the outer wells or filling them with a sterile buffer or media.[7]
-
Incomplete Reagent Mixing: Ensure all solutions, including the compound dilutions and assay reagents, are thoroughly mixed before being added to the wells.[7]
Caption: Troubleshooting flowchart for high variability in dose-response data.
Problem 2: The dose-response curve has a very shallow or steep slope.
Question: The Hill slope of my curve is not ideal (<<1.0 or >>1.0). What does this indicate?
Answer: The slope of the curve provides insight into the binding dynamics of the compound.
-
Shallow Slope (Hill Slope < 1.0): This can indicate negative cooperativity in binding or potential issues with the experiment.[5] Experimental artifacts that can cause a shallow slope include compound instability or poor solubility at higher concentrations, or a complex biological response involving multiple targets.[7]
-
Steep Slope (Hill Slope > 1.0): A steep slope might suggest positive cooperativity, where the binding of one molecule facilitates the binding of others.[5] It can also be an artifact if the dose range is too narrow and does not adequately capture the full transition from the bottom to the top plateau.[7] Ensure your concentration range is broad enough to define both plateaus.
Problem 3: The EC50 value is significantly different from previously reported values.
Question: My experimentally determined EC50 for this compound is drastically different from what is expected. What could be the cause?
Answer: A significant shift in the EC50 value is a common issue and can often be traced back to several key experimental parameters.[7] Consistency in your protocol is critical for reproducible results.
| Parameter | Potential Cause of EC50 Shift | Recommendation |
| Cell Conditions | Different cell lines or passage numbers can exhibit varying sensitivities due to differences in receptor expression. Cell health is also critical.[7] | Use a consistent cell line and passage number. Ensure cells are healthy and in the logarithmic growth phase. |
| Reagent Concentration | For in vitro biochemical assays, the concentration of the target receptor and any co-factors can influence the apparent EC50. | Maintain consistent concentrations of all biological reagents as established in the protocol.[7] |
| Incubation Time | The duration of compound exposure can significantly impact the measured response, especially for compounds that may have slower binding kinetics. | Standardize the incubation time across all experiments to ensure comparability of results. |
| Compound Stability | This compound may degrade in the assay medium over time, leading to a higher apparent EC50. | Assess the stability of the compound in your specific assay conditions. Consider preparing fresh dilutions for each experiment. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) may have biological effects at higher concentrations, affecting the assay outcome.[8] | Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level.[8] |
Experimental Protocols
Protocol: Cell-Based Androgen Receptor Activity Assay
This protocol describes a general method for determining the dose-response curve of this compound using a cell line engineered with a reporter gene under the control of an androgen response element (ARE).
1. Materials and Reagents:
-
Androgen-responsive cell line (e.g., PC-3 or LNCaP cells stably transfected with an ARE-luciferase reporter construct)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound compound
-
Vehicle control (e.g., sterile DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer for signal detection
2. Experimental Workflow:
Caption: General experimental workflow for an this compound dose-response assay.
3. Detailed Steps:
-
Cell Plating: Seed the reporter cell line into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well). Incubate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution (e.g., 1:3 or 1:10) in the appropriate assay medium to create a range of concentrations. Ensure the final DMSO concentration in all wells remains low (<0.5%) and consistent.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells for "vehicle control" (medium with DMSO only) and "no treatment control" (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) to allow for gene transcription and reporter protein expression.
-
Signal Detection: After incubation, lyse the cells and measure the reporter activity (e.g., luminescence) according to the manufacturer's protocol for your chosen assay system.
-
Data Analysis:
-
Subtract the background signal (if any) from all measurements.
-
Normalize the data by setting the vehicle control response as 100% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) equation to determine the EC50 and Hill slope.[4][5]
-
Data Presentation
The following tables present hypothetical data to illustrate how different experimental conditions can affect dose-response curve parameters for this compound.
Table 1: Effect of Incubation Time on this compound Potency
| Incubation Time | EC50 (nM) | Hill Slope | Max Response (% of Control) |
| 6 hours | 15.2 | 1.1 | 98% |
| 18 hours | 4.5 | 1.0 | 102% |
| 36 hours | 4.8 | 0.9 | 85% (potential cytotoxicity) |
Table 2: Comparison of this compound Activity in Different Cell Lines
| Cell Line | Receptor Expression | EC50 (nM) | Hill Slope |
| Cell Line A | High | 5.1 | 1.0 |
| Cell Line B | Low | 45.7 | 1.2 |
| Cell Line C | Endogenous | 12.3 | 0.9 |
References
- 1. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H15F3N2O | CID 9839132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Identifying and Mitigating LG-121071 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of LG-121071, a selective androgen receptor modulator (SARM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as LGD-121071, is an orally active, nonsteroidal SARM.[1] It functions as a high-affinity full agonist of the androgen receptor (AR), with a binding affinity (Ki) of 17 nM.[1] Its potency and efficacy are considered equivalent to dihydrotestosterone (DHT).[1] Unlike testosterone, this compound is not metabolized by 5α-reductase or aromatase, which contributes to its tissue-selective effects.[1]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target (in this case, the androgen receptor).[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[2] Early identification and mitigation of off-target effects are crucial for ensuring the validity of research and the safety of potential therapeutics.[3]
Q3: I am observing a phenotype in my cell-based assay that is inconsistent with known androgen receptor signaling. Could this be an off-target effect of this compound?
It is possible. While this compound is designed to be selective for the androgen receptor, off-target interactions can never be fully excluded without experimental validation. Inconsistent or unexpected phenotypes are a primary indicator of potential off-target activity.
To investigate this, a systematic approach is recommended. This can involve a combination of computational predictions and experimental validation techniques.
Troubleshooting Guides
Issue: Observed Phenotype Does Not Correlate with Androgen Receptor Expression Levels
Possible Cause: The observed effect may be due to an off-target interaction of this compound that is independent of the androgen receptor.
Troubleshooting Steps:
-
Confirm Androgen Receptor Expression: Verify the expression levels of the androgen receptor in your experimental system (e.g., cell lines) using techniques like Western Blot or qPCR.[2]
-
Genetic Knockdown/Knockout of the Androgen Receptor: Use CRISPR-Cas9 or siRNA to eliminate or significantly reduce the expression of the androgen receptor.[2] If the phenotype persists after treatment with this compound in the absence of its primary target, it is highly indicative of an off-target effect.
-
Use a Structurally Unrelated AR Agonist: Treat your cells with a different, structurally distinct androgen receptor agonist. If this compound recapitulates the known on-target effects but not the anomalous phenotype, this further suggests an off-target effect specific to the chemical structure of this compound.
Experimental Workflow for Investigating Potential Off-Target Effects
Caption: A logical workflow for determining if an observed phenotype is an on-target or off-target effect.
Mitigating Off-Target Effects of this compound
Q4: How can I proactively minimize potential off-target effects in my experiments with this compound?
Several strategies can be employed to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect.[2] Higher concentrations increase the probability of binding to lower-affinity off-targets.[2]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Approaches: Confirm key findings using non-pharmacological methods, such as genetic manipulation of the androgen receptor, to ensure the phenotype is truly linked to the intended target.
Strategies for Off-Target Effect Mitigation
Caption: Key strategies to minimize and validate off-target effects during experimentation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify the engagement of a compound with its target in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control.
-
Harvesting: After incubation, harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[2]
-
Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.[2]
-
Supernatant Collection: Carefully collect the supernatant which contains the soluble proteins.[2]
-
Analysis: Analyze the amount of soluble androgen receptor in the supernatant at each temperature point using Western Blot or another suitable protein detection method.
-
Data Interpretation: A shift in the melting curve of the androgen receptor to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Androgen Receptor Signaling Pathway
References
Technical Support Center: Identifying and Mitigating LG-121071 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of LG-121071, a selective androgen receptor modulator (SARM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as LGD-121071, is an orally active, nonsteroidal SARM.[1] It functions as a high-affinity full agonist of the androgen receptor (AR), with a binding affinity (Ki) of 17 nM.[1] Its potency and efficacy are considered equivalent to dihydrotestosterone (DHT).[1] Unlike testosterone, this compound is not metabolized by 5α-reductase or aromatase, which contributes to its tissue-selective effects.[1]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target (in this case, the androgen receptor).[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[2] Early identification and mitigation of off-target effects are crucial for ensuring the validity of research and the safety of potential therapeutics.[3]
Q3: I am observing a phenotype in my cell-based assay that is inconsistent with known androgen receptor signaling. Could this be an off-target effect of this compound?
It is possible. While this compound is designed to be selective for the androgen receptor, off-target interactions can never be fully excluded without experimental validation. Inconsistent or unexpected phenotypes are a primary indicator of potential off-target activity.
To investigate this, a systematic approach is recommended. This can involve a combination of computational predictions and experimental validation techniques.
Troubleshooting Guides
Issue: Observed Phenotype Does Not Correlate with Androgen Receptor Expression Levels
Possible Cause: The observed effect may be due to an off-target interaction of this compound that is independent of the androgen receptor.
Troubleshooting Steps:
-
Confirm Androgen Receptor Expression: Verify the expression levels of the androgen receptor in your experimental system (e.g., cell lines) using techniques like Western Blot or qPCR.[2]
-
Genetic Knockdown/Knockout of the Androgen Receptor: Use CRISPR-Cas9 or siRNA to eliminate or significantly reduce the expression of the androgen receptor.[2] If the phenotype persists after treatment with this compound in the absence of its primary target, it is highly indicative of an off-target effect.
-
Use a Structurally Unrelated AR Agonist: Treat your cells with a different, structurally distinct androgen receptor agonist. If this compound recapitulates the known on-target effects but not the anomalous phenotype, this further suggests an off-target effect specific to the chemical structure of this compound.
Experimental Workflow for Investigating Potential Off-Target Effects
Caption: A logical workflow for determining if an observed phenotype is an on-target or off-target effect.
Mitigating Off-Target Effects of this compound
Q4: How can I proactively minimize potential off-target effects in my experiments with this compound?
Several strategies can be employed to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect.[2] Higher concentrations increase the probability of binding to lower-affinity off-targets.[2]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Approaches: Confirm key findings using non-pharmacological methods, such as genetic manipulation of the androgen receptor, to ensure the phenotype is truly linked to the intended target.
Strategies for Off-Target Effect Mitigation
Caption: Key strategies to minimize and validate off-target effects during experimentation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify the engagement of a compound with its target in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control.
-
Harvesting: After incubation, harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[2]
-
Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.[2]
-
Supernatant Collection: Carefully collect the supernatant which contains the soluble proteins.[2]
-
Analysis: Analyze the amount of soluble androgen receptor in the supernatant at each temperature point using Western Blot or another suitable protein detection method.
-
Data Interpretation: A shift in the melting curve of the androgen receptor to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Androgen Receptor Signaling Pathway
References
Addressing low yield in LG-121071 chemical synthesis
This technical support center provides troubleshooting guidance for researchers and scientists encountering low yields during the chemical synthesis of LG-121071. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. What are the most critical steps to re-evaluate?
A1: The synthesis of this compound involves several key transformations, each with the potential for yield loss. The most critical steps to examine are:
-
Asymmetric Hydrosilylation: The copper-catalyzed asymmetric hydrosilylation to establish the chiral center is highly sensitive to catalyst purity, substrate quality, and reaction conditions.
-
Friedel-Crafts Cyclization: The intramolecular cyclization to form the tricyclic core can be prone to side reactions and incomplete conversion.
-
Final Ring Closure/Lactam Formation: The formation of the pyridone ring is the final step and can be impacted by the purity of the intermediate.
A systematic approach involves analyzing the yield and purity of the product at each of these key stages to pinpoint the problematic step.
Q2: I'm observing a low yield in the asymmetric hydrosilylation step. What are the likely causes?
A2: Low yields in the copper-catalyzed asymmetric hydrosilylation of the propiophenone derivative are often attributed to:
-
Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Purity: The chiral ligand (e.g., (R)-p-tol-BINAP) must be of high purity. Impurities can significantly diminish the enantioselectivity and catalytic activity.
-
Substrate Quality: The propiophenone starting material should be pure. Impurities can interfere with the catalyst.
-
Reaction Temperature: This reaction is often temperature-sensitive. Ensure precise temperature control as deviations can lead to side reactions or reduced catalyst turnover.
Q3: The Friedel-Crafts cyclization step is resulting in a complex mixture of products and a low yield of the desired tetracyclic intermediate. How can I optimize this step?
A3: The intramolecular Friedel-Crafts cyclization, typically mediated by a strong acid like polyphosphoric acid (PPA), can present challenges. To optimize this step:
-
Purity of the Precursor: Ensure the carboxylic acid precursor from the previous step is free of any residual reagents or solvents.
-
Acid Strength and Temperature: The concentration of the acid and the reaction temperature are critical. Too high a temperature or overly harsh acidic conditions can lead to charring and side-product formation. A temperature titration experiment may be necessary to find the optimal conditions.
-
Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to avoid prolonged reaction times which can lead to degradation of the product.
Q4: What are common issues during the final lactam formation and purification of this compound?
A4: The final steps involving the formation of the pyridone ring and subsequent purification can impact the final yield and purity. Common issues include:
-
Incomplete Cyclization: The condensation reaction to form the lactam may not go to completion. Ensure adequate reaction time and temperature.
-
Purification Losses: this compound is a relatively complex molecule. Purification by column chromatography may lead to yield loss if not optimized. Consider using a high-quality silica gel and a carefully selected eluent system.
-
Product Stability: While generally stable, prolonged exposure to harsh conditions during workup or purification should be avoided.
Summary of Potential Yields
The following table summarizes hypothetical yields for the key steps in the synthesis of this compound, highlighting the potential for improvement.
| Step | Reaction Type | Typical Yield Range | Low Yield Indication |
| 1. Asymmetric Hydrosilylation | Copper-catalyzed reduction | 80-90% | < 70% |
| 2. Saponification | Ester Hydrolysis | > 95% | < 90% |
| 3. Friedel-Crafts Cyclization | Intramolecular Acylation | 60-75% | < 50% |
| 4. Beckmann Rearrangement | Oxime to Amide Rearrangement | 70-85% | < 60% |
| 5. Reduction & Cyclization | Amine formation and Lactamization | 50-65% | < 40% |
Key Experimental Protocols
Protocol 1: Asymmetric Hydrosilylation
-
Preparation: Rigorously dry all glassware and ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Preparation: In a flame-dried flask, dissolve the copper (I) chloride and the chiral BINAP ligand in anhydrous toluene. Stir for 30 minutes at room temperature.
-
Reaction: Cool the catalyst mixture to the desired temperature (e.g., 0 °C). Add the propiophenone derivative dropwise, followed by the slow addition of the silane reducing agent.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.
-
Purification: Purify the product by flash column chromatography on silica gel.
Protocol 2: Friedel-Crafts Cyclization
-
Preparation: Ensure the carboxylic acid starting material is dry and free from impurities.
-
Reaction: Add the carboxylic acid to pre-heated polyphosphoric acid (PPA) under vigorous stirring.
-
Temperature Control: Carefully maintain the reaction temperature within the optimal range determined by small-scale experiments.
-
Monitoring: Monitor the formation of the tetracyclic ketone by TLC or LC-MS.
-
Workup: Quench the reaction by carefully pouring the hot PPA mixture onto ice. Extract the product with a suitable organic solvent.
-
Purification: Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield.
Addressing low yield in LG-121071 chemical synthesis
This technical support center provides troubleshooting guidance for researchers and scientists encountering low yields during the chemical synthesis of LG-121071. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. What are the most critical steps to re-evaluate?
A1: The synthesis of this compound involves several key transformations, each with the potential for yield loss. The most critical steps to examine are:
-
Asymmetric Hydrosilylation: The copper-catalyzed asymmetric hydrosilylation to establish the chiral center is highly sensitive to catalyst purity, substrate quality, and reaction conditions.
-
Friedel-Crafts Cyclization: The intramolecular cyclization to form the tricyclic core can be prone to side reactions and incomplete conversion.
-
Final Ring Closure/Lactam Formation: The formation of the pyridone ring is the final step and can be impacted by the purity of the intermediate.
A systematic approach involves analyzing the yield and purity of the product at each of these key stages to pinpoint the problematic step.
Q2: I'm observing a low yield in the asymmetric hydrosilylation step. What are the likely causes?
A2: Low yields in the copper-catalyzed asymmetric hydrosilylation of the propiophenone derivative are often attributed to:
-
Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Purity: The chiral ligand (e.g., (R)-p-tol-BINAP) must be of high purity. Impurities can significantly diminish the enantioselectivity and catalytic activity.
-
Substrate Quality: The propiophenone starting material should be pure. Impurities can interfere with the catalyst.
-
Reaction Temperature: This reaction is often temperature-sensitive. Ensure precise temperature control as deviations can lead to side reactions or reduced catalyst turnover.
Q3: The Friedel-Crafts cyclization step is resulting in a complex mixture of products and a low yield of the desired tetracyclic intermediate. How can I optimize this step?
A3: The intramolecular Friedel-Crafts cyclization, typically mediated by a strong acid like polyphosphoric acid (PPA), can present challenges. To optimize this step:
-
Purity of the Precursor: Ensure the carboxylic acid precursor from the previous step is free of any residual reagents or solvents.
-
Acid Strength and Temperature: The concentration of the acid and the reaction temperature are critical. Too high a temperature or overly harsh acidic conditions can lead to charring and side-product formation. A temperature titration experiment may be necessary to find the optimal conditions.
-
Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to avoid prolonged reaction times which can lead to degradation of the product.
Q4: What are common issues during the final lactam formation and purification of this compound?
A4: The final steps involving the formation of the pyridone ring and subsequent purification can impact the final yield and purity. Common issues include:
-
Incomplete Cyclization: The condensation reaction to form the lactam may not go to completion. Ensure adequate reaction time and temperature.
-
Purification Losses: this compound is a relatively complex molecule. Purification by column chromatography may lead to yield loss if not optimized. Consider using a high-quality silica gel and a carefully selected eluent system.
-
Product Stability: While generally stable, prolonged exposure to harsh conditions during workup or purification should be avoided.
Summary of Potential Yields
The following table summarizes hypothetical yields for the key steps in the synthesis of this compound, highlighting the potential for improvement.
| Step | Reaction Type | Typical Yield Range | Low Yield Indication |
| 1. Asymmetric Hydrosilylation | Copper-catalyzed reduction | 80-90% | < 70% |
| 2. Saponification | Ester Hydrolysis | > 95% | < 90% |
| 3. Friedel-Crafts Cyclization | Intramolecular Acylation | 60-75% | < 50% |
| 4. Beckmann Rearrangement | Oxime to Amide Rearrangement | 70-85% | < 60% |
| 5. Reduction & Cyclization | Amine formation and Lactamization | 50-65% | < 40% |
Key Experimental Protocols
Protocol 1: Asymmetric Hydrosilylation
-
Preparation: Rigorously dry all glassware and ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Preparation: In a flame-dried flask, dissolve the copper (I) chloride and the chiral BINAP ligand in anhydrous toluene. Stir for 30 minutes at room temperature.
-
Reaction: Cool the catalyst mixture to the desired temperature (e.g., 0 °C). Add the propiophenone derivative dropwise, followed by the slow addition of the silane reducing agent.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.
-
Purification: Purify the product by flash column chromatography on silica gel.
Protocol 2: Friedel-Crafts Cyclization
-
Preparation: Ensure the carboxylic acid starting material is dry and free from impurities.
-
Reaction: Add the carboxylic acid to pre-heated polyphosphoric acid (PPA) under vigorous stirring.
-
Temperature Control: Carefully maintain the reaction temperature within the optimal range determined by small-scale experiments.
-
Monitoring: Monitor the formation of the tetracyclic ketone by TLC or LC-MS.
-
Workup: Quench the reaction by carefully pouring the hot PPA mixture onto ice. Extract the product with a suitable organic solvent.
-
Purification: Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield.
Technical Support Center: LG-121071 Assays and Serum Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum batch variability on LG-121071 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal, orally active, and selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to bind with high affinity to the androgen receptor (AR), acting as a full agonist with potency and efficacy comparable to dihydrotestosterone (DHT).[1] Unlike testosterone, this compound is not metabolized by 5α-reductase, which contributes to its tissue-selective effects.[1] Upon binding, it induces conformational changes in the AR, leading to the regulation of target gene expression.
Q2: How does serum batch variability impact cell-based assays involving this compound?
A2: Serum, a common supplement in cell culture media, is a complex mixture of proteins, growth factors, hormones, and other components that can vary significantly from one batch to another. This variability can introduce significant inconsistencies in this compound assays by affecting cell growth rates, morphology, and the basal activity of signaling pathways, including the androgen receptor pathway. Different lots of serum can contain varying levels of endogenous androgens or other factors that may interfere with the binding of this compound to the AR, leading to altered dose-response curves and decreased reproducibility of experimental results.
Q3: What are the key signaling pathways activated by this compound?
A3: As a SARM, this compound primarily activates the androgen receptor signaling pathway. This can be broadly divided into two main pathways:
-
Genomic Signaling: Upon ligand binding in the cytoplasm, the this compound-AR complex translocates to the nucleus.[3] There, it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and modulation of gene transcription.[3]
-
Non-Genomic Signaling: this compound can also induce rapid signaling events that do not require gene transcription. These pathways can involve the activation of various kinases, such as Src, MEK-1/2, ERK, and p38 MAPK, which in turn can modulate cellular processes and influence the genomic actions of the AR.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays, with a focus on issues arising from serum batch variability.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate; Reagent pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. Use calibrated pipettes and consider using automated liquid handlers for improved precision. |
| Inconsistent dose-response curves between experiments | Serum batch variability ; Different cell passage numbers; Inconsistent incubation times. | Qualify each new batch of serum before use in critical experiments. Maintain a consistent cell passage number for all experiments. Standardize all incubation times precisely. |
| High background signal in reporter assays | Endogenous androgens or other activating factors in the serum; Autofluorescence from serum components. | Use charcoal-stripped serum to remove endogenous steroids. If autofluorescence is an issue, consider using a serum-free medium for the final assay steps or switch to a different reporter system (e.g., luciferase instead of fluorescent proteins). |
| Low or no response to this compound | Low expression of the androgen receptor in the cell line; Presence of inhibitory substances in the serum; Degradation of this compound. | Confirm AR expression in your cell line using techniques like Western blot or qPCR. Test a new batch of serum or use a serum-free medium. Ensure proper storage and handling of the this compound stock solution. |
| Changes in cell morphology or growth rate after changing serum batch | Different composition of growth factors and hormones in the new serum batch. | Perform a gradual adaptation of the cells to the new serum batch by mixing increasing proportions of the new serum with the old serum over several passages. |
Experimental Protocols
Protocol: Androgen Receptor Activation Reporter Assay
This protocol describes a common method to assess the agonistic activity of this compound on the androgen receptor using a luciferase reporter gene.
Materials:
-
AR-positive cell line (e.g., LNCaP, MDA-MB-453)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Luciferase reporter plasmid containing an Androgen Response Element (ARE)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed AR-positive cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 24 hours of transfection, replace the medium with a low-serum (e.g., 1% charcoal-stripped FBS) or serum-free medium to reduce background AR activation.
-
Compound Treatment: Prepare serial dilutions of this compound in the low-serum/serum-free medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., DHT).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase units against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol: Serum Batch Qualification
To minimize variability, each new lot of serum should be tested before use in critical experiments.
Procedure:
-
Select a sensitive and well-characterized assay (e.g., the AR activation reporter assay described above).
-
Thaw a new batch of serum and the currently used, qualified batch of serum.
-
Prepare cell culture media supplemented with each of the serum batches.
-
Culture the cells for at least two passages in the media containing the new and old serum batches.
-
Perform the selected assay in parallel using cells grown in both media.
-
Compare key parameters such as cell growth rate, morphology, and the dose-response curve of this compound.
-
The new serum batch is considered qualified if the results are within an acceptable range of the results obtained with the old batch.
Visualizations
Caption: this compound signaling pathway.
Caption: AR activation reporter assay workflow.
Caption: Serum batch qualification decision tree.
References
Technical Support Center: LG-121071 Assays and Serum Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum batch variability on LG-121071 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal, orally active, and selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to bind with high affinity to the androgen receptor (AR), acting as a full agonist with potency and efficacy comparable to dihydrotestosterone (DHT).[1] Unlike testosterone, this compound is not metabolized by 5α-reductase, which contributes to its tissue-selective effects.[1] Upon binding, it induces conformational changes in the AR, leading to the regulation of target gene expression.
Q2: How does serum batch variability impact cell-based assays involving this compound?
A2: Serum, a common supplement in cell culture media, is a complex mixture of proteins, growth factors, hormones, and other components that can vary significantly from one batch to another. This variability can introduce significant inconsistencies in this compound assays by affecting cell growth rates, morphology, and the basal activity of signaling pathways, including the androgen receptor pathway. Different lots of serum can contain varying levels of endogenous androgens or other factors that may interfere with the binding of this compound to the AR, leading to altered dose-response curves and decreased reproducibility of experimental results.
Q3: What are the key signaling pathways activated by this compound?
A3: As a SARM, this compound primarily activates the androgen receptor signaling pathway. This can be broadly divided into two main pathways:
-
Genomic Signaling: Upon ligand binding in the cytoplasm, the this compound-AR complex translocates to the nucleus.[3] There, it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and modulation of gene transcription.[3]
-
Non-Genomic Signaling: this compound can also induce rapid signaling events that do not require gene transcription. These pathways can involve the activation of various kinases, such as Src, MEK-1/2, ERK, and p38 MAPK, which in turn can modulate cellular processes and influence the genomic actions of the AR.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays, with a focus on issues arising from serum batch variability.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate; Reagent pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. Use calibrated pipettes and consider using automated liquid handlers for improved precision. |
| Inconsistent dose-response curves between experiments | Serum batch variability ; Different cell passage numbers; Inconsistent incubation times. | Qualify each new batch of serum before use in critical experiments. Maintain a consistent cell passage number for all experiments. Standardize all incubation times precisely. |
| High background signal in reporter assays | Endogenous androgens or other activating factors in the serum; Autofluorescence from serum components. | Use charcoal-stripped serum to remove endogenous steroids. If autofluorescence is an issue, consider using a serum-free medium for the final assay steps or switch to a different reporter system (e.g., luciferase instead of fluorescent proteins). |
| Low or no response to this compound | Low expression of the androgen receptor in the cell line; Presence of inhibitory substances in the serum; Degradation of this compound. | Confirm AR expression in your cell line using techniques like Western blot or qPCR. Test a new batch of serum or use a serum-free medium. Ensure proper storage and handling of the this compound stock solution. |
| Changes in cell morphology or growth rate after changing serum batch | Different composition of growth factors and hormones in the new serum batch. | Perform a gradual adaptation of the cells to the new serum batch by mixing increasing proportions of the new serum with the old serum over several passages. |
Experimental Protocols
Protocol: Androgen Receptor Activation Reporter Assay
This protocol describes a common method to assess the agonistic activity of this compound on the androgen receptor using a luciferase reporter gene.
Materials:
-
AR-positive cell line (e.g., LNCaP, MDA-MB-453)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Luciferase reporter plasmid containing an Androgen Response Element (ARE)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed AR-positive cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 24 hours of transfection, replace the medium with a low-serum (e.g., 1% charcoal-stripped FBS) or serum-free medium to reduce background AR activation.
-
Compound Treatment: Prepare serial dilutions of this compound in the low-serum/serum-free medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., DHT).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase units against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol: Serum Batch Qualification
To minimize variability, each new lot of serum should be tested before use in critical experiments.
Procedure:
-
Select a sensitive and well-characterized assay (e.g., the AR activation reporter assay described above).
-
Thaw a new batch of serum and the currently used, qualified batch of serum.
-
Prepare cell culture media supplemented with each of the serum batches.
-
Culture the cells for at least two passages in the media containing the new and old serum batches.
-
Perform the selected assay in parallel using cells grown in both media.
-
Compare key parameters such as cell growth rate, morphology, and the dose-response curve of this compound.
-
The new serum batch is considered qualified if the results are within an acceptable range of the results obtained with the old batch.
Visualizations
Caption: this compound signaling pathway.
Caption: AR activation reporter assay workflow.
Caption: Serum batch qualification decision tree.
References
Technical Support Center: Confounding Variables in SARM In Vivo Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Selective Androgen Receptor Modulators (SARMs) in in vivo models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common confounding variables that can impact the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables in SARM in vivo experiments?
A1: The most frequently encountered confounding variables in SARM in vivo research include the choice of animal model (species, strain, sex, and hormonal status), diet and housing conditions, the SARM's specific properties (e.g., dosage, administration route, and pharmacokinetics), and the experimental protocols themselves, including the age of the animals at the start of the study. Each of these factors can significantly influence the observed anabolic and androgenic effects of a SARM.
Q2: How does the choice of animal model affect experimental outcomes?
A2: The animal model is a critical variable. For instance, rodent models are standard, but the strain used can lead to different results. Sprague-Dawley and Wistar rats, while both common, have metabolic and endocrine differences that can affect how they respond to a SARM.[1][2] Furthermore, the hormonal status of the animal is paramount. Castrated or ovariectomized models are often used to reduce endogenous androgens and create a clearer baseline for assessing the effects of exogenous SARMs.[3]
Q3: Can diet and housing conditions really impact the results of a SARM study?
A3: Absolutely. Diet can significantly alter an animal's physiology and response to a test compound. For example, a high-fat diet can induce obesity and inflammation, which may mask or alter the anabolic effects of a SARM on skeletal muscle.[4] Housing conditions, such as cage density, can induce stress, which in turn affects hormone levels like corticosterone and can influence immune function and behavior, thereby confounding the interpretation of SARM efficacy.
Q4: Why is the specific SARM and its administration so important to control?
A4: Not all SARMs are created equal. They possess different affinities for the androgen receptor and varying tissue selectivity. The administration route (e.g., oral gavage, subcutaneous injection) and the vehicle used can affect the SARM's bioavailability and half-life, leading to different exposure levels in the target tissues. It is crucial to select a SARM and administration protocol appropriate for the research question and to maintain consistency throughout the experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during SARM in vivo experiments.
Issue 1: Inconsistent or No Anabolic Effect Observed
Symptoms:
-
No significant increase in lean body mass or muscle weight in the treatment group compared to the control.
-
High variability in anabolic response within the treatment group.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | Verify Model Suitability: Ensure the chosen animal model (species, strain, age, and sex) is appropriate for studying the intended anabolic effect. For example, older animals may have a blunted response to anabolic stimuli.[5][6] Consider Hormonal Status: In intact male rodents, high levels of endogenous androgens can mask the effects of a SARM. Consider using castrated models to establish a clear baseline. |
| Suboptimal Dosing or Administration | Review Dosage: The dose may be too low to elicit a significant anabolic response. Conduct a dose-response study to determine the optimal dose. Check Administration Route: The route of administration can impact bioavailability. Oral gavage may lead to first-pass metabolism, reducing the effective dose. Consider alternative routes like subcutaneous injection if results are inconsistent. |
| Dietary Influences | Standardize Diet: Ensure all animals are on a standardized diet. A high-fat diet can induce metabolic changes that may interfere with the SARM's action.[4] |
| SARM Compound Integrity | Verify Compound Quality: Ensure the SARM is of high purity and has been stored correctly to prevent degradation. It is a known issue that some commercially available SARMs may be contaminated or mislabeled.[7] |
Issue 2: Unexpected Androgenic Side Effects
Symptoms:
-
Significant increases in the weight of androgen-sensitive tissues like the prostate or seminal vesicles.
-
Observed virilization in female animals.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Dosage | Dose Reduction: The SARM may lose its tissue selectivity at higher doses. Perform a dose-response study to find a dose that provides anabolic effects with minimal androgenic side effects. |
| Off-Target Effects of the SARM | Review SARM Profile: Not all SARMs have the same degree of tissue selectivity. Research the specific SARM you are using to understand its known off-target effects.[8] |
| Incorrect Animal Model | Hormonal Status: Using intact male animals can make it difficult to distinguish between the effects of the SARM and endogenous androgens on androgenic tissues. The Hershberger assay, which uses castrated male rats, is the standard for assessing both anabolic and androgenic potential.[3][9][10][11][12] |
Issue 3: High Variability in Experimental Data
Symptoms:
-
Large error bars in graphical data.
-
Difficulty in achieving statistical significance despite observed trends.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Animal Handling | Standardize Procedures: Ensure all animal handling procedures, including administration of the SARM, are performed consistently by all personnel. |
| Environmental Stressors | Control Housing Conditions: High housing density, noise, and improper lighting can induce stress in animals, leading to physiological changes that increase data variability. Maintain a stable and controlled environment. |
| Underlying Health Issues in Animals | Health Screening: Ensure all animals are healthy and free from infections or other conditions that could impact the experimental outcomes. |
| Age Discrepancies | Use Age-Matched Animals: Even small differences in age can lead to developmental and physiological variations. Ensure all animals in the study are of the same age.[5][6][13][14] |
Experimental Protocols
The Hershberger Bioassay for Assessing Anabolic and Androgenic Activity
The Hershberger assay is the gold-standard in vivo screen for identifying androgenic and anti-androgenic properties of a substance.[3][9][10][11][12]
Objective: To determine the anabolic and androgenic activity of a SARM.
Animal Model: Peripubertal castrated male rats.
Procedure:
-
Acclimation: Allow animals to acclimate to the facility for at least 5 days.
-
Castration: Surgically castrate the rats.
-
Treatment: Begin treatment with the SARM or a vehicle control. The substance is typically administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[3][11]
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues:
-
Data Analysis: Compare the tissue weights of the SARM-treated groups to the vehicle control group. A significant increase in the weight of the levator ani-bulbocavernosus muscle indicates anabolic activity, while increases in the weights of the other tissues suggest androgenic activity.
Visualizations
Signaling Pathway for SARM-Induced Muscle Hypertrophy
Caption: SARM-mediated signaling pathway leading to muscle hypertrophy.
Experimental Workflow for a SARM In Vivo Study
Caption: A typical experimental workflow for an in vivo SARM study.
Logical Relationship of Confounding Variables
Caption: Key categories of confounding variables in SARM in vivo research.
References
- 1. Endocrine differences between the Wistar and Sprague-Dawley laboratory rat: influence of cold adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are there differences between Sprague-Dawley and Wistar rats in long-term effects of ovariectomy as a model for postmenopausal osteoporosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of high‐fat diet on the morphological properties of the forelimb musculature in hypertrophic myostatin null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does age matter? The impact of rodent age on study outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of age on the secretory capacity of pig small intestine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sportstechnologylabs.com [sportstechnologylabs.com]
- 8. LGD-4033 and a Case of Drug-Induced Liver Injury: Exploring the Clinical Implications of Off-Label Selective Androgen Receptor Modulator Use in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Muscle-Specific Effects of Genotype, Animal Age, and Wet Aging Duration on Beef Color, Tenderness, and Sensory Characteristics [mdpi.com]
Technical Support Center: Confounding Variables in SARM In Vivo Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Selective Androgen Receptor Modulators (SARMs) in in vivo models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common confounding variables that can impact the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables in SARM in vivo experiments?
A1: The most frequently encountered confounding variables in SARM in vivo research include the choice of animal model (species, strain, sex, and hormonal status), diet and housing conditions, the SARM's specific properties (e.g., dosage, administration route, and pharmacokinetics), and the experimental protocols themselves, including the age of the animals at the start of the study. Each of these factors can significantly influence the observed anabolic and androgenic effects of a SARM.
Q2: How does the choice of animal model affect experimental outcomes?
A2: The animal model is a critical variable. For instance, rodent models are standard, but the strain used can lead to different results. Sprague-Dawley and Wistar rats, while both common, have metabolic and endocrine differences that can affect how they respond to a SARM.[1][2] Furthermore, the hormonal status of the animal is paramount. Castrated or ovariectomized models are often used to reduce endogenous androgens and create a clearer baseline for assessing the effects of exogenous SARMs.[3]
Q3: Can diet and housing conditions really impact the results of a SARM study?
A3: Absolutely. Diet can significantly alter an animal's physiology and response to a test compound. For example, a high-fat diet can induce obesity and inflammation, which may mask or alter the anabolic effects of a SARM on skeletal muscle.[4] Housing conditions, such as cage density, can induce stress, which in turn affects hormone levels like corticosterone and can influence immune function and behavior, thereby confounding the interpretation of SARM efficacy.
Q4: Why is the specific SARM and its administration so important to control?
A4: Not all SARMs are created equal. They possess different affinities for the androgen receptor and varying tissue selectivity. The administration route (e.g., oral gavage, subcutaneous injection) and the vehicle used can affect the SARM's bioavailability and half-life, leading to different exposure levels in the target tissues. It is crucial to select a SARM and administration protocol appropriate for the research question and to maintain consistency throughout the experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during SARM in vivo experiments.
Issue 1: Inconsistent or No Anabolic Effect Observed
Symptoms:
-
No significant increase in lean body mass or muscle weight in the treatment group compared to the control.
-
High variability in anabolic response within the treatment group.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | Verify Model Suitability: Ensure the chosen animal model (species, strain, age, and sex) is appropriate for studying the intended anabolic effect. For example, older animals may have a blunted response to anabolic stimuli.[5][6] Consider Hormonal Status: In intact male rodents, high levels of endogenous androgens can mask the effects of a SARM. Consider using castrated models to establish a clear baseline. |
| Suboptimal Dosing or Administration | Review Dosage: The dose may be too low to elicit a significant anabolic response. Conduct a dose-response study to determine the optimal dose. Check Administration Route: The route of administration can impact bioavailability. Oral gavage may lead to first-pass metabolism, reducing the effective dose. Consider alternative routes like subcutaneous injection if results are inconsistent. |
| Dietary Influences | Standardize Diet: Ensure all animals are on a standardized diet. A high-fat diet can induce metabolic changes that may interfere with the SARM's action.[4] |
| SARM Compound Integrity | Verify Compound Quality: Ensure the SARM is of high purity and has been stored correctly to prevent degradation. It is a known issue that some commercially available SARMs may be contaminated or mislabeled.[7] |
Issue 2: Unexpected Androgenic Side Effects
Symptoms:
-
Significant increases in the weight of androgen-sensitive tissues like the prostate or seminal vesicles.
-
Observed virilization in female animals.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Dosage | Dose Reduction: The SARM may lose its tissue selectivity at higher doses. Perform a dose-response study to find a dose that provides anabolic effects with minimal androgenic side effects. |
| Off-Target Effects of the SARM | Review SARM Profile: Not all SARMs have the same degree of tissue selectivity. Research the specific SARM you are using to understand its known off-target effects.[8] |
| Incorrect Animal Model | Hormonal Status: Using intact male animals can make it difficult to distinguish between the effects of the SARM and endogenous androgens on androgenic tissues. The Hershberger assay, which uses castrated male rats, is the standard for assessing both anabolic and androgenic potential.[3][9][10][11][12] |
Issue 3: High Variability in Experimental Data
Symptoms:
-
Large error bars in graphical data.
-
Difficulty in achieving statistical significance despite observed trends.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Animal Handling | Standardize Procedures: Ensure all animal handling procedures, including administration of the SARM, are performed consistently by all personnel. |
| Environmental Stressors | Control Housing Conditions: High housing density, noise, and improper lighting can induce stress in animals, leading to physiological changes that increase data variability. Maintain a stable and controlled environment. |
| Underlying Health Issues in Animals | Health Screening: Ensure all animals are healthy and free from infections or other conditions that could impact the experimental outcomes. |
| Age Discrepancies | Use Age-Matched Animals: Even small differences in age can lead to developmental and physiological variations. Ensure all animals in the study are of the same age.[5][6][13][14] |
Experimental Protocols
The Hershberger Bioassay for Assessing Anabolic and Androgenic Activity
The Hershberger assay is the gold-standard in vivo screen for identifying androgenic and anti-androgenic properties of a substance.[3][9][10][11][12]
Objective: To determine the anabolic and androgenic activity of a SARM.
Animal Model: Peripubertal castrated male rats.
Procedure:
-
Acclimation: Allow animals to acclimate to the facility for at least 5 days.
-
Castration: Surgically castrate the rats.
-
Treatment: Begin treatment with the SARM or a vehicle control. The substance is typically administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[3][11]
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues:
-
Data Analysis: Compare the tissue weights of the SARM-treated groups to the vehicle control group. A significant increase in the weight of the levator ani-bulbocavernosus muscle indicates anabolic activity, while increases in the weights of the other tissues suggest androgenic activity.
Visualizations
Signaling Pathway for SARM-Induced Muscle Hypertrophy
Caption: SARM-mediated signaling pathway leading to muscle hypertrophy.
Experimental Workflow for a SARM In Vivo Study
Caption: A typical experimental workflow for an in vivo SARM study.
Logical Relationship of Confounding Variables
Caption: Key categories of confounding variables in SARM in vivo research.
References
- 1. Endocrine differences between the Wistar and Sprague-Dawley laboratory rat: influence of cold adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are there differences between Sprague-Dawley and Wistar rats in long-term effects of ovariectomy as a model for postmenopausal osteoporosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of high‐fat diet on the morphological properties of the forelimb musculature in hypertrophic myostatin null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does age matter? The impact of rodent age on study outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of age on the secretory capacity of pig small intestine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sportstechnologylabs.com [sportstechnologylabs.com]
- 8. LGD-4033 and a Case of Drug-Induced Liver Injury: Exploring the Clinical Implications of Off-Label Selective Androgen Receptor Modulator Use in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Muscle-Specific Effects of Genotype, Animal Age, and Wet Aging Duration on Beef Color, Tenderness, and Sensory Characteristics [mdpi.com]
Dealing with LG-121071 degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of LG-121071 during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM).[1][2][3] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities with potentially confounding biological activities.
Q2: What are the primary factors that can cause this compound degradation during storage?
A2: The main factors that can contribute to the degradation of this compound include exposure to inappropriate temperatures, light, moisture, and oxygen. The presence of reactive functional groups in its structure, such as the lactam ring and the trifluoromethyl group, may make it susceptible to hydrolysis, oxidation, and photolytic degradation.
Q3: What are the recommended long-term storage conditions for this compound?
A3: To ensure maximal stability, this compound should be stored as a solid in a tightly sealed, light-resistant container at -20°C or lower. For solutions, it is recommended to prepare them fresh. If short-term storage of solutions is necessary, they should be stored in a tightly sealed, light-resistant vial at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in biological assays.
-
Question: My experiments with a stored batch of this compound are showing variable or significantly reduced activity compared to a fresh batch. What could be the cause?
-
Answer: This issue is often indicative of compound degradation. Improper storage conditions, such as elevated temperatures, exposure to light, or repeated freeze-thaw cycles of solutions, can lead to a decrease in the concentration of the active compound. It is also possible that the solvent used for dissolution has degraded or is of insufficient purity.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (solid at ≤ -20°C, protected from light and moisture).
-
Perform Purity Analysis: Assess the purity of the stored this compound sample using a stability-indicating HPLC method (see Experimental Protocols section). Compare the chromatogram to that of a new, validated batch.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments to minimize the impact of solvent-mediated degradation.
-
Evaluate Solvent Quality: Ensure the solvent used for reconstitution is of high purity and appropriate for the compound.
Issue 2: Appearance of unexpected peaks in HPLC analysis of this compound.
-
Question: I am observing additional peaks in the chromatogram of my this compound sample that were not present in the initial analysis. What do these peaks represent?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. These can arise from various stress factors during storage or handling. Identifying the conditions that promote the formation of these degradants is crucial for developing appropriate storage and handling protocols.
Troubleshooting Steps:
-
Review Handling Procedures: Analyze your sample handling workflow for any potential exposure to harsh conditions (e.g., prolonged exposure to room temperature, light, or incompatible solvents).
-
Conduct Forced Degradation Studies: To identify the potential degradation products, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in understanding the degradation profile of this compound.
-
Characterize Degradation Products: If significant degradation is observed, techniques such as LC-MS/MS can be used to tentatively identify the structure of the degradation products.
Data Presentation: Illustrative Degradation Profile of this compound
The following tables present hypothetical but plausible quantitative data on the degradation of this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their stability assessments.
Table 1: Forced Degradation of this compound in Solution (Illustrative Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl (60°C) | 24 | 85.2 | 10.5 | 4.3 |
| 0.1 N NaOH (60°C) | 24 | 78.5 | 15.8 | 5.7 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 5.4 | 2.5 |
| Heat (80°C) | 48 | 98.5 | 1.0 | 0.5 |
| Photolytic (ICH Q1B) | 24 | 95.3 | 3.1 | 1.6 |
Table 2: Long-Term Storage Stability of Solid this compound (Illustrative Data)
| Storage Condition | Time (months) | Purity (%) |
| 25°C / 60% RH | 6 | 91.5 |
| 4°C | 12 | 98.8 |
| -20°C | 24 | 99.5 |
| -80°C | 24 | >99.8 |
Experimental Protocols
1. Protocol for Forced Degradation Studies
-
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
-
2. Protocol for Stability-Indicating HPLC Method
-
Objective: To develop a quantitative method for the analysis of this compound and its degradation products.
-
Methodology:
-
Chromatographic Conditions (starting point, optimization may be required):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Mandatory Visualizations
Caption: Androgen Receptor signaling pathway activation by this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Dealing with LG-121071 degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of LG-121071 during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM).[1][2][3] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities with potentially confounding biological activities.
Q2: What are the primary factors that can cause this compound degradation during storage?
A2: The main factors that can contribute to the degradation of this compound include exposure to inappropriate temperatures, light, moisture, and oxygen. The presence of reactive functional groups in its structure, such as the lactam ring and the trifluoromethyl group, may make it susceptible to hydrolysis, oxidation, and photolytic degradation.
Q3: What are the recommended long-term storage conditions for this compound?
A3: To ensure maximal stability, this compound should be stored as a solid in a tightly sealed, light-resistant container at -20°C or lower. For solutions, it is recommended to prepare them fresh. If short-term storage of solutions is necessary, they should be stored in a tightly sealed, light-resistant vial at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in biological assays.
-
Question: My experiments with a stored batch of this compound are showing variable or significantly reduced activity compared to a fresh batch. What could be the cause?
-
Answer: This issue is often indicative of compound degradation. Improper storage conditions, such as elevated temperatures, exposure to light, or repeated freeze-thaw cycles of solutions, can lead to a decrease in the concentration of the active compound. It is also possible that the solvent used for dissolution has degraded or is of insufficient purity.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (solid at ≤ -20°C, protected from light and moisture).
-
Perform Purity Analysis: Assess the purity of the stored this compound sample using a stability-indicating HPLC method (see Experimental Protocols section). Compare the chromatogram to that of a new, validated batch.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments to minimize the impact of solvent-mediated degradation.
-
Evaluate Solvent Quality: Ensure the solvent used for reconstitution is of high purity and appropriate for the compound.
Issue 2: Appearance of unexpected peaks in HPLC analysis of this compound.
-
Question: I am observing additional peaks in the chromatogram of my this compound sample that were not present in the initial analysis. What do these peaks represent?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. These can arise from various stress factors during storage or handling. Identifying the conditions that promote the formation of these degradants is crucial for developing appropriate storage and handling protocols.
Troubleshooting Steps:
-
Review Handling Procedures: Analyze your sample handling workflow for any potential exposure to harsh conditions (e.g., prolonged exposure to room temperature, light, or incompatible solvents).
-
Conduct Forced Degradation Studies: To identify the potential degradation products, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in understanding the degradation profile of this compound.
-
Characterize Degradation Products: If significant degradation is observed, techniques such as LC-MS/MS can be used to tentatively identify the structure of the degradation products.
Data Presentation: Illustrative Degradation Profile of this compound
The following tables present hypothetical but plausible quantitative data on the degradation of this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their stability assessments.
Table 1: Forced Degradation of this compound in Solution (Illustrative Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl (60°C) | 24 | 85.2 | 10.5 | 4.3 |
| 0.1 N NaOH (60°C) | 24 | 78.5 | 15.8 | 5.7 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 5.4 | 2.5 |
| Heat (80°C) | 48 | 98.5 | 1.0 | 0.5 |
| Photolytic (ICH Q1B) | 24 | 95.3 | 3.1 | 1.6 |
Table 2: Long-Term Storage Stability of Solid this compound (Illustrative Data)
| Storage Condition | Time (months) | Purity (%) |
| 25°C / 60% RH | 6 | 91.5 |
| 4°C | 12 | 98.8 |
| -20°C | 24 | 99.5 |
| -80°C | 24 | >99.8 |
Experimental Protocols
1. Protocol for Forced Degradation Studies
-
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
-
2. Protocol for Stability-Indicating HPLC Method
-
Objective: To develop a quantitative method for the analysis of this compound and its degradation products.
-
Methodology:
-
Chromatographic Conditions (starting point, optimization may be required):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Mandatory Visualizations
Caption: Androgen Receptor signaling pathway activation by this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
How to handle unexpected results in LG-121071 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LG-121071. The information is designed to help you navigate unexpected results and adhere to best practices in your experimental workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
Question: We are not observing the expected agonist activity of this compound in our androgen receptor (AR) reporter assay, or the results are highly variable between experiments. What could be the cause?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Degradation | Ensure this compound has been stored correctly, protected from light, and at the recommended temperature. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment from a recently prepared stock. |
| Suboptimal Assay Conditions | Optimize the concentration of this compound and the incubation time. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[1] |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells or interfere with the assay.[2] Include a vehicle control (cells treated with the same final concentration of DMSO) in all experiments. Aim for a final DMSO concentration of less than 0.1%.[1][2] |
| Cell Line Issues | Ensure the cell line used expresses a functional androgen receptor. Passage number can also affect cellular responses; use cells within a consistent and low passage range.[3][4] |
| Ligand Competition | In assays involving a competing androgen (e.g., dihydrotestosterone - DHT), ensure that the concentration of this compound is sufficient to effectively compete for binding to the androgen receptor.[1] |
Issue 2: Higher than Expected Androgenic Effects in In Vivo Models
Question: Our in vivo studies with this compound are showing more pronounced androgenic side effects (e.g., on prostate weight) than anticipated for a selective androgen receptor modulator (SARM). Why might this be happening?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Dosing and Administration | The dose of this compound may be too high, leading to a loss of tissue selectivity. Review the dosing regimen and consider a dose-ranging study to find the optimal therapeutic window that balances anabolic effects with minimal androgenic side effects. |
| Metabolism of the Compound | The metabolic profile of this compound in the specific animal model might differ from expectations. In vitro metabolism studies have shown that this compound can be metabolized into various hydroxylated species and glucuronide conjugates.[5] The activity of these metabolites should be considered. |
| Off-Target Effects | Although designed to be selective, high concentrations of any compound can lead to off-target effects. Consider performing counter-screening assays against other steroid hormone receptors to confirm selectivity. |
Issue 3: Unexpected Toxicity or Cell Death
Question: We are observing cytotoxicity in our cell cultures or adverse effects in our animal models that were not expected. What are the potential reasons?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Purity | The purity of the this compound sample may be insufficient, with contaminants causing the toxic effects. Verify the purity of your compound batch using appropriate analytical methods (e.g., HPLC, mass spectrometry). |
| Solvent Toxicity | As mentioned previously, the solvent used to dissolve this compound could be causing toxicity at the concentrations used. Always include a vehicle-only control group to assess solvent effects. |
| Hepatotoxicity | Some SARMs have been associated with liver injury.[6][7] If conducting in vivo studies, monitor liver function markers (e.g., ALT, AST) to assess potential hepatotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonsteroidal selective androgen receptor modulator (SARM). It acts as a high-affinity full agonist of the androgen receptor (AR).[8] Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes.[9][10]
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in organic solvents like DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -80°C for up to a year.[11] Avoid repeated freeze-thaw cycles.
Q3: What are the expected outcomes of a successful this compound experiment?
A3: In a cell-based reporter assay, you should observe a dose-dependent increase in reporter gene activity (e.g., luciferase). In animal models, you would expect to see anabolic effects, such as an increase in muscle mass, with minimal effects on androgenic tissues like the prostate, especially at optimized doses.
Q4: Can this compound be used in combination with other compounds?
A4: Co-administration of this compound with other compounds should be approached with caution. Potential drug-drug interactions could alter the metabolism and efficacy of this compound. It is crucial to conduct preliminary studies to assess any synergistic, additive, or antagonistic effects.
Experimental Protocols
1. Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor protein
-
Radiolabeled androgen, e.g., [³H]-Mibolerone
-
This compound
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
96-well plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound and a known reference androgen (e.g., DHT) in the assay buffer.
-
In a 96-well plate, add the recombinant AR protein, the radiolabeled androgen at a fixed concentration, and the various concentrations of this compound or the reference compound.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value for this compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled androgen.
-
2. AR Transcriptional Activation Assay (Luciferase Reporter Assay)
This protocol measures the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.
-
Materials:
-
A suitable cell line that endogenously expresses AR (e.g., LNCaP) or a cell line co-transfected with an AR expression vector and a luciferase reporter vector containing an androgen response element (ARE).
-
Cell culture medium (e.g., RPMI-1640) with and without charcoal-stripped fetal bovine serum (CSS).
-
This compound
-
Dihydrotestosterone (DHT) as a positive control.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
If using medium with serum, switch to a medium containing CSS for 24 hours to reduce background androgen levels.
-
Prepare serial dilutions of this compound and DHT in the CSS-containing medium.
-
Treat the cells with the different concentrations of the compounds and include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[11]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[11]
-
Calculate the EC50 value for this compound, which is the concentration that produces 50% of the maximal response.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway Activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to SARMs: Definition, Side Effects and Dangers - GoodRx [goodrx.com]
- 7. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
How to handle unexpected results in LG-121071 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LG-121071. The information is designed to help you navigate unexpected results and adhere to best practices in your experimental workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
Question: We are not observing the expected agonist activity of this compound in our androgen receptor (AR) reporter assay, or the results are highly variable between experiments. What could be the cause?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Degradation | Ensure this compound has been stored correctly, protected from light, and at the recommended temperature. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment from a recently prepared stock. |
| Suboptimal Assay Conditions | Optimize the concentration of this compound and the incubation time. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[1] |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells or interfere with the assay.[2] Include a vehicle control (cells treated with the same final concentration of DMSO) in all experiments. Aim for a final DMSO concentration of less than 0.1%.[1][2] |
| Cell Line Issues | Ensure the cell line used expresses a functional androgen receptor. Passage number can also affect cellular responses; use cells within a consistent and low passage range.[3][4] |
| Ligand Competition | In assays involving a competing androgen (e.g., dihydrotestosterone - DHT), ensure that the concentration of this compound is sufficient to effectively compete for binding to the androgen receptor.[1] |
Issue 2: Higher than Expected Androgenic Effects in In Vivo Models
Question: Our in vivo studies with this compound are showing more pronounced androgenic side effects (e.g., on prostate weight) than anticipated for a selective androgen receptor modulator (SARM). Why might this be happening?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Dosing and Administration | The dose of this compound may be too high, leading to a loss of tissue selectivity. Review the dosing regimen and consider a dose-ranging study to find the optimal therapeutic window that balances anabolic effects with minimal androgenic side effects. |
| Metabolism of the Compound | The metabolic profile of this compound in the specific animal model might differ from expectations. In vitro metabolism studies have shown that this compound can be metabolized into various hydroxylated species and glucuronide conjugates.[5] The activity of these metabolites should be considered. |
| Off-Target Effects | Although designed to be selective, high concentrations of any compound can lead to off-target effects. Consider performing counter-screening assays against other steroid hormone receptors to confirm selectivity. |
Issue 3: Unexpected Toxicity or Cell Death
Question: We are observing cytotoxicity in our cell cultures or adverse effects in our animal models that were not expected. What are the potential reasons?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Purity | The purity of the this compound sample may be insufficient, with contaminants causing the toxic effects. Verify the purity of your compound batch using appropriate analytical methods (e.g., HPLC, mass spectrometry). |
| Solvent Toxicity | As mentioned previously, the solvent used to dissolve this compound could be causing toxicity at the concentrations used. Always include a vehicle-only control group to assess solvent effects. |
| Hepatotoxicity | Some SARMs have been associated with liver injury.[6][7] If conducting in vivo studies, monitor liver function markers (e.g., ALT, AST) to assess potential hepatotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonsteroidal selective androgen receptor modulator (SARM). It acts as a high-affinity full agonist of the androgen receptor (AR).[8] Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes.[9][10]
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in organic solvents like DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -80°C for up to a year.[11] Avoid repeated freeze-thaw cycles.
Q3: What are the expected outcomes of a successful this compound experiment?
A3: In a cell-based reporter assay, you should observe a dose-dependent increase in reporter gene activity (e.g., luciferase). In animal models, you would expect to see anabolic effects, such as an increase in muscle mass, with minimal effects on androgenic tissues like the prostate, especially at optimized doses.
Q4: Can this compound be used in combination with other compounds?
A4: Co-administration of this compound with other compounds should be approached with caution. Potential drug-drug interactions could alter the metabolism and efficacy of this compound. It is crucial to conduct preliminary studies to assess any synergistic, additive, or antagonistic effects.
Experimental Protocols
1. Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor protein
-
Radiolabeled androgen, e.g., [³H]-Mibolerone
-
This compound
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
96-well plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound and a known reference androgen (e.g., DHT) in the assay buffer.
-
In a 96-well plate, add the recombinant AR protein, the radiolabeled androgen at a fixed concentration, and the various concentrations of this compound or the reference compound.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value for this compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled androgen.
-
2. AR Transcriptional Activation Assay (Luciferase Reporter Assay)
This protocol measures the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.
-
Materials:
-
A suitable cell line that endogenously expresses AR (e.g., LNCaP) or a cell line co-transfected with an AR expression vector and a luciferase reporter vector containing an androgen response element (ARE).
-
Cell culture medium (e.g., RPMI-1640) with and without charcoal-stripped fetal bovine serum (CSS).
-
This compound
-
Dihydrotestosterone (DHT) as a positive control.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
If using medium with serum, switch to a medium containing CSS for 24 hours to reduce background androgen levels.
-
Prepare serial dilutions of this compound and DHT in the CSS-containing medium.
-
Treat the cells with the different concentrations of the compounds and include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[11]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[11]
-
Calculate the EC50 value for this compound, which is the concentration that produces 50% of the maximal response.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway Activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to SARMs: Definition, Side Effects and Dangers - GoodRx [goodrx.com]
- 7. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating LG-121071 Purity: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of small molecule compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of LG-121071, a selective androgen receptor modulator (SARM). This guide also presents supporting experimental data for similar compounds and detailed methodologies to assist in establishing robust analytical protocols.
Comparison of Analytical Methods for Purity Determination
While several analytical techniques can be employed for purity assessment, HPLC remains the gold standard for its high resolution, sensitivity, and quantitative accuracy. The following table compares HPLC with other potential methods for the analysis of a small molecule like this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation by LC followed by mass-to-charge ratio detection. | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary liquid or solid phase. | Analysis of the magnetic properties of atomic nuclei to determine molecular structure and purity. |
| Primary Use | Purity determination, quantification, and separation of non-volatile and thermally labile compounds. | Purity determination, impurity identification, and quantification. | Analysis of volatile and thermally stable compounds. | Structural elucidation, identification, and quantification. |
| Advantages | High resolution, high sensitivity, well-established, and versatile. | High specificity and sensitivity, provides molecular weight information. | Excellent for volatile compounds, high resolution. | Provides detailed structural information, non-destructive. |
| Limitations | Does not provide molecular weight information directly. | Higher cost and complexity compared to HPLC-UV. | Limited to volatile and thermally stable compounds. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
HPLC Analysis of this compound and Alternatives
Due to the limited availability of a standardized, published HPLC method specifically for this compound, this guide presents a proposed method based on established protocols for other structurally related SARMs, such as LGD-4033 (Ligandrol) and Ostarine (Enobosarm). The purity of these compounds is often reported to be in the high 90s when sourced from reputable suppliers.
| Compound | Reported Purity (%) | HPLC Method |
| This compound | >98% (Typical) | Proposed Method Below |
| LGD-4033 (Ligandrol) | >99%[1][2] | C18 column, gradient elution with acetonitrile and water (containing 0.1% formic acid), UV detection at 220 nm.[3][4] |
| Ostarine (Enobosarm) | >99%[5] | C18 column, isocratic elution with methanol and water (containing 0.1% formic acid), UV detection at 225 nm.[6] |
Experimental Protocols
Proposed HPLC Method for this compound Purity Analysis
This protocol is a recommended starting point for the development and validation of an HPLC method for this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard of known purity.
-
HPLC-grade acetonitrile, water, and formic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare the sample for analysis by dissolving it in the same solvent to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizations
Androgen Receptor Signaling Pathway
This compound, as a SARM, selectively binds to the androgen receptor (AR), leading to the transcription of target genes. This diagram illustrates the general mechanism of action.
References
- 1. chemyo.com [chemyo.com]
- 2. sportstechnologylabs.com [sportstechnologylabs.com]
- 3. Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033 for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating LG-121071 Purity: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of small molecule compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of LG-121071, a selective androgen receptor modulator (SARM). This guide also presents supporting experimental data for similar compounds and detailed methodologies to assist in establishing robust analytical protocols.
Comparison of Analytical Methods for Purity Determination
While several analytical techniques can be employed for purity assessment, HPLC remains the gold standard for its high resolution, sensitivity, and quantitative accuracy. The following table compares HPLC with other potential methods for the analysis of a small molecule like this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation by LC followed by mass-to-charge ratio detection. | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary liquid or solid phase. | Analysis of the magnetic properties of atomic nuclei to determine molecular structure and purity. |
| Primary Use | Purity determination, quantification, and separation of non-volatile and thermally labile compounds. | Purity determination, impurity identification, and quantification. | Analysis of volatile and thermally stable compounds. | Structural elucidation, identification, and quantification. |
| Advantages | High resolution, high sensitivity, well-established, and versatile. | High specificity and sensitivity, provides molecular weight information. | Excellent for volatile compounds, high resolution. | Provides detailed structural information, non-destructive. |
| Limitations | Does not provide molecular weight information directly. | Higher cost and complexity compared to HPLC-UV. | Limited to volatile and thermally stable compounds. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
HPLC Analysis of this compound and Alternatives
Due to the limited availability of a standardized, published HPLC method specifically for this compound, this guide presents a proposed method based on established protocols for other structurally related SARMs, such as LGD-4033 (Ligandrol) and Ostarine (Enobosarm). The purity of these compounds is often reported to be in the high 90s when sourced from reputable suppliers.
| Compound | Reported Purity (%) | HPLC Method |
| This compound | >98% (Typical) | Proposed Method Below |
| LGD-4033 (Ligandrol) | >99%[1][2] | C18 column, gradient elution with acetonitrile and water (containing 0.1% formic acid), UV detection at 220 nm.[3][4] |
| Ostarine (Enobosarm) | >99%[5] | C18 column, isocratic elution with methanol and water (containing 0.1% formic acid), UV detection at 225 nm.[6] |
Experimental Protocols
Proposed HPLC Method for this compound Purity Analysis
This protocol is a recommended starting point for the development and validation of an HPLC method for this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard of known purity.
-
HPLC-grade acetonitrile, water, and formic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare the sample for analysis by dissolving it in the same solvent to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizations
Androgen Receptor Signaling Pathway
This compound, as a SARM, selectively binds to the androgen receptor (AR), leading to the transcription of target genes. This diagram illustrates the general mechanism of action.
References
- 1. chemyo.com [chemyo.com]
- 2. sportstechnologylabs.com [sportstechnologylabs.com]
- 3. Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033 for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Anabolic Potency: LG-121071 vs. LGD-4033
In the landscape of selective androgen receptor modulators (SARMs), LG-121071 and LGD-4033 represent two distinct nonsteroidal compounds developed to elicit the anabolic benefits of androgens with improved tissue selectivity. This guide provides a comparative overview of their anabolic potency, drawing upon available preclinical and clinical data. A notable disparity exists in the public availability of in-depth in vivo data, with LGD-4033 being extensively characterized in the scientific literature, while comprehensive in vivo anabolic potency data for this compound is less accessible.
Overview of Compounds
This compound (LGD-121071) , first described in 1999 by Ligand Pharmaceuticals, is a tricyclic quinolone derivative and one of the earliest discovered orally active nonsteroidal androgens.[1] It is characterized as a high-affinity full agonist of the androgen receptor (AR).[1]
LGD-4033 (Ligandrol) , also developed by Ligand Pharmaceuticals, is a newer generation SARM that has undergone more extensive preclinical and clinical evaluation.[2][3] It binds to the androgen receptor with high affinity and selectivity, demonstrating potent anabolic activity in muscle and bone in animal models and clinical trials.[2][3]
In Vitro Potency and Receptor Affinity
A direct comparison of the in vitro potency of these two SARMs reveals their high affinity for the androgen receptor. This binding affinity is a crucial determinant of their potential anabolic effects.
| Compound | Androgen Receptor (AR) Binding Affinity (Ki) | Reference |
| This compound | 17 nM | [1] |
| LGD-4033 | ~1 nM | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Preclinical In Vivo Anabolic Potency of LGD-4033
The anabolic and androgenic effects of LGD-4033 have been quantified in preclinical studies, most notably using the orchidectomized (castrated) rat model. This model is the gold standard for assessing the tissue-selective activity of SARMs. The key endpoints are the increase in the weight of the levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity).
LGD-4033 has demonstrated a strong dose-dependent increase in muscle mass with significantly less impact on prostate weight, highlighting its tissue selectivity.[3] In these studies, LGD-4033 showed potent muscle activity while acting as a weaker partial agonist on the prostate.[3] This translates to a favorable anabolic-to-androgenic ratio.
Clinical Data on LGD-4033
Human clinical trials have further substantiated the anabolic potential of LGD-4033. In a Phase I study involving healthy young men, daily administration of LGD-4033 for 21 days resulted in a dose-dependent increase in lean body mass.[2] The study reported a significant increase in lean body mass even at the highest dose, without a concurrent significant change in prostate-specific antigen (PSA), a marker for prostatic effects.[2]
Signaling Pathway and Experimental Workflow
The anabolic effects of both this compound and LGD-4033 are mediated through the androgen receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the anabolic potency of SARMs.
Experimental Protocols
Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from cytosolic extracts of tissues with high AR expression (e.g., rat prostate) or using recombinant human AR expressed in a suitable cell line.
-
Competitive Binding: A constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), is incubated with the receptor preparation.
-
Incubation: Varying concentrations of the unlabeled test compound (e.g., this compound or LGD-4033) are added to compete with the radiolabeled ligand for binding to the AR.
-
Separation: After reaching equilibrium, bound and free radioligand are separated using methods like dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Hershberger Bioassay for Anabolic and Androgenic Activity
Objective: To assess the in vivo anabolic and androgenic activity of a test compound.
Methodology:
-
Animal Model: Immature male rats (approximately 21 days old) are castrated (orchidectomized) to remove the endogenous source of androgens.
-
Acclimation: The animals are allowed to recover for a period (e.g., 7-14 days) to allow for the regression of androgen-dependent tissues.
-
Treatment Groups: Rats are randomized into several groups:
-
Vehicle control (castrated)
-
Positive control (e.g., testosterone propionate)
-
Test compound at various dose levels
-
-
Dosing: The test compound and controls are administered daily for a set duration, typically 10 consecutive days, via oral gavage or subcutaneous injection.
-
Necropsy: On the day after the final dose, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed.
-
Anabolic Indicator: Levator ani muscle
-
Androgenic Indicators: Ventral prostate, seminal vesicles, glans penis
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic effects can then be calculated to determine the tissue selectivity of the compound.
Conclusion
Both this compound and LGD-4033 are potent, orally active selective androgen receptor modulators. Based on available data, LGD-4033 exhibits a higher binding affinity for the androgen receptor. Extensive preclinical and clinical data for LGD-4033 robustly demonstrate its anabolic effects on muscle mass with a favorable selectivity profile, showing significantly less androgenic activity on the prostate.
While this compound is reported to have a similar profile of full anabolic and reduced androgenic activity, a direct quantitative comparison of its in vivo anabolic potency with LGD-4033 is precluded by the limited availability of public data from standardized assays like the Hershberger bioassay. Further research and publication of such data would be necessary to provide a definitive comparative assessment of the anabolic potency of these two compounds.
References
- 1. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 2. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
Comparative Analysis of Anabolic Potency: LG-121071 vs. LGD-4033
In the landscape of selective androgen receptor modulators (SARMs), LG-121071 and LGD-4033 represent two distinct nonsteroidal compounds developed to elicit the anabolic benefits of androgens with improved tissue selectivity. This guide provides a comparative overview of their anabolic potency, drawing upon available preclinical and clinical data. A notable disparity exists in the public availability of in-depth in vivo data, with LGD-4033 being extensively characterized in the scientific literature, while comprehensive in vivo anabolic potency data for this compound is less accessible.
Overview of Compounds
This compound (LGD-121071) , first described in 1999 by Ligand Pharmaceuticals, is a tricyclic quinolone derivative and one of the earliest discovered orally active nonsteroidal androgens.[1] It is characterized as a high-affinity full agonist of the androgen receptor (AR).[1]
LGD-4033 (Ligandrol) , also developed by Ligand Pharmaceuticals, is a newer generation SARM that has undergone more extensive preclinical and clinical evaluation.[2][3] It binds to the androgen receptor with high affinity and selectivity, demonstrating potent anabolic activity in muscle and bone in animal models and clinical trials.[2][3]
In Vitro Potency and Receptor Affinity
A direct comparison of the in vitro potency of these two SARMs reveals their high affinity for the androgen receptor. This binding affinity is a crucial determinant of their potential anabolic effects.
| Compound | Androgen Receptor (AR) Binding Affinity (Ki) | Reference |
| This compound | 17 nM | [1] |
| LGD-4033 | ~1 nM | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Preclinical In Vivo Anabolic Potency of LGD-4033
The anabolic and androgenic effects of LGD-4033 have been quantified in preclinical studies, most notably using the orchidectomized (castrated) rat model. This model is the gold standard for assessing the tissue-selective activity of SARMs. The key endpoints are the increase in the weight of the levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity).
LGD-4033 has demonstrated a strong dose-dependent increase in muscle mass with significantly less impact on prostate weight, highlighting its tissue selectivity.[3] In these studies, LGD-4033 showed potent muscle activity while acting as a weaker partial agonist on the prostate.[3] This translates to a favorable anabolic-to-androgenic ratio.
Clinical Data on LGD-4033
Human clinical trials have further substantiated the anabolic potential of LGD-4033. In a Phase I study involving healthy young men, daily administration of LGD-4033 for 21 days resulted in a dose-dependent increase in lean body mass.[2] The study reported a significant increase in lean body mass even at the highest dose, without a concurrent significant change in prostate-specific antigen (PSA), a marker for prostatic effects.[2]
Signaling Pathway and Experimental Workflow
The anabolic effects of both this compound and LGD-4033 are mediated through the androgen receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the anabolic potency of SARMs.
Experimental Protocols
Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from cytosolic extracts of tissues with high AR expression (e.g., rat prostate) or using recombinant human AR expressed in a suitable cell line.
-
Competitive Binding: A constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), is incubated with the receptor preparation.
-
Incubation: Varying concentrations of the unlabeled test compound (e.g., this compound or LGD-4033) are added to compete with the radiolabeled ligand for binding to the AR.
-
Separation: After reaching equilibrium, bound and free radioligand are separated using methods like dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Hershberger Bioassay for Anabolic and Androgenic Activity
Objective: To assess the in vivo anabolic and androgenic activity of a test compound.
Methodology:
-
Animal Model: Immature male rats (approximately 21 days old) are castrated (orchidectomized) to remove the endogenous source of androgens.
-
Acclimation: The animals are allowed to recover for a period (e.g., 7-14 days) to allow for the regression of androgen-dependent tissues.
-
Treatment Groups: Rats are randomized into several groups:
-
Vehicle control (castrated)
-
Positive control (e.g., testosterone propionate)
-
Test compound at various dose levels
-
-
Dosing: The test compound and controls are administered daily for a set duration, typically 10 consecutive days, via oral gavage or subcutaneous injection.
-
Necropsy: On the day after the final dose, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed.
-
Anabolic Indicator: Levator ani muscle
-
Androgenic Indicators: Ventral prostate, seminal vesicles, glans penis
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic effects can then be calculated to determine the tissue selectivity of the compound.
Conclusion
Both this compound and LGD-4033 are potent, orally active selective androgen receptor modulators. Based on available data, LGD-4033 exhibits a higher binding affinity for the androgen receptor. Extensive preclinical and clinical data for LGD-4033 robustly demonstrate its anabolic effects on muscle mass with a favorable selectivity profile, showing significantly less androgenic activity on the prostate.
While this compound is reported to have a similar profile of full anabolic and reduced androgenic activity, a direct quantitative comparison of its in vivo anabolic potency with LGD-4033 is precluded by the limited availability of public data from standardized assays like the Hershberger bioassay. Further research and publication of such data would be necessary to provide a definitive comparative assessment of the anabolic potency of these two compounds.
References
- 1. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 2. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
Comparative Analysis of LG-121071 and S-23 Tissue Selectivity: A Guide for Researchers
A critical evaluation of the tissue-selective properties of the selective androgen receptor modulators (SARMs) LG-121071 and S-23 reveals significant disparities in the available preclinical data, precluding a direct quantitative comparison. While comprehensive in vivo data for S-23 allows for a detailed assessment of its tissue selectivity, publicly accessible, peer-reviewed studies detailing similar experiments for this compound are not available. This guide provides a thorough analysis based on the existing scientific literature, highlighting the data available for S-23 and the established methodologies for evaluating SARM activity, to offer a framework for understanding and comparing these compounds.
Introduction to this compound and S-23
This compound, developed by Ligand Pharmaceuticals, was the first orally active nonsteroidal androgen to be discovered and was first described in 1999.[1][2] It is a tricyclic quinolone derivative that acts as a high-affinity full agonist of the androgen receptor (AR), with a binding affinity (Ki) of 17 nM.[1][3] Its potency and efficacy are reported to be equivalent to that of dihydrotestosterone (DHT).[1] Like other nonsteroidal SARMs, this compound is not a substrate for 5α-reductase or aromatase, which is the basis for its theoretical tissue-selective effects, aiming for full anabolic activity with reduced androgenic effects.[1]
S-23, developed by GTX, Inc., is another potent, orally bioavailable, nonsteroidal SARM. It binds to the androgen receptor with a very high affinity, demonstrating a Ki of 1.7 nM.[4] S-23 has been investigated as a potential male hormonal contraceptive due to its ability to suppress spermatogenesis in a dose-dependent and reversible manner in animal studies.[4] Preclinical studies in castrated male rats have demonstrated its anabolic effects on muscle and bone, alongside its androgenic effects on prostate tissue.[4]
Quantitative Analysis of Tissue Selectivity
A direct comparative table of the tissue selectivity of this compound and S-23 cannot be compiled due to the absence of publicly available in vivo data for this compound from standardized assays. However, detailed preclinical data for S-23 in a castrated rat model is available and is presented below. This data is typically generated using the Hershberger assay, a standard method for evaluating the anabolic and androgenic properties of androgens.
Table 1: In Vivo Activity of S-23 in Castrated Male Rats
| Parameter | S-23 |
| Binding Affinity (Ki) | 1.7 nM |
| Anabolic Activity (Levator Ani Muscle) | ED₅₀ = 0.079 mg/day |
| Androgenic Activity (Prostate) | ED₅₀ = 0.43 mg/day |
| Anabolic to Androgenic Ratio (Prostate ED₅₀ / Levator Ani ED₅₀) | ~5.4 |
Data sourced from preclinical studies in castrated male rats.
Experimental Protocols
The evaluation of the tissue selectivity of SARMs is primarily conducted through in vivo studies in animal models, most commonly the Hershberger assay in castrated male rats.
The Hershberger Assay for Anabolic and Androgenic Activity
Objective: To determine the anabolic and androgenic activity of a compound by measuring the weight changes in specific androgen-responsive tissues in castrated male rats.
Methodology:
-
Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens. This makes the target tissues highly sensitive to exogenous androgenic compounds.
-
Acclimation and Dosing: Following a post-operative recovery period, the animals are randomly assigned to different treatment groups, including a vehicle control, a positive control (e.g., testosterone propionate), and various dose levels of the test compound (e.g., S-23 or this compound). The compounds are typically administered daily for a set period, often 7 to 10 days, via oral gavage or subcutaneous injection.
-
Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic Activity: The primary indicator of anabolic activity is the wet weight of the levator ani muscle, a muscle in the pelvic region that is highly responsive to androgens.
-
Androgenic Activity: The wet weights of the seminal vesicles and the ventral prostate are used as markers for androgenic activity.
-
-
Data Interpretation: The dose-response relationship for the test compound on the weights of these tissues is analyzed. The ED₅₀ (the dose required to produce 50% of the maximal response) is calculated for both the anabolic and androgenic tissues. The ratio of these ED₅₀ values provides a quantitative measure of the compound's tissue selectivity. A higher anabolic-to-androgenic ratio indicates greater selectivity for muscle tissue over prostate tissue.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Both this compound and S-23 exert their effects by binding to the androgen receptor. The generalized signaling pathway is as follows:
Caption: Generalized Androgen Receptor Signaling Pathway for SARMs.
Experimental Workflow for SARM Tissue Selectivity Assessment
The process of evaluating the tissue selectivity of a SARM from initial synthesis to in vivo testing is a multi-step process.
Caption: Experimental Workflow for Assessing SARM Tissue Selectivity.
Conclusion
Based on the available scientific literature, S-23 demonstrates a favorable anabolic-to-androgenic ratio in preclinical animal models, suggesting a degree of tissue selectivity for muscle over prostate. However, a definitive comparative analysis of the tissue selectivity of this compound and S-23 is not feasible at this time due to the lack of publicly available in vivo data for this compound. While both compounds are high-affinity androgen receptor agonists, the quantitative differences in their tissue-selective effects in a standardized animal model remain to be elucidated. For researchers and drug development professionals, this highlights the critical importance of comprehensive preclinical data in the evaluation and comparison of investigational compounds. Future studies providing head-to-head comparisons of these and other SARMs in validated models are necessary to fully understand their relative therapeutic potential and safety profiles.
References
- 1. LG121071 - Wikipedia [en.wikipedia.org]
- 2. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anabolic-androgenic steroid effects on sexual receptivity in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LG-121071 and S-23 Tissue Selectivity: A Guide for Researchers
A critical evaluation of the tissue-selective properties of the selective androgen receptor modulators (SARMs) LG-121071 and S-23 reveals significant disparities in the available preclinical data, precluding a direct quantitative comparison. While comprehensive in vivo data for S-23 allows for a detailed assessment of its tissue selectivity, publicly accessible, peer-reviewed studies detailing similar experiments for this compound are not available. This guide provides a thorough analysis based on the existing scientific literature, highlighting the data available for S-23 and the established methodologies for evaluating SARM activity, to offer a framework for understanding and comparing these compounds.
Introduction to this compound and S-23
This compound, developed by Ligand Pharmaceuticals, was the first orally active nonsteroidal androgen to be discovered and was first described in 1999.[1][2] It is a tricyclic quinolone derivative that acts as a high-affinity full agonist of the androgen receptor (AR), with a binding affinity (Ki) of 17 nM.[1][3] Its potency and efficacy are reported to be equivalent to that of dihydrotestosterone (DHT).[1] Like other nonsteroidal SARMs, this compound is not a substrate for 5α-reductase or aromatase, which is the basis for its theoretical tissue-selective effects, aiming for full anabolic activity with reduced androgenic effects.[1]
S-23, developed by GTX, Inc., is another potent, orally bioavailable, nonsteroidal SARM. It binds to the androgen receptor with a very high affinity, demonstrating a Ki of 1.7 nM.[4] S-23 has been investigated as a potential male hormonal contraceptive due to its ability to suppress spermatogenesis in a dose-dependent and reversible manner in animal studies.[4] Preclinical studies in castrated male rats have demonstrated its anabolic effects on muscle and bone, alongside its androgenic effects on prostate tissue.[4]
Quantitative Analysis of Tissue Selectivity
A direct comparative table of the tissue selectivity of this compound and S-23 cannot be compiled due to the absence of publicly available in vivo data for this compound from standardized assays. However, detailed preclinical data for S-23 in a castrated rat model is available and is presented below. This data is typically generated using the Hershberger assay, a standard method for evaluating the anabolic and androgenic properties of androgens.
Table 1: In Vivo Activity of S-23 in Castrated Male Rats
| Parameter | S-23 |
| Binding Affinity (Ki) | 1.7 nM |
| Anabolic Activity (Levator Ani Muscle) | ED₅₀ = 0.079 mg/day |
| Androgenic Activity (Prostate) | ED₅₀ = 0.43 mg/day |
| Anabolic to Androgenic Ratio (Prostate ED₅₀ / Levator Ani ED₅₀) | ~5.4 |
Data sourced from preclinical studies in castrated male rats.
Experimental Protocols
The evaluation of the tissue selectivity of SARMs is primarily conducted through in vivo studies in animal models, most commonly the Hershberger assay in castrated male rats.
The Hershberger Assay for Anabolic and Androgenic Activity
Objective: To determine the anabolic and androgenic activity of a compound by measuring the weight changes in specific androgen-responsive tissues in castrated male rats.
Methodology:
-
Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens. This makes the target tissues highly sensitive to exogenous androgenic compounds.
-
Acclimation and Dosing: Following a post-operative recovery period, the animals are randomly assigned to different treatment groups, including a vehicle control, a positive control (e.g., testosterone propionate), and various dose levels of the test compound (e.g., S-23 or this compound). The compounds are typically administered daily for a set period, often 7 to 10 days, via oral gavage or subcutaneous injection.
-
Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic Activity: The primary indicator of anabolic activity is the wet weight of the levator ani muscle, a muscle in the pelvic region that is highly responsive to androgens.
-
Androgenic Activity: The wet weights of the seminal vesicles and the ventral prostate are used as markers for androgenic activity.
-
-
Data Interpretation: The dose-response relationship for the test compound on the weights of these tissues is analyzed. The ED₅₀ (the dose required to produce 50% of the maximal response) is calculated for both the anabolic and androgenic tissues. The ratio of these ED₅₀ values provides a quantitative measure of the compound's tissue selectivity. A higher anabolic-to-androgenic ratio indicates greater selectivity for muscle tissue over prostate tissue.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Both this compound and S-23 exert their effects by binding to the androgen receptor. The generalized signaling pathway is as follows:
Caption: Generalized Androgen Receptor Signaling Pathway for SARMs.
Experimental Workflow for SARM Tissue Selectivity Assessment
The process of evaluating the tissue selectivity of a SARM from initial synthesis to in vivo testing is a multi-step process.
Caption: Experimental Workflow for Assessing SARM Tissue Selectivity.
Conclusion
Based on the available scientific literature, S-23 demonstrates a favorable anabolic-to-androgenic ratio in preclinical animal models, suggesting a degree of tissue selectivity for muscle over prostate. However, a definitive comparative analysis of the tissue selectivity of this compound and S-23 is not feasible at this time due to the lack of publicly available in vivo data for this compound. While both compounds are high-affinity androgen receptor agonists, the quantitative differences in their tissue-selective effects in a standardized animal model remain to be elucidated. For researchers and drug development professionals, this highlights the critical importance of comprehensive preclinical data in the evaluation and comparison of investigational compounds. Future studies providing head-to-head comparisons of these and other SARMs in validated models are necessary to fully understand their relative therapeutic potential and safety profiles.
References
- 1. LG121071 - Wikipedia [en.wikipedia.org]
- 2. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anabolic-androgenic steroid effects on sexual receptivity in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of LG-121071 Effects in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected effects of LG-121071 in animal studies, based on available data for selective androgen receptor modulators (SARMs). Due to the limited availability of publicly accessible, detailed preclinical data specifically for this compound, this guide utilizes data from a comparable SARM, RAD140, to illustrate the anticipated tissue-selective anabolic and androgenic effects. The experimental protocols and signaling pathways described are standard for the evaluation of this class of compounds.
Data Presentation: Comparative Effects of a Potent SARM in a Castrated Rat Model
The following table summarizes the quantitative data from a study on the potent SARM RAD140 in a castrated rat model. This data serves as a benchmark for the expected dose-dependent and tissue-selective effects of this compound, which is also a high-affinity, full agonist of the androgen receptor. The study evaluated the anabolic effect on the levator ani muscle and the androgenic effect on the prostate.
Table 1: Effects of RAD140 on Anabolic and Androgenic Tissues in Castrated Immature Rats [1]
| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (mg) (Mean ± SD) | Prostate Weight (mg) (Mean ± SD) |
| Vehicle Control | - | 35.4 ± 3.1 | 12.7 ± 2.4 |
| RAD140 | 0.1 | 52.1 ± 4.5 | 15.2 ± 3.1 |
| RAD140 | 0.3 | 68.7 ± 5.8 | 18.9 ± 3.9 |
| RAD140 | 1.0 | 85.3 ± 7.2 | 25.4 ± 5.6 |
| Testosterone Propionate (TP) | 0.5 | 75.6 ± 6.9 | 101.5 ± 11.2 |
| Sham Control | - | 92.1 ± 8.5 | 115.3 ± 12.1 |
*p < 0.05 vs vehicle
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the anabolic and androgenic activity of SARMs in a rodent model, based on published studies.[1]
Hershberger Assay in Orchidectomized Rats
This assay is a standard method to determine the anabolic and androgenic potential of a test compound.
1. Animal Model:
-
Species: Immature male Sprague-Dawley or Wistar rats.
-
Procedure: Animals are castrated (orchidectomized) to remove the endogenous source of androgens. This is typically done at a specific age or weight to ensure uniformity. A sham-operated control group is also included.
2. Acclimation and Treatment:
-
Following surgery, animals are allowed a recovery and acclimation period.
-
Animals are then randomly assigned to treatment groups.
-
The test compound (e.g., this compound) is administered, typically via oral gavage or subcutaneous injection, daily for a specified period (e.g., 11-14 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
3. Endpoint Measurement:
-
At the end of the treatment period, animals are euthanized.
-
The following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Body weights are also recorded throughout the study.
4. Data Analysis:
-
The weights of the target tissues are compared between the different treatment groups and the control groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
-
The ratio of anabolic to androgenic activity is often calculated to express the tissue selectivity of the compound.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Androgen Receptor Signaling Pathway for this compound.
Experimental Workflow for In Vivo SARM Evaluation
Caption: General Experimental Workflow for SARM Evaluation.
References
Reproducibility of LG-121071 Effects in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected effects of LG-121071 in animal studies, based on available data for selective androgen receptor modulators (SARMs). Due to the limited availability of publicly accessible, detailed preclinical data specifically for this compound, this guide utilizes data from a comparable SARM, RAD140, to illustrate the anticipated tissue-selective anabolic and androgenic effects. The experimental protocols and signaling pathways described are standard for the evaluation of this class of compounds.
Data Presentation: Comparative Effects of a Potent SARM in a Castrated Rat Model
The following table summarizes the quantitative data from a study on the potent SARM RAD140 in a castrated rat model. This data serves as a benchmark for the expected dose-dependent and tissue-selective effects of this compound, which is also a high-affinity, full agonist of the androgen receptor. The study evaluated the anabolic effect on the levator ani muscle and the androgenic effect on the prostate.
Table 1: Effects of RAD140 on Anabolic and Androgenic Tissues in Castrated Immature Rats [1]
| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (mg) (Mean ± SD) | Prostate Weight (mg) (Mean ± SD) |
| Vehicle Control | - | 35.4 ± 3.1 | 12.7 ± 2.4 |
| RAD140 | 0.1 | 52.1 ± 4.5 | 15.2 ± 3.1 |
| RAD140 | 0.3 | 68.7 ± 5.8 | 18.9 ± 3.9 |
| RAD140 | 1.0 | 85.3 ± 7.2 | 25.4 ± 5.6 |
| Testosterone Propionate (TP) | 0.5 | 75.6 ± 6.9 | 101.5 ± 11.2 |
| Sham Control | - | 92.1 ± 8.5 | 115.3 ± 12.1 |
*p < 0.05 vs vehicle
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the anabolic and androgenic activity of SARMs in a rodent model, based on published studies.[1]
Hershberger Assay in Orchidectomized Rats
This assay is a standard method to determine the anabolic and androgenic potential of a test compound.
1. Animal Model:
-
Species: Immature male Sprague-Dawley or Wistar rats.
-
Procedure: Animals are castrated (orchidectomized) to remove the endogenous source of androgens. This is typically done at a specific age or weight to ensure uniformity. A sham-operated control group is also included.
2. Acclimation and Treatment:
-
Following surgery, animals are allowed a recovery and acclimation period.
-
Animals are then randomly assigned to treatment groups.
-
The test compound (e.g., this compound) is administered, typically via oral gavage or subcutaneous injection, daily for a specified period (e.g., 11-14 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
3. Endpoint Measurement:
-
At the end of the treatment period, animals are euthanized.
-
The following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Body weights are also recorded throughout the study.
4. Data Analysis:
-
The weights of the target tissues are compared between the different treatment groups and the control groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
-
The ratio of anabolic to androgenic activity is often calculated to express the tissue selectivity of the compound.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Androgen Receptor Signaling Pathway for this compound.
Experimental Workflow for In Vivo SARM Evaluation
Caption: General Experimental Workflow for SARM Evaluation.
References
Head-to-head comparison of LG-121071 and testosterone
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the nonsteroidal selective androgen receptor modulator (SARM) LG-121071 and the endogenous androgen, testosterone. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their respective mechanisms of action, anabolic and androgenic effects, and the experimental protocols used for their evaluation.
Introduction
Testosterone is the primary male sex hormone and an anabolic steroid, playing a crucial role in the development of male reproductive tissues and promoting secondary sexual characteristics and muscle growth. Its therapeutic use is well-established for treating hypogonadism, but its application is often limited by a range of androgenic side effects. This compound is a nonsteroidal, orally active SARM developed by Ligand Pharmaceuticals. As a SARM, it is designed to selectively target androgen receptors in specific tissues, aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate.
Mechanism of Action
The fundamental difference between this compound and testosterone lies in their chemical structure and how they interact with androgen-responsive tissues.
Testosterone: A steroidal androgen, testosterone's effects are mediated through the androgen receptor (AR). In some tissues, such as the prostate, skin, and hair follicles, testosterone is converted by the enzyme 5α-reductase to the more potent androgen, dihydrotestosterone (DHT). Testosterone can also be converted to estradiol by the enzyme aromatase, leading to estrogenic effects.
This compound: As a nonsteroidal SARM, this compound is a high-affinity full agonist of the androgen receptor.[1] Crucially, it is not a substrate for 5α-reductase or aromatase. This lack of conversion is the basis for its tissue-selective effects, as it does not get amplified into a more potent androgen in tissues with high 5α-reductase activity, nor does it produce estrogenic metabolites.[1]
Signaling Pathways
The signaling pathways for testosterone and this compound, while both converging on the androgen receptor, have distinct upstream characteristics.
Quantitative Data Presentation
Table 1: In Vivo Anabolic and Androgenic Effects of Testosterone Propionate in Castrated Male Rats (Hershberger Assay Model)
| Dose (mg/kg/day) | Levator Ani Muscle Weight (mg) - Anabolic | Ventral Prostate Weight (mg) - Androgenic | Seminal Vesicle Weight (mg) - Androgenic |
| Vehicle Control | ~20-30 | ~5-10 | ~5-10 |
| 0.2 | Significant Increase | Moderate Increase | Moderate Increase |
| 0.4 | Strong Increase | Strong Increase | Strong Increase |
| 0.8 | Maximal Increase | Maximal Increase | Maximal Increase |
Note: The values presented are illustrative of typical results and can vary based on the specific study protocol and animal strain.
Table 2: Expected In Vivo Anabolic and Androgenic Effects of this compound in Castrated Male Rats (Based on SARM Profile)
| Dose | Levator Ani Muscle Weight (Anabolic) | Ventral Prostate Weight (Androgenic) | Seminal Vesicle Weight (Androgenic) |
| Low | Increase | Minimal to No Increase | Minimal to No Increase |
| Medium | Significant Increase | Slight Increase | Slight Increase |
| High | Strong Increase | Moderate Increase | Moderate Increase |
Note: This table is a qualitative representation based on the known tissue-selective properties of SARMs like this compound, which are reported to have full anabolic activity with reduced androgenic effects.[1][2] Specific quantitative data for this compound from such studies is not publicly available.
Experimental Protocols
The primary in vivo assay for assessing and comparing the anabolic and androgenic properties of compounds like this compound and testosterone is the Hershberger Bioassay .
Hershberger Assay for Anabolic and Androgenic Activity (Adapted from OECD Test Guideline 441)
Objective: To determine the androgenic and anabolic activity of a test substance by measuring the weight changes of five androgen-dependent tissues in castrated peripubertal male rats.
Animal Model:
-
Species: Rat (e.g., Wistar or Sprague-Dawley)
-
Sex: Male
-
Age: Peripubertal (castrated at approximately 42 days of age)
Experimental Groups:
-
Group 1 (Vehicle Control): Castrated rats receiving the vehicle (e.g., corn oil).
-
Group 2 (Positive Control): Castrated rats receiving a reference androgen (e.g., testosterone propionate).
-
Group 3-n (Test Substance): Castrated rats receiving various dose levels of the test substance (e.g., this compound).
Procedure:
-
Acclimation and Castration: Animals are acclimated to the laboratory conditions. At approximately 42 days of age, they are surgically castrated and allowed to recover for 7-10 days.
-
Dosing: Dosing is performed daily for 10 consecutive days. The route of administration can be oral gavage (for orally active compounds like this compound) or subcutaneous injection.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluids)
-
Levator ani-bulbocavernosus muscle (anabolic indicator)
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: The weights of the tissues from the test substance groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the prostate and seminal vesicles are indicative of androgenic activity. The anabolic-to-androgenic ratio can be calculated to quantify the tissue selectivity of the compound.
Experimental Workflow
Summary and Conclusion
The comparison between this compound and testosterone highlights the core principle of SARM development: the dissociation of anabolic and androgenic effects.
-
Testosterone is a potent anabolic and androgenic agent. Its effects are amplified in certain tissues through conversion to DHT, and it can also lead to estrogenic side effects via aromatization. This lack of tissue selectivity contributes to its well-documented side effect profile.
-
This compound , as a nonsteroidal SARM, is designed to be tissue-selective. By being a potent agonist at the androgen receptor without being a substrate for 5α-reductase or aromatase, it is purported to provide the anabolic benefits in muscle and bone with a significantly reduced impact on androgenic tissues like the prostate.
While the publicly available literature strongly supports the theoretical advantages of this compound's mechanism of action, a lack of direct, quantitative, head-to-head preclinical data necessitates a reliance on these established principles and qualitative descriptions of its effects. For drug development professionals, the key takeaway is the potential for SARMs like this compound to offer a more favorable therapeutic window compared to traditional anabolic-androgenic steroids. Further research and the publication of comprehensive preclinical and clinical data will be essential to fully elucidate the comparative efficacy and safety profile of this compound.
References
Head-to-head comparison of LG-121071 and testosterone
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the nonsteroidal selective androgen receptor modulator (SARM) LG-121071 and the endogenous androgen, testosterone. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their respective mechanisms of action, anabolic and androgenic effects, and the experimental protocols used for their evaluation.
Introduction
Testosterone is the primary male sex hormone and an anabolic steroid, playing a crucial role in the development of male reproductive tissues and promoting secondary sexual characteristics and muscle growth. Its therapeutic use is well-established for treating hypogonadism, but its application is often limited by a range of androgenic side effects. This compound is a nonsteroidal, orally active SARM developed by Ligand Pharmaceuticals. As a SARM, it is designed to selectively target androgen receptors in specific tissues, aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate.
Mechanism of Action
The fundamental difference between this compound and testosterone lies in their chemical structure and how they interact with androgen-responsive tissues.
Testosterone: A steroidal androgen, testosterone's effects are mediated through the androgen receptor (AR). In some tissues, such as the prostate, skin, and hair follicles, testosterone is converted by the enzyme 5α-reductase to the more potent androgen, dihydrotestosterone (DHT). Testosterone can also be converted to estradiol by the enzyme aromatase, leading to estrogenic effects.
This compound: As a nonsteroidal SARM, this compound is a high-affinity full agonist of the androgen receptor.[1] Crucially, it is not a substrate for 5α-reductase or aromatase. This lack of conversion is the basis for its tissue-selective effects, as it does not get amplified into a more potent androgen in tissues with high 5α-reductase activity, nor does it produce estrogenic metabolites.[1]
Signaling Pathways
The signaling pathways for testosterone and this compound, while both converging on the androgen receptor, have distinct upstream characteristics.
Quantitative Data Presentation
Table 1: In Vivo Anabolic and Androgenic Effects of Testosterone Propionate in Castrated Male Rats (Hershberger Assay Model)
| Dose (mg/kg/day) | Levator Ani Muscle Weight (mg) - Anabolic | Ventral Prostate Weight (mg) - Androgenic | Seminal Vesicle Weight (mg) - Androgenic |
| Vehicle Control | ~20-30 | ~5-10 | ~5-10 |
| 0.2 | Significant Increase | Moderate Increase | Moderate Increase |
| 0.4 | Strong Increase | Strong Increase | Strong Increase |
| 0.8 | Maximal Increase | Maximal Increase | Maximal Increase |
Note: The values presented are illustrative of typical results and can vary based on the specific study protocol and animal strain.
Table 2: Expected In Vivo Anabolic and Androgenic Effects of this compound in Castrated Male Rats (Based on SARM Profile)
| Dose | Levator Ani Muscle Weight (Anabolic) | Ventral Prostate Weight (Androgenic) | Seminal Vesicle Weight (Androgenic) |
| Low | Increase | Minimal to No Increase | Minimal to No Increase |
| Medium | Significant Increase | Slight Increase | Slight Increase |
| High | Strong Increase | Moderate Increase | Moderate Increase |
Note: This table is a qualitative representation based on the known tissue-selective properties of SARMs like this compound, which are reported to have full anabolic activity with reduced androgenic effects.[1][2] Specific quantitative data for this compound from such studies is not publicly available.
Experimental Protocols
The primary in vivo assay for assessing and comparing the anabolic and androgenic properties of compounds like this compound and testosterone is the Hershberger Bioassay .
Hershberger Assay for Anabolic and Androgenic Activity (Adapted from OECD Test Guideline 441)
Objective: To determine the androgenic and anabolic activity of a test substance by measuring the weight changes of five androgen-dependent tissues in castrated peripubertal male rats.
Animal Model:
-
Species: Rat (e.g., Wistar or Sprague-Dawley)
-
Sex: Male
-
Age: Peripubertal (castrated at approximately 42 days of age)
Experimental Groups:
-
Group 1 (Vehicle Control): Castrated rats receiving the vehicle (e.g., corn oil).
-
Group 2 (Positive Control): Castrated rats receiving a reference androgen (e.g., testosterone propionate).
-
Group 3-n (Test Substance): Castrated rats receiving various dose levels of the test substance (e.g., this compound).
Procedure:
-
Acclimation and Castration: Animals are acclimated to the laboratory conditions. At approximately 42 days of age, they are surgically castrated and allowed to recover for 7-10 days.
-
Dosing: Dosing is performed daily for 10 consecutive days. The route of administration can be oral gavage (for orally active compounds like this compound) or subcutaneous injection.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluids)
-
Levator ani-bulbocavernosus muscle (anabolic indicator)
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: The weights of the tissues from the test substance groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the prostate and seminal vesicles are indicative of androgenic activity. The anabolic-to-androgenic ratio can be calculated to quantify the tissue selectivity of the compound.
Experimental Workflow
Summary and Conclusion
The comparison between this compound and testosterone highlights the core principle of SARM development: the dissociation of anabolic and androgenic effects.
-
Testosterone is a potent anabolic and androgenic agent. Its effects are amplified in certain tissues through conversion to DHT, and it can also lead to estrogenic side effects via aromatization. This lack of tissue selectivity contributes to its well-documented side effect profile.
-
This compound , as a nonsteroidal SARM, is designed to be tissue-selective. By being a potent agonist at the androgen receptor without being a substrate for 5α-reductase or aromatase, it is purported to provide the anabolic benefits in muscle and bone with a significantly reduced impact on androgenic tissues like the prostate.
While the publicly available literature strongly supports the theoretical advantages of this compound's mechanism of action, a lack of direct, quantitative, head-to-head preclinical data necessitates a reliance on these established principles and qualitative descriptions of its effects. For drug development professionals, the key takeaway is the potential for SARMs like this compound to offer a more favorable therapeutic window compared to traditional anabolic-androgenic steroids. Further research and the publication of comprehensive preclinical and clinical data will be essential to fully elucidate the comparative efficacy and safety profile of this compound.
References
Validating LG-121071 Binding Affinity: A Comparative Guide to Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of LG-121071 with other prominent nonsteroidal selective androgen receptor modulators (SARMs). The data presented herein is supported by established experimental protocols to assist researchers in the validation and assessment of these compounds in a laboratory setting.
Comparative Binding Affinity of Androgen Receptor Modulators
The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the concentration required to produce a significant biological response. The inhibition constant (Ki) is a measure of this affinity, with lower values denoting a higher affinity. The following table summarizes the reported Ki values for this compound and its key competitors, Ostarine (Enobosarm) and Andarine, for the androgen receptor (AR).
| Compound | Target Receptor | Ki (nM) |
| This compound | Androgen Receptor | 17[1][2] |
| Ostarine (Enobosarm) | Androgen Receptor | 3.8[3][4][5] |
| Andarine (S-4) | Androgen Receptor | 4 - 7.5[6][7] |
Note: Ki values can vary slightly between different experimental setups and conditions.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This section details a representative protocol for a whole-cell competitive binding assay to determine the binding affinity of unlabelled test compounds, such as this compound, to the androgen receptor. This method utilizes a radiolabeled androgen to quantify the displacement by the test compound.
Materials:
-
Cells: PC-3 cells transfected with an androgen receptor expression vector.
-
Radioligand: [³H]R1881 (methyltrienolone), a high-affinity synthetic androgen.
-
Unlabeled Competitor: Dihydrotestosterone (DHT) for determining non-specific binding.
-
Test Compounds: this compound, Ostarine, Andarine, or other compounds of interest.
-
Assay Buffer: Appropriate cell culture medium (e.g., DMEM) with 0.1% BSA.
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Cell Culture: Culture PC-3 cells expressing the androgen receptor in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in 24-well plates at a suitable density and allow them to attach overnight.
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds and the unlabeled competitor (DHT).
-
Prepare the radioligand solution at a concentration near its Kd value.
-
-
Competition Reaction:
-
Wash the cells with the assay buffer.
-
Add a fixed concentration of the [³H]R1881 radioligand to each well.
-
For total binding, add only the radioligand.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled DHT.
-
For the competition curve, add the radioligand and varying concentrations of the test compounds.
-
-
Incubation: Incubate the plates for 2 hours at room temperature to allow the binding to reach equilibrium.[8]
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions
To better understand the biological context of this compound's action, the following diagrams illustrate the androgen receptor signaling pathway and the principle of the competitive binding assay.
Caption: Androgen Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H15F3N2O | CID 9839132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 5. Enobosarm - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Validating LG-121071 Binding Affinity: A Comparative Guide to Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of LG-121071 with other prominent nonsteroidal selective androgen receptor modulators (SARMs). The data presented herein is supported by established experimental protocols to assist researchers in the validation and assessment of these compounds in a laboratory setting.
Comparative Binding Affinity of Androgen Receptor Modulators
The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the concentration required to produce a significant biological response. The inhibition constant (Ki) is a measure of this affinity, with lower values denoting a higher affinity. The following table summarizes the reported Ki values for this compound and its key competitors, Ostarine (Enobosarm) and Andarine, for the androgen receptor (AR).
| Compound | Target Receptor | Ki (nM) |
| This compound | Androgen Receptor | 17[1][2] |
| Ostarine (Enobosarm) | Androgen Receptor | 3.8[3][4][5] |
| Andarine (S-4) | Androgen Receptor | 4 - 7.5[6][7] |
Note: Ki values can vary slightly between different experimental setups and conditions.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This section details a representative protocol for a whole-cell competitive binding assay to determine the binding affinity of unlabelled test compounds, such as this compound, to the androgen receptor. This method utilizes a radiolabeled androgen to quantify the displacement by the test compound.
Materials:
-
Cells: PC-3 cells transfected with an androgen receptor expression vector.
-
Radioligand: [³H]R1881 (methyltrienolone), a high-affinity synthetic androgen.
-
Unlabeled Competitor: Dihydrotestosterone (DHT) for determining non-specific binding.
-
Test Compounds: this compound, Ostarine, Andarine, or other compounds of interest.
-
Assay Buffer: Appropriate cell culture medium (e.g., DMEM) with 0.1% BSA.
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Cell Culture: Culture PC-3 cells expressing the androgen receptor in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in 24-well plates at a suitable density and allow them to attach overnight.
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds and the unlabeled competitor (DHT).
-
Prepare the radioligand solution at a concentration near its Kd value.
-
-
Competition Reaction:
-
Wash the cells with the assay buffer.
-
Add a fixed concentration of the [³H]R1881 radioligand to each well.
-
For total binding, add only the radioligand.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled DHT.
-
For the competition curve, add the radioligand and varying concentrations of the test compounds.
-
-
Incubation: Incubate the plates for 2 hours at room temperature to allow the binding to reach equilibrium.[8]
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions
To better understand the biological context of this compound's action, the following diagrams illustrate the androgen receptor signaling pathway and the principle of the competitive binding assay.
Caption: Androgen Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. Discovery of a potent, orally active, nonsteroidal androgen receptor agonist: 4-ethyl-1,2,3,4-tetrahydro-6- (trifluoromethyl)-8-pyridono[5,6-g]- quinoline (LG121071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H15F3N2O | CID 9839132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 5. Enobosarm - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of LG-121071 and AC-262536 in Preclinical Muscle Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutics for muscle wasting diseases and cachexia, offering the potential for anabolic benefits on muscle and bone with reduced androgenic side effects on tissues like the prostate. This guide provides a comparative overview of two nonsteroidal SARMs, LG-121071 and AC-262536, based on available preclinical data. The objective is to present a clear, data-driven comparison to aid researchers in the field of muscle biology and drug development.
Compound Overview
This compound , developed by Ligand Pharmaceuticals and first described in 1999, is recognized as the first orally active nonsteroidal SARM.[1] It is a high-affinity full agonist of the androgen receptor (AR).[1]
AC-262536 , developed by Acadia Pharmaceuticals, is a partial agonist of the androgen receptor.[2][3] It has demonstrated a significant separation of anabolic and androgenic effects in animal models.[2][3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and AC-262536 from preclinical studies. It is important to note that publicly available in vivo data for this compound regarding its effects on muscle and prostate tissue is limited.
Table 1: Receptor Binding Affinity and Efficacy
| Compound | Androgen Receptor (AR) Binding Affinity (Ki) | Receptor Efficacy |
| This compound | 17 nM[1] | Full Agonist[1] |
| AC-262536 | 5 nM[2] | Partial Agonist[2][3] |
Table 2: In Vivo Anabolic and Androgenic Effects in Castrated Male Rats
| Compound | Anabolic Effect (Levator Ani Muscle Weight Increase) | Androgenic Effect (Prostate Gland Weight Increase) |
| This compound | Data not publicly available | Data not publicly available |
| AC-262536 | Approximately 66% of the maximal effect of testosterone[2] | Approximately 27% of the maximal effect of testosterone[2] |
Experimental Protocols
The primary preclinical assay used to determine the anabolic and androgenic activity of SARMs is the Hershberger assay .[4][5] This assay is conducted in orchidectomized (castrated) rats to remove the influence of endogenous androgens.
General Hershberger Assay Protocol:
-
Animal Model: Immature, peripubertal male rats are surgically castrated (orchidectomized).[5]
-
Acclimatization: A post-surgery recovery period of 7-10 days allows for the regression of androgen-dependent tissues.
-
Dosing: The test compounds (e.g., this compound, AC-262536) are administered daily for a period of 7 to 10 days. Administration is typically via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[4][5]
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The weights of specific androgen-sensitive tissues are measured, including:
-
Data Analysis: The tissue weights are normalized to the animal's body weight. The anabolic and androgenic effects of the test compound are determined by comparing the tissue weight changes to those of the vehicle and positive control groups.
The study on AC-262536 involved a 2-week chronic administration in castrated male rats, where its effects on the levator ani muscle and prostate and seminal vesicle weights were measured.[3]
Signaling Pathways and Mechanisms of Action
Both this compound and AC-262536 exert their effects by binding to the androgen receptor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes.
The tissue selectivity of SARMs is thought to be a result of their unique interactions with the AR, leading to the recruitment of different co-regulatory proteins in different tissues. This differential gene regulation is what theoretically allows for anabolic effects in muscle while minimizing androgenic effects in the prostate. As a full agonist, this compound is expected to induce a robust transcriptional response, while the partial agonism of AC-262536 may result in a more modulated and selective gene expression profile.
Comparative Discussion
Based on the available data, AC-262536 demonstrates a clear separation of anabolic and androgenic activities in preclinical models, a hallmark of a selective androgen receptor modulator. The compound's partial agonism may contribute to this tissue selectivity.
For this compound, its classification as a high-affinity full agonist suggests it would be a potent activator of the androgen receptor. However, without in vivo data on its effects on muscle and prostate tissues, a direct comparison of its anabolic-to-androgenic ratio with AC-262536 cannot be made. The designation of "full agonist" for this compound implies that it may produce a stronger overall androgenic signal compared to the partial agonist AC-262536, but its tissue selectivity remains to be quantitatively demonstrated in the public domain.
Conclusion
AC-262536 has demonstrated a promising preclinical profile with a quantifiable separation of anabolic and androgenic effects. This compound, as a pioneering orally active nonsteroidal SARM and a full AR agonist, holds significant interest. However, a comprehensive head-to-head comparison of their in vivo efficacy in muscle hypertrophy models is hampered by the lack of publicly available quantitative data for this compound. Further research and publication of in vivo studies on this compound are necessary to fully elucidate its therapeutic potential and comparative efficacy against other SARMs like AC-262536.
References
- 1. Ligandrol - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LG-121071 and AC-262536 in Preclinical Muscle Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutics for muscle wasting diseases and cachexia, offering the potential for anabolic benefits on muscle and bone with reduced androgenic side effects on tissues like the prostate. This guide provides a comparative overview of two nonsteroidal SARMs, LG-121071 and AC-262536, based on available preclinical data. The objective is to present a clear, data-driven comparison to aid researchers in the field of muscle biology and drug development.
Compound Overview
This compound , developed by Ligand Pharmaceuticals and first described in 1999, is recognized as the first orally active nonsteroidal SARM.[1] It is a high-affinity full agonist of the androgen receptor (AR).[1]
AC-262536 , developed by Acadia Pharmaceuticals, is a partial agonist of the androgen receptor.[2][3] It has demonstrated a significant separation of anabolic and androgenic effects in animal models.[2][3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and AC-262536 from preclinical studies. It is important to note that publicly available in vivo data for this compound regarding its effects on muscle and prostate tissue is limited.
Table 1: Receptor Binding Affinity and Efficacy
| Compound | Androgen Receptor (AR) Binding Affinity (Ki) | Receptor Efficacy |
| This compound | 17 nM[1] | Full Agonist[1] |
| AC-262536 | 5 nM[2] | Partial Agonist[2][3] |
Table 2: In Vivo Anabolic and Androgenic Effects in Castrated Male Rats
| Compound | Anabolic Effect (Levator Ani Muscle Weight Increase) | Androgenic Effect (Prostate Gland Weight Increase) |
| This compound | Data not publicly available | Data not publicly available |
| AC-262536 | Approximately 66% of the maximal effect of testosterone[2] | Approximately 27% of the maximal effect of testosterone[2] |
Experimental Protocols
The primary preclinical assay used to determine the anabolic and androgenic activity of SARMs is the Hershberger assay .[4][5] This assay is conducted in orchidectomized (castrated) rats to remove the influence of endogenous androgens.
General Hershberger Assay Protocol:
-
Animal Model: Immature, peripubertal male rats are surgically castrated (orchidectomized).[5]
-
Acclimatization: A post-surgery recovery period of 7-10 days allows for the regression of androgen-dependent tissues.
-
Dosing: The test compounds (e.g., this compound, AC-262536) are administered daily for a period of 7 to 10 days. Administration is typically via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[4][5]
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The weights of specific androgen-sensitive tissues are measured, including:
-
Data Analysis: The tissue weights are normalized to the animal's body weight. The anabolic and androgenic effects of the test compound are determined by comparing the tissue weight changes to those of the vehicle and positive control groups.
The study on AC-262536 involved a 2-week chronic administration in castrated male rats, where its effects on the levator ani muscle and prostate and seminal vesicle weights were measured.[3]
Signaling Pathways and Mechanisms of Action
Both this compound and AC-262536 exert their effects by binding to the androgen receptor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes.
The tissue selectivity of SARMs is thought to be a result of their unique interactions with the AR, leading to the recruitment of different co-regulatory proteins in different tissues. This differential gene regulation is what theoretically allows for anabolic effects in muscle while minimizing androgenic effects in the prostate. As a full agonist, this compound is expected to induce a robust transcriptional response, while the partial agonism of AC-262536 may result in a more modulated and selective gene expression profile.
Comparative Discussion
Based on the available data, AC-262536 demonstrates a clear separation of anabolic and androgenic activities in preclinical models, a hallmark of a selective androgen receptor modulator. The compound's partial agonism may contribute to this tissue selectivity.
For this compound, its classification as a high-affinity full agonist suggests it would be a potent activator of the androgen receptor. However, without in vivo data on its effects on muscle and prostate tissues, a direct comparison of its anabolic-to-androgenic ratio with AC-262536 cannot be made. The designation of "full agonist" for this compound implies that it may produce a stronger overall androgenic signal compared to the partial agonist AC-262536, but its tissue selectivity remains to be quantitatively demonstrated in the public domain.
Conclusion
AC-262536 has demonstrated a promising preclinical profile with a quantifiable separation of anabolic and androgenic effects. This compound, as a pioneering orally active nonsteroidal SARM and a full AR agonist, holds significant interest. However, a comprehensive head-to-head comparison of their in vivo efficacy in muscle hypertrophy models is hampered by the lack of publicly available quantitative data for this compound. Further research and publication of in vivo studies on this compound are necessary to fully elucidate its therapeutic potential and comparative efficacy against other SARMs like AC-262536.
References
- 1. Ligandrol - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of LG-121071 and BMS-564929
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of two selective androgen receptor modulators (SARMs), LG-121071 and BMS-564929. The information presented is based on publicly available data.
Executive Summary
A thorough review of existing scientific literature reveals a significant disparity in the available metabolic stability data for this compound and BMS-564929. For this compound, qualitative in vitro metabolism studies indicate a modest metabolic conversion . In contrast, there is a notable absence of publicly available data on the metabolic stability of BMS-564929, a potent and well-characterized SARM in terms of its pharmacological activity. This guide summarizes the known metabolic profile of this compound and highlights the data gap for BMS-564929. Furthermore, it provides a detailed, representative experimental protocol for assessing metabolic stability in vitro, along with visualizations of a typical SARM signaling pathway and an experimental workflow.
Metabolic Stability Profile
This compound
In vitro studies have shown that this compound undergoes a modest overall metabolic conversion. The primary metabolic pathways identified involve oxidation and glucuronidation.
Key Metabolites Identified:
-
Mono-, bis-, and trishydroxylated species
-
An N-glucuronide conjugate of the parent drug
The formation of hydroxylated metabolites suggests that cytochrome P450 (CYP) enzymes are likely involved in the phase I metabolism of this compound. The identification of an N-glucuronide indicates the involvement of UDP-glucuronosyltransferase (UGT) enzymes in its phase II metabolism.
BMS-564929
Currently, there is no publicly available quantitative or qualitative data describing the in vitro or in vivo metabolic stability of BMS-564929. While its potent and selective androgen receptor agonist activity has been extensively documented, its metabolic fate remains largely unreported in the scientific literature.
Quantitative Data Comparison
Due to the lack of publicly available data, a quantitative comparison of the in vitro metabolic stability of this compound and BMS-564929 cannot be provided at this time. Parameters such as in vitro half-life (t½) and intrinsic clearance (Clint) are essential for a direct comparison of metabolic stability.
Experimental Protocols
Below is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a standard approach to generate the type of data discussed in this guide.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compounds (this compound, BMS-564929)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to the buffer to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid inhibiting enzymatic activity.
-
Add human liver microsomes to the mixture to a final protein concentration of, for example, 0.5 mg/mL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
-
Visualizations
Signaling Pathway
Caption: Generalized SARM Signaling Pathway.
Experimental Workflow
Caption: In Vitro Metabolic Stability Experimental Workflow.
A Comparative Guide to the Metabolic Stability of LG-121071 and BMS-564929
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of two selective androgen receptor modulators (SARMs), LG-121071 and BMS-564929. The information presented is based on publicly available data.
Executive Summary
A thorough review of existing scientific literature reveals a significant disparity in the available metabolic stability data for this compound and BMS-564929. For this compound, qualitative in vitro metabolism studies indicate a modest metabolic conversion . In contrast, there is a notable absence of publicly available data on the metabolic stability of BMS-564929, a potent and well-characterized SARM in terms of its pharmacological activity. This guide summarizes the known metabolic profile of this compound and highlights the data gap for BMS-564929. Furthermore, it provides a detailed, representative experimental protocol for assessing metabolic stability in vitro, along with visualizations of a typical SARM signaling pathway and an experimental workflow.
Metabolic Stability Profile
This compound
In vitro studies have shown that this compound undergoes a modest overall metabolic conversion. The primary metabolic pathways identified involve oxidation and glucuronidation.
Key Metabolites Identified:
-
Mono-, bis-, and trishydroxylated species
-
An N-glucuronide conjugate of the parent drug
The formation of hydroxylated metabolites suggests that cytochrome P450 (CYP) enzymes are likely involved in the phase I metabolism of this compound. The identification of an N-glucuronide indicates the involvement of UDP-glucuronosyltransferase (UGT) enzymes in its phase II metabolism.
BMS-564929
Currently, there is no publicly available quantitative or qualitative data describing the in vitro or in vivo metabolic stability of BMS-564929. While its potent and selective androgen receptor agonist activity has been extensively documented, its metabolic fate remains largely unreported in the scientific literature.
Quantitative Data Comparison
Due to the lack of publicly available data, a quantitative comparison of the in vitro metabolic stability of this compound and BMS-564929 cannot be provided at this time. Parameters such as in vitro half-life (t½) and intrinsic clearance (Clint) are essential for a direct comparison of metabolic stability.
Experimental Protocols
Below is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a standard approach to generate the type of data discussed in this guide.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compounds (this compound, BMS-564929)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to the buffer to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid inhibiting enzymatic activity.
-
Add human liver microsomes to the mixture to a final protein concentration of, for example, 0.5 mg/mL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
-
Visualizations
Signaling Pathway
Caption: Generalized SARM Signaling Pathway.
Experimental Workflow
Caption: In Vitro Metabolic Stability Experimental Workflow.
Selectivity profiling of LG-121071 against a panel of nuclear receptors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the nuclear receptor selectivity of LG-121071, a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM).
Quantitative Selectivity Data
The primary known binding affinity for this compound is for the human androgen receptor. Data for other nuclear receptors such as the estrogen receptor (ER), progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) is not available in the reviewed literature.
| Target Receptor | Ligand | Ki (nM) |
| Androgen Receptor (AR) | This compound | 17[1] |
Note: A lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by comparing its binding affinity for the target receptor to its affinities for other receptors.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to determine the selectivity profile of a compound like this compound.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific nuclear receptor.
Objective: To measure the ability of this compound to displace a known high-affinity radiolabeled ligand from the ligand-binding domain (LBD) of the androgen receptor and other nuclear receptors.
Materials:
-
Purified recombinant human nuclear receptor LBDs (e.g., AR, ERα, PR, GR, MR)
-
Radiolabeled ligands (e.g., [³H]-Mibolerone for AR, [³H]-Estradiol for ERα, [³H]-R5020 for PR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer containing dithiothreitol, EDTA, and glycerol)
-
Scintillation cocktail
-
Filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
A constant concentration of the specific nuclear receptor LBD and its corresponding radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through filter plates.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
Scintillation cocktail is added to the filters, and the amount of radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is used to determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of a compound at a specific nuclear receptor.
Objective: To measure the ability of this compound to modulate the transcriptional activity of the androgen receptor and other nuclear receptors.
Materials:
-
Mammalian cell line (e.g., HEK293, CV-1)
-
Expression plasmid for the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (HREs) or GAL4 upstream activating sequences (UAS).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and reference agonists/antagonists.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are co-transfected with the nuclear receptor expression plasmid and the luciferase reporter plasmid.
-
After transfection, the cells are treated with increasing concentrations of this compound. To test for antagonist activity, cells are co-treated with a known agonist for the respective receptor.
-
The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and luciferase gene expression.
-
The cells are lysed, and the luciferase assay reagent is added to the cell lysate.
-
The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.
-
The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined by plotting the dose-response curve.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
References
Selectivity profiling of LG-121071 against a panel of nuclear receptors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the nuclear receptor selectivity of LG-121071, a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM).
Quantitative Selectivity Data
The primary known binding affinity for this compound is for the human androgen receptor. Data for other nuclear receptors such as the estrogen receptor (ER), progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) is not available in the reviewed literature.
| Target Receptor | Ligand | Ki (nM) |
| Androgen Receptor (AR) | This compound | 17[1] |
Note: A lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by comparing its binding affinity for the target receptor to its affinities for other receptors.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to determine the selectivity profile of a compound like this compound.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific nuclear receptor.
Objective: To measure the ability of this compound to displace a known high-affinity radiolabeled ligand from the ligand-binding domain (LBD) of the androgen receptor and other nuclear receptors.
Materials:
-
Purified recombinant human nuclear receptor LBDs (e.g., AR, ERα, PR, GR, MR)
-
Radiolabeled ligands (e.g., [³H]-Mibolerone for AR, [³H]-Estradiol for ERα, [³H]-R5020 for PR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer containing dithiothreitol, EDTA, and glycerol)
-
Scintillation cocktail
-
Filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
A constant concentration of the specific nuclear receptor LBD and its corresponding radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through filter plates.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
Scintillation cocktail is added to the filters, and the amount of radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is used to determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of a compound at a specific nuclear receptor.
Objective: To measure the ability of this compound to modulate the transcriptional activity of the androgen receptor and other nuclear receptors.
Materials:
-
Mammalian cell line (e.g., HEK293, CV-1)
-
Expression plasmid for the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (HREs) or GAL4 upstream activating sequences (UAS).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and reference agonists/antagonists.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are co-transfected with the nuclear receptor expression plasmid and the luciferase reporter plasmid.
-
After transfection, the cells are treated with increasing concentrations of this compound. To test for antagonist activity, cells are co-treated with a known agonist for the respective receptor.
-
The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and luciferase gene expression.
-
The cells are lysed, and the luciferase assay reagent is added to the cell lysate.
-
The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.
-
The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined by plotting the dose-response curve.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
References
Safety Operating Guide
Navigating the Disposal of LG-121071: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the selective androgen receptor modulator (SARM), LG-121071, is critical for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) in the public domain, a conservative approach based on the compound's known properties and standard hazardous waste protocols is recommended.
Researchers and drug development professionals handling this compound must adhere to stringent disposal procedures to mitigate potential environmental and health risks. This guide offers a step-by-step operational plan for the safe handling and disposal of this research chemical.
Chemical and Physical Properties Overview
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C15H15F3N2O | PubChem[1] |
| Molar Mass | 296.29 g/mol | PubChem[1] |
| IUPAC Name | 6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one | PubChem[1] |
| Synonyms | This compound, LGD-121071 | Wikipedia[2] |
| Class | Selective Androgen Receptor Modulator (SARM) | Wikipedia[2] |
| Biological Activity | High-affinity full agonist of the androgen receptor | Wikipedia[2] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be adapted to comply with all applicable local, state, and federal regulations, as well as institutional policies.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Classification and Segregation:
-
Based on its nature as a biologically active organic compound, this compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials.
-
Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions containing this compound).
3. Containment and Labeling:
-
Solid Waste: Collect in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect in a sealed, shatter-resistant container. Ensure the container material is compatible with the solvents used.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
4. Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
5. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all necessary information about the waste stream.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound when a specific Safety Data Sheet is not available.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult with your institution's Environmental Health and Safety department and refer to all applicable regulations for chemical waste disposal.
References
Navigating the Disposal of LG-121071: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the selective androgen receptor modulator (SARM), LG-121071, is critical for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) in the public domain, a conservative approach based on the compound's known properties and standard hazardous waste protocols is recommended.
Researchers and drug development professionals handling this compound must adhere to stringent disposal procedures to mitigate potential environmental and health risks. This guide offers a step-by-step operational plan for the safe handling and disposal of this research chemical.
Chemical and Physical Properties Overview
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C15H15F3N2O | PubChem[1] |
| Molar Mass | 296.29 g/mol | PubChem[1] |
| IUPAC Name | 6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one | PubChem[1] |
| Synonyms | This compound, LGD-121071 | Wikipedia[2] |
| Class | Selective Androgen Receptor Modulator (SARM) | Wikipedia[2] |
| Biological Activity | High-affinity full agonist of the androgen receptor | Wikipedia[2] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be adapted to comply with all applicable local, state, and federal regulations, as well as institutional policies.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Classification and Segregation:
-
Based on its nature as a biologically active organic compound, this compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials.
-
Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions containing this compound).
3. Containment and Labeling:
-
Solid Waste: Collect in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect in a sealed, shatter-resistant container. Ensure the container material is compatible with the solvents used.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
4. Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
5. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all necessary information about the waste stream.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound when a specific Safety Data Sheet is not available.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult with your institution's Environmental Health and Safety department and refer to all applicable regulations for chemical waste disposal.
References
Essential Safety and Logistical Protocols for Handling LG-121071
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of LG-121071, a selective androgen receptor modulator (SARM). The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental protocols. Given that this compound is a potent research compound, adherence to these protocols is mandatory.
Quantitative Data Summary
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IUPAC Name | 6-Ethyl-4-(trifluoromethyl)-1H,2H,6H,7H,8H,9H-pyrido[3,2-g]quinolin-2-one | PubChem |
| Molecular Formula | C₁₅H₁₅F₃N₂O | Wikipedia |
| Molar Mass | 296.293 g·mol⁻¹ | Wikipedia |
| CAS Number | 179897-70-2 | Wikipedia |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a multi-layered approach to PPE is critical to minimize exposure. The required PPE varies based on the handling operation.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | N/A |
| Handling of Powders/Solids | - Full-face respirator with P100 filters- Chemical-resistant disposable coveralls- Double-gloving (nitrile)- Disposable shoe covers | - Chemical-resistant apron |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for large volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols may be generated) |
Experimental Protocols: Safe Handling and Operational Plans
Adherence to a strict, step-by-step protocol is essential when working with this compound. All operations involving this compound, particularly the handling of the solid form, must be conducted within a certified chemical fume hood or a ventilated balance safety enclosure to prevent inhalation of airborne particles.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound, such as a chemical fume hood.
-
Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the compound.
-
Ensure all personnel are familiar with these safety protocols.
-
-
Weighing and Solution Preparation:
-
Perform all weighing of solid this compound within a ventilated enclosure to prevent the generation of dust.
-
Use disposable weigh boats and spatulas.
-
When preparing solutions, add the solvent to the solid to minimize dust formation.
-
-
Experimental Use:
-
Conduct all manipulations of this compound within the designated handling area.
-
Keep containers of the compound sealed when not in use.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound waste.
Disposal Procedure:
-
Solid Waste: All solid waste contaminated with this compound, including disposable PPE, weigh boats, and absorbent materials from spill cleanup, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing this compound should be collected in a designated, sealed hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Sharps Waste: Any sharps, such as needles or broken glassware, contaminated with this compound must be disposed of in a puncture-proof sharps container that is clearly labeled as hazardous waste.
-
Final Disposal: All waste streams containing this compound must be disposed of through a licensed hazardous waste management service, typically via high-temperature incineration. Follow all institutional and local regulations for hazardous waste disposal.
By strictly adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and compliant laboratory environment.
Essential Safety and Logistical Protocols for Handling LG-121071
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of LG-121071, a selective androgen receptor modulator (SARM). The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental protocols. Given that this compound is a potent research compound, adherence to these protocols is mandatory.
Quantitative Data Summary
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IUPAC Name | 6-Ethyl-4-(trifluoromethyl)-1H,2H,6H,7H,8H,9H-pyrido[3,2-g]quinolin-2-one | PubChem |
| Molecular Formula | C₁₅H₁₅F₃N₂O | Wikipedia |
| Molar Mass | 296.293 g·mol⁻¹ | Wikipedia |
| CAS Number | 179897-70-2 | Wikipedia |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a multi-layered approach to PPE is critical to minimize exposure. The required PPE varies based on the handling operation.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | N/A |
| Handling of Powders/Solids | - Full-face respirator with P100 filters- Chemical-resistant disposable coveralls- Double-gloving (nitrile)- Disposable shoe covers | - Chemical-resistant apron |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for large volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols may be generated) |
Experimental Protocols: Safe Handling and Operational Plans
Adherence to a strict, step-by-step protocol is essential when working with this compound. All operations involving this compound, particularly the handling of the solid form, must be conducted within a certified chemical fume hood or a ventilated balance safety enclosure to prevent inhalation of airborne particles.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound, such as a chemical fume hood.
-
Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the compound.
-
Ensure all personnel are familiar with these safety protocols.
-
-
Weighing and Solution Preparation:
-
Perform all weighing of solid this compound within a ventilated enclosure to prevent the generation of dust.
-
Use disposable weigh boats and spatulas.
-
When preparing solutions, add the solvent to the solid to minimize dust formation.
-
-
Experimental Use:
-
Conduct all manipulations of this compound within the designated handling area.
-
Keep containers of the compound sealed when not in use.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound waste.
Disposal Procedure:
-
Solid Waste: All solid waste contaminated with this compound, including disposable PPE, weigh boats, and absorbent materials from spill cleanup, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing this compound should be collected in a designated, sealed hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Sharps Waste: Any sharps, such as needles or broken glassware, contaminated with this compound must be disposed of in a puncture-proof sharps container that is clearly labeled as hazardous waste.
-
Final Disposal: All waste streams containing this compound must be disposed of through a licensed hazardous waste management service, typically via high-temperature incineration. Follow all institutional and local regulations for hazardous waste disposal.
By strictly adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
